2-(Methylamino)benzotrifluoride hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJHFVPYVBBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375399 | |
| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-58-2 | |
| Record name | Benzenamine, N-methyl-2-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)benzotrifluoride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(Methylamino)benzotrifluoride hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis. The document details its chemical and physical properties, outlines common synthetic routes, and explores its applications in modern drug discovery. Safety protocols, handling procedures, and analytical methodologies are also discussed to provide a complete resource for researchers, scientists, and professionals in drug development. The strategic incorporation of the trifluoromethyl group, a cornerstone of modern medicinal chemistry, makes this compound a subject of significant interest.
Introduction and Core Compound Identification
2-(Methylamino)benzotrifluoride hydrochloride is a fluorinated aromatic amine derivative. The presence of the trifluoromethyl (-CF3) group on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and pKa, making it a valuable building block in the synthesis of bioactive molecules.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.
This guide serves as a technical resource, consolidating critical information for laboratory and development applications.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental to its effective application. The hydrochloride salt exhibits distinct characteristics compared to its free base form.
Table 1: Core Properties of 2-(Methylamino)benzotrifluoride and its Hydrochloride Salt
| Property | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride Hydrochloride |
| CAS Number | 14925-10-1[3][4] | 845866-58-2[5][6] |
| Molecular Formula | C8H8F3N[4] | C8H9ClF3N[5] |
| Molecular Weight | 175.15 g/mol [4] | 211.61 g/mol [5] |
| Appearance | Colorless to light yellow liquid[3] | Solid |
| Melting Point | Not available | 140-142°C[5] |
| Boiling Point | 177°C (lit.)[3] | Not available |
| Density | 1.2290 g/mL at 25°C (lit.)[3] | Not available |
| Refractive Index | n20/D 1.4880 (lit.)[3] | Not available |
| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline | N-methyl-2-(trifluoromethyl)aniline hydrochloride |
| Synonyms | 2-Trifluoromethyl-N-methylaniline[3] | N-methyl-2-(trifluoromethyl)aniline hydrochloride |
Synthesis and Mechanistic Considerations
The synthesis of benzotrifluoride derivatives is a well-established area of industrial chemistry, often starting from toluene.[7] The general strategy involves the introduction of the trifluoromethyl group, followed by further functionalization of the aromatic ring.
A common industrial route to benzotrifluoride involves the free radical perchlorination of the methyl group of toluene, followed by a fluorine/chlorine exchange with hydrogen fluoride.[7][8][9] Subsequent nitration and reduction steps can introduce an amino group, which can then be methylated.
A plausible synthetic route to 2-(Methylamino)benzotrifluoride is outlined below. This multi-step process leverages common organic transformations.
Caption: Generalized synthetic pathway for related benzotrifluoride derivatives.
-
Step 1: Nitration: Benzotrifluoride can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.[10]
-
Step 2: Methylation: The subsequent methylation of the nitrated intermediate can be achieved through various methods.[10]
-
Step 3: Reduction: The nitro group is then reduced to an amino group, commonly through catalytic hydrogenation.[10]
-
Step 4: N-Methylation: The primary amine can then be selectively methylated to yield the desired secondary amine.
The final step involves treating the free base with hydrochloric acid to form the stable hydrochloride salt.
Applications in Drug Discovery and Development
The trifluoromethyl group is a bioisostere of several functional groups and can significantly enhance a drug candidate's metabolic stability and binding affinity.[1][2] Consequently, trifluoromethylated building blocks like 2-(Methylamino)benzotrifluoride hydrochloride are valuable in medicinal chemistry.
This compound serves as a crucial starting material for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents.[11] The secondary amine provides a reactive handle for further molecular elaboration, while the trifluoromethyl group imparts desirable pharmacokinetic properties.
In the context of FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[12] 2-(Methylamino)benzotrifluoride hydrochloride, or its free base, possesses the characteristics of a useful fragment for screening libraries due to its low molecular weight and the presence of the influential trifluoromethyl group.
Caption: A simplified workflow for Fragment-Based Drug Discovery (FBDD).
The process of "growing" a fragment hit into a lead compound often involves synthetic modifications, where intermediates like 2-(Methylamino)benzotrifluoride hydrochloride can be incorporated to explore the chemical space around the initial hit.[12][13]
Safety, Handling, and Experimental Protocols
Proper handling and safety precautions are paramount when working with any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS) for structurally related compounds.
While a specific SDS for the hydrochloride salt was not detailed in the provided search results, the free base, 2-(Methylamino)benzotrifluoride, is classified as a combustible liquid that is harmful if swallowed or in contact with skin.[14] It is also known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[14]
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Wash thoroughly after handling.[15]
This protocol provides a general procedure for the acylation of the secondary amine, a common transformation in drug discovery.
Materials:
-
2-(Methylamino)benzotrifluoride hydrochloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Acyl chloride or carboxylic acid with a coupling agent (e.g., EDC/HOBt)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 2-(Methylamino)benzotrifluoride hydrochloride in anhydrous DCM, add a slight excess of triethylamine to neutralize the hydrochloride and liberate the free amine.
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired acyl chloride or the pre-activated carboxylic acid in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
2-(Methylamino)benzotrifluoride hydrochloride is a valuable and versatile building block in modern chemical synthesis. Its unique combination of a reactive secondary amine and a property-modulating trifluoromethyl group makes it a sought-after intermediate in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
References
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2-(Methylamino)benzotrifluoride hydrochloride | 845866-58-2. (n.d.). Sigma-Aldrich. Retrieved January 22, 2026, from [Link]
-
2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2. (n.d.). Ark Pharm, Inc. Retrieved January 22, 2026, from [Link]
- Safety Data Sheet: 2-(Methylamino)benzotrifluoride. (2023, February 23). According to Federal Register / Vol. 77, No.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet: Benzotrifluoride. (2023, November 23). Deepak Chem Tech Ltd.
- Safety Data Sheet. (2022, January 23). Merck Millipore.
- Process of preparing 2-methyl-3-aminobenzotrifluoride. (1995). U.S.
- Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988).
- Development of novel benzotriazines for drug discovery. (2009). Expert Opinion on Drug Discovery, 4(1), 33-49.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.
- Process for preparing benzotrifluoride and its derivatives. (1979).
- Process for preparing benzotrifluoride and its derivatives. (1980). U.S.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.
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- Extracting medicinal chemistry intuition via preference machine learning. (n.d.).
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2-(Methylamino)benzotrifluoride hydrochloride chemical structure and molecular weight
An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride Hydrochloride
This guide provides a detailed technical overview of 2-(Methylamino)benzotrifluoride hydrochloride, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. We will delve into its core chemical identity, physicochemical properties, and the scientific rationale behind its use, providing researchers and drug development professionals with the foundational knowledge required for its application.
Chemical Identity and Molecular Structure
2-(Methylamino)benzotrifluoride hydrochloride is the salt form of N-methyl-2-(trifluoromethyl)aniline. The formation of the hydrochloride salt is a critical step for improving the compound's handling characteristics, particularly its aqueous solubility and stability, which are often limiting factors for organic amines in experimental and developmental settings.
The core structure consists of a benzene ring substituted with a trifluoromethyl (-CF3) group and a methylamino (-NHCH3) group at the ortho (1,2) positions. The trifluoromethyl group is a potent electron-withdrawing group and a common bioisostere in medicinal chemistry, valued for its ability to enhance metabolic stability and modulate the lipophilicity of a parent molecule. The secondary amine provides a reactive site for further synthetic transformations and a key hydrogen bond donor/acceptor for molecular interactions.
Chemical Structure
The molecular structure is depicted below. The protonation of the nitrogen atom in the methylamino group by hydrochloric acid results in the formation of the ammonium chloride salt.
Caption: Chemical Structure of 2-(Methylamino)benzotrifluoride Hydrochloride.
Core Identifiers
A summary of the key identification parameters for this compound is provided below. It is essential to distinguish between the hydrochloride salt and its free base, 2-(Methylamino)benzotrifluoride, as they possess different molecular weights and physical properties.
| Identifier | Value | Source |
| Chemical Name | 2-(Methylamino)benzotrifluoride hydrochloride | Internal |
| Synonym | N-Methyl-2-(trifluoromethyl)aniline hydrochloride | Internal |
| CAS Number | 845866-58-2 | [1][2] |
| Molecular Formula | C8H9ClF3N | [1] |
| Molecular Weight | 211.61 g/mol | [1] |
Physicochemical Properties
The properties of the hydrochloride salt are distinct from its parent amine. The conversion to a salt dramatically influences physical characteristics such as melting point and solubility.
| Property | Value | Notes | Source |
| Melting Point | 140-142°C | The salt form typically has a higher melting point than the free base due to its ionic character. | [1] |
| Appearance | Not specified, but typically a crystalline solid. | Based on typical properties of amine salts. | Internal |
| Solubility | Higher aqueous solubility compared to the free base. | The ionic nature enhances solubility in polar solvents like water. | Internal |
For comparison, the free base, 2-(Methylamino)benzotrifluoride (CAS: 14925-10-1), has a molecular formula of C8H8F3N and a molecular weight of 175.15 g/mol .[3] This highlights that the molecular weight of the hydrochloride derivative (211.61 g/mol ) directly corresponds to the addition of a molecule of hydrogen chloride (HCl, MW ≈ 36.46 g/mol ).
Experimental Context and Rationale
Synthesis and Salt Formation Workflow
The preparation of 2-(Methylamino)benzotrifluoride hydrochloride is a straightforward acid-base reaction. This process is fundamental in pharmaceutical chemistry for converting a basic amine into a more stable and soluble salt form, which is often preferred for purification, storage, and formulation.
Caption: Standard laboratory workflow for the synthesis of the hydrochloride salt.
The choice of solvent is critical; it must dissolve the free base but promote the precipitation of the resulting salt, thereby facilitating easy isolation via filtration.
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a building block or intermediate. Its bifunctional nature—a nucleophilic amine and an aromatically-bound trifluoromethyl group—makes it a versatile scaffold.
-
Amine as a Synthetic Handle: The methylamino group can be readily acylated, alkylated, or used in coupling reactions to build more complex molecular architectures.
-
Trifluoromethyl Group as a Modulator: The -CF3 group is strategically employed to fine-tune the pharmacokinetic properties of a lead compound. Its high electronegativity can alter the pKa of the nearby amine, while its lipophilicity can enhance membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which often blocks metabolic attack at that position, increasing the compound's in vivo half-life.
Conclusion
2-(Methylamino)benzotrifluoride hydrochloride is a chemical entity whose value lies in its structural features, which are highly desirable in modern synthetic chemistry, particularly for the construction of bioactive molecules. Its hydrochloride salt form provides practical advantages in terms of stability and solubility, making it a more reliable and manageable reagent for research and development. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward its effective and safe utilization in the laboratory.
References
- 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2. ChemicalBook.
- 2-(METHYLAMINO)BENZOTRIFLUORIDE | 14925-10-1. ChemicalBook.
- 2-(Methylamino)benzotrifluoride hydrochloride - CAS:845866-58-2. Ark Pharm, Inc.
Sources
Spectroscopic Data of N-methyl-2-(trifluoromethyl)aniline hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of N-methyl-2-(trifluoromethyl)aniline Hydrochloride
N-methyl-2-(trifluoromethyl)aniline and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties, including increased metabolic stability and lipophilicity, which are highly desirable in drug design. The hydrochloride salt form is often preferred to enhance solubility and stability. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation.
This guide delves into the expected spectroscopic characteristics of N-methyl-2-(trifluoromethyl)aniline hydrochloride, providing a robust framework for its analysis. The interpretations are grounded in the fundamental principles of spectroscopy and comparative data from analogous structures.
Predicted Spectroscopic Data and Interpretation
Due to the limited availability of direct experimental data for N-methyl-2-(trifluoromethyl)aniline hydrochloride, the following sections provide a detailed prediction and interpretation of its key spectroscopic features. These predictions are based on the analysis of the free base, N-methyl-2-(trifluoromethyl)aniline, and the known effects of protonation on aniline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure. The formation of the hydrochloride salt will induce significant changes in the chemical shifts, particularly for protons and carbons near the protonated nitrogen atom.
Predicted ¹H NMR Spectral Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| Aromatic-H | 7.5 - 8.0 | m | 4H | Ar-H | The electron-withdrawing trifluoromethyl group and the positively charged ammonium group will deshield the aromatic protons, shifting them downfield compared to the free base. |
| N-H₂⁺ | 10 - 12 | br s | 2H | -NH₂⁺-CH₃ | Protonation of the nitrogen creates an ammonium salt. The acidic protons will appear as a broad singlet at a significantly downfield chemical shift. The exact position is concentration and solvent dependent. |
| Methyl-H | ~3.0 - 3.3 | s | 3H | -CH₃ | The positive charge on the adjacent nitrogen will cause a downfield shift of the methyl protons compared to the free base. |
Predicted ¹³C NMR Spectral Data:
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| Aromatic-C | 120 - 145 | Ar-C | The aromatic carbon signals will be influenced by the inductive effects of the trifluoromethyl and ammonium groups. The carbon attached to the nitrogen will be deshielded. |
| CF₃ | ~125 (quartet) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Its chemical shift is characteristic for this group. |
| Methyl-C | ~35 - 40 | -CH₃ | The carbon of the methyl group will be deshielded due to the adjacent positively charged nitrogen. |
Predicted ¹⁹F NMR Spectral Data:
The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| CF₃ | ~ -60 to -65 | -CF₃ | The chemical shift of the CF₃ group is sensitive to the electronic environment of the aromatic ring. Protonation of the amino group is expected to cause a slight downfield shift compared to the free base due to the increased electron-withdrawing nature of the ammonium group.[1][2][3] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups. The most significant change upon formation of the hydrochloride salt will be observed in the N-H stretching region.
Comparative IR Data:
| Functional Group | N-methyl-2-(trifluoromethyl)aniline (Free Base) | N-methyl-2-(trifluoromethyl)aniline hydrochloride (Predicted) |
| N-H Stretch | Single, sharp peak around 3400 cm⁻¹[4][5] | Broad, strong absorption band from 2400-3200 cm⁻¹ |
| C-N Stretch | ~1300-1350 cm⁻¹ | Shifted to a slightly lower wavenumber |
| C-F Stretch | Strong, multiple bands around 1100-1300 cm⁻¹ | Largely unaffected |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Largely unaffected |
| Aromatic C=C Bending | ~1450-1600 cm⁻¹ | Largely unaffected |
Interpretation:
The most telling feature in the IR spectrum of the hydrochloride salt is the disappearance of the sharp N-H stretch of the secondary amine and the appearance of a very broad and strong "ammonium band" in the 2400-3200 cm⁻¹ region. This broadness is due to the stretching vibration of the N⁺-H bond and extensive hydrogen bonding in the solid state.
Mass Spectrometry (MS)
For the analysis of the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate. Electron Ionization (EI) would likely lead to the loss of HCl and fragmentation of the free base.
Predicted Mass Spectrum (ESI+):
Under positive ion ESI, the spectrum is expected to show the molecular ion of the free base, [M+H]⁺.
| m/z | Predicted Ion |
| 176.068 | [C₈H₉F₃N]⁺ |
Predicted Fragmentation Pattern:
The fragmentation of the protonated molecule will likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the aniline structure.
-
Loss of a methyl radical (-CH₃): Resulting in an ion at m/z 161.
-
Loss of the trifluoromethyl radical (-CF₃): Resulting in an ion at m/z 107.
-
Cleavage of the aromatic ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.
NMR Sample Preparation
Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR analysis.
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is soluble. Common choices include Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons.
-
Sample Weighing: Accurately weigh 5-10 mg of N-methyl-2-(trifluoromethyl)aniline hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an appropriate internal standard, such as Tetramethylsilane (TMS) for organic solvents or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
FTIR Sample Preparation (KBr Pellet Method)
Objective: To prepare a solid dispersion of the analyte in a potassium bromide matrix for transmission IR analysis.
Methodology:
-
Grinding: In a clean and dry agate mortar, thoroughly grind approximately 1-2 mg of N-methyl-2-(trifluoromethyl)aniline hydrochloride to a fine powder.[8][9]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently grind the two components together to ensure a homogeneous mixture.[10][11]
-
Pellet Pressing: Transfer the mixture to a KBr pellet die. Assemble the die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Mass Spectrometry Sample Preparation (ESI)
Objective: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.
Methodology:
-
Solvent Selection: Choose a solvent system that is compatible with ESI-MS and in which the analyte is soluble. A mixture of methanol or acetonitrile with water is commonly used. A small amount of formic acid or acetic acid can be added to promote ionization in positive mode.
-
Solution Preparation: Prepare a stock solution of N-methyl-2-(trifluoromethyl)aniline hydrochloride at a concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
Infusion: Introduce the diluted sample into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.
Visualization of Key Concepts
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of N-methyl-2-(trifluoromethyl)aniline hydrochloride.
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for N-methyl-2-(trifluoromethyl)aniline hydrochloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for the identification and characterization of this important chemical entity. The inclusion of detailed experimental protocols ensures that researchers can acquire high-quality data for their specific applications. As with any predictive analysis, experimental verification is strongly recommended to confirm these findings.
References
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Stable Trifluoromethylating Reagent". (n.d.). Retrieved from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Preparation of Ultrapure KBr Pellet: New Method for FTIR Quantitative Analysis. (2021). International Journal of Scientific & Advanced Research. Retrieved from [Link]
-
KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
-
1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. (n.d.). IJSAR. Retrieved from [Link]
-
How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra. (n.d.). Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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Solubility of 2-(Methylamino)benzotrifluoride hydrochloride in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Methylamino)benzotrifluoride Hydrochloride in Common Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylamino)benzotrifluoride hydrochloride (CAS 845866-58-2), a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.
Introduction and Physicochemical Profile
2-(Methylamino)benzotrifluoride hydrochloride is an amine salt, a derivative of 2-(methylamino)benzotrifluoride. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, most notably its solubility. Understanding these properties is critical for predicting its behavior in various solvent systems.
Key Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | 2-(Methylamino)benzotrifluoride hydrochloride | N/A |
| CAS Number | 845866-58-2 | [1] |
| Molecular Formula | C8H9ClF3N | [1] |
| Molecular Weight | 211.61 g/mol | [1] |
| Melting Point | 140-142°C | [1] |
| Appearance | Crystalline solid (typical for salts) | Inferred |
| Free Base Boiling Point | 67-69°C @ 20 mmHg | [2] |
| Free Base Density | 1.23 g/mL | [2] |
The hydrochloride salt form is expected to have a higher melting point and different solubility characteristics compared to its free base due to the ionic nature imparted by the salt.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. As an amine hydrochloride, 2-(Methylamino)benzotrifluoride hydrochloride is an ionic compound, making it highly polar. This high polarity is the primary determinant of its solubility in organic solvents.
Generally, amine hydrochloride salts exhibit poor solubility in non-polar organic solvents due to their strong crystal lattice energy.[3][4] Solvents with higher polarity and the ability to form hydrogen bonds are more likely to dissolve such salts.
Expected Solubility Trends:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents are polar and can engage in hydrogen bonding. They are expected to be the most effective organic solvents for dissolving 2-(Methylamino)benzotrifluoride hydrochloride. The solubility of other amine hydrochlorides is known to be higher in alcohols compared to less polar solvents.[5]
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are capable of solvating ions, suggesting they may be effective. Amine salts often show good solubility in DMSO.[3]
-
Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents have intermediate polarity and are less likely to effectively solvate the ionic salt. Partial solubility might be observed.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity needed to overcome the crystal lattice energy of the salt. Therefore, 2-(Methylamino)benzotrifluoride hydrochloride is expected to be practically insoluble in these solvents.
The following diagram illustrates the logical flow for predicting solubility based on solvent properties.
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Physical and chemical properties of 2-(methylamino)benzotrifluoride
An In-depth Technical Guide to 2-(Methylamino)benzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(methylamino)benzotrifluoride (also known as N-methyl-2-(trifluoromethyl)aniline), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, chemists, and professionals in the field of drug development and materials science. It delves into the compound's molecular structure, physicochemical characteristics, spectroscopic signature, synthetic pathways, chemical reactivity, and safety protocols. The insights provided herein are grounded in established chemical principles and supported by authoritative references to facilitate further research and application.
Introduction
2-(Methylamino)benzotrifluoride, with CAS Number 14925-10-1, is a substituted aniline derivative that has garnered significant interest in synthetic organic chemistry. The presence of both a secondary amine (-NHCH₃) and a trifluoromethyl (-CF₃) group on the benzene ring imparts unique electronic properties that make it a versatile building block. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design. Consequently, trifluoromethylated anilines are pivotal intermediates in the synthesis of a range of bioactive compounds, including anti-inflammatory agents and herbicides.[1][2] This guide aims to consolidate the available technical data and provide expert insights into the handling and application of this important chemical compound.
Physicochemical Properties
2-(Methylamino)benzotrifluoride is a colorless to light yellow liquid under standard conditions.[3] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline | ChemScene |
| CAS Number | 14925-10-1 | [3] |
| Molecular Formula | C₈H₈F₃N | [4] |
| Molecular Weight | 175.15 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 177 °C (lit.) | [3] |
| Density | 1.229 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.4880 (lit.) | [3] |
| Flash Point | 37.2 °C (99 °F) | [3] |
| pKa (Predicted) | 2.55 ± 0.10 | [3] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for 2-(methylamino)benzotrifluoride are not widely published. However, based on its molecular structure and established spectroscopic principles, a reliable prediction of its spectral characteristics can be made.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons.
-
Aromatic Region (approx. 6.6-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the substitution pattern, they will form a complex multiplet. The proton ortho to the -CF₃ group and meta to the -NHCH₃ group is expected to be the most downfield.
-
N-H Proton (variable, approx. 3.5-4.5 ppm): This proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. Addition of D₂O would cause this signal to disappear.[5]
-
N-Methyl Protons (approx. 2.9 ppm): The three protons of the methyl group will appear as a singlet, or a doublet if coupling to the N-H proton is observed, typically around 2.9 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (approx. 110-150 ppm): Six signals will be present in the aromatic region. The carbon attached to the nitrogen atom (C-N) will be significantly upfield, while the carbon attached to the trifluoromethyl group (C-CF₃) will be a quartet due to coupling with the fluorine atoms.
-
Trifluoromethyl Carbon (approx. 120-130 ppm): The -CF₃ carbon will appear as a quartet with a large coupling constant (¹JCF).
-
N-Methyl Carbon (approx. 30 ppm): The methyl carbon will appear as a single peak in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.[6]
-
N-H Stretch (approx. 3400 cm⁻¹): A sharp to moderately broad absorption band characteristic of a secondary amine N-H bond.
-
C-H Stretches (approx. 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations, respectively.
-
C=C Aromatic Stretch (approx. 1600 cm⁻¹): Absorption bands typical for the benzene ring.
-
C-F Stretches (approx. 1100-1300 cm⁻¹): Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 175. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺) or a hydrogen atom ([M-1]⁺).
Synthesis and Manufacturing
While several patents describe the synthesis of related aminobenzotrifluorides, a common and industrially viable route to 2-(methylamino)benzotrifluoride is the N-methylation of its primary amine precursor, 2-aminobenzotrifluoride.[1][7]
Proposed Synthetic Workflow: N-Methylation of 2-Aminobenzotrifluoride
This process involves the reaction of 2-aminobenzotrifluoride with a suitable methylating agent in the presence of a base.
Caption: Proposed synthetic workflow for 2-(methylamino)benzotrifluoride.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 2-aminobenzotrifluoride (1.0 eq) in acetone (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq).
-
Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure 2-(methylamino)benzotrifluoride.
Chemical Reactivity
The reactivity of the aromatic ring in 2-(methylamino)benzotrifluoride is dictated by the interplay of the two substituents.
-
-NHCH₃ Group: The methylamino group is an activating, ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance.
-
-CF₃ Group: The trifluoromethyl group is a deactivating, meta-director due to its strong electron-withdrawing inductive effect.
In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent trifluoromethyl group, making position 4 the most likely site of substitution.
Caption: Directing effects in electrophilic aromatic substitution.
Applications in Medicinal Chemistry and Drug Discovery
Trifluoromethylanilines are critical building blocks for a variety of pharmaceuticals. For instance, the related compound 3-amino-2-methylbenzotrifluoride is an essential intermediate in the synthesis of potent anti-inflammatory and analgesic agents.[7][8] The structural motif present in 2-(methylamino)benzotrifluoride is valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. The trifluoromethyl group can improve a drug candidate's metabolic stability and cell permeability, which are crucial pharmacokinetic properties.
Safety and Handling
2-(Methylamino)benzotrifluoride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a cool, dry, well-ventilated place, protected from light. Keep the container tightly closed.[3][4]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
References
- Schering Corp. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride.
- Monsanto Company. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
- Schering Corp. (1980). Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
- Hoechst Aktiengesellschaft. (1985). Process for producing meta-aminobenzotrifluoride.
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)aniline. [Link]
- Jinan Wutong Biotechnology Co., Ltd. (2018). Synthesis method of 2-methyl-3-trifluoromethylaniline.
- Ishida, H. et al. (1985). Process of preparing 2-methyl-3-aminobenzotrifluoride.
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Reddit. (2012). N-methyl aniline reaction. [Link]
- Newron Pharmaceuticals S.p.A. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Monsanto Company. (1985). Substituted benzotrifluoride compounds as chemical intermediates and a process for their preparation.
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Safety and handling precautions for 2-(Methylamino)benzotrifluoride hydrochloride
An In-depth Technical Guide to the Safe Handling of 2-(Methylamino)benzotrifluoride Hydrochloride
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, the innovative potential of novel chemical entities is often matched by their inherent hazards. 2-(Methylamino)benzotrifluoride hydrochloride is one such compound—a valuable building block whose trifluoromethyl and aminophenyl moieties make it a desirable intermediate in the synthesis of complex therapeutic agents.[1][2] However, its structural attributes also necessitate a rigorous and informed approach to safety. This guide is designed for the trained researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a deep, causality-driven understanding of the hazards associated with this compound and the rationale behind the recommended safety protocols. Our objective is to foster a culture of intrinsic safety, where every action in the laboratory is underpinned by a comprehensive risk assessment and a thorough knowledge of the materials being handled.
Section 1: Compound Identification and Physicochemical Profile
A foundational element of safe handling is a complete understanding of the compound's identity and physical characteristics. 2-(Methylamino)benzotrifluoride hydrochloride is the salt form of the parent compound, 2-(Methylamino)benzotrifluoride. While detailed, verified data for the hydrochloride salt is sparse, we can extrapolate key toxicological insights from the free base and related structures, a common practice in initial safety assessments. It is critical to recognize that the hydrochloride salt is a solid, which differentiates its physical hazards from the liquid free base.
| Property | Value (for 2-(Methylamino)benzotrifluoride free base) | Reference / Note |
| Molecular Formula | C₈H₈F₃N • HCl | N/A |
| Molecular Weight | 211.61 g/mol | |
| CAS Number | 845866-58-2; 172314-35-1 | |
| Appearance | Solid (Expected for Hydrochloride Salt) | General chemical principles |
| Boiling Point | 177 °C (lit.) | [3] |
| Density | 1.229 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 99 °F / 37.2 °C | [3] |
| pKa | 2.55 ± 0.10 (Predicted) | N/A |
| Storage Temperature | 2-8°C, Protect from light | [3] |
Section 2: Comprehensive Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The hazard profile is synthesized from data on the free base and related trifluoromethylated anilines. The hydrochloride salt will also present a corrosivity hazard due to its acidic nature.
Summary of GHS Classifications (Inferred)
| Hazard Class | GHS Category | Hazard Statement | Source (Free Base) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [3] |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | N/A |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | [3] |
| STOT, Repeated Exposure | Category 2 | H373: May cause damage to organs (Bone marrow, spleen, Liver) through prolonged or repeated exposure if swallowed | N/A |
| Corrosivity | N/A | Expected to be corrosive to skin, eyes, and metals | General principles for amine hydrochlorides |
| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | N/A |
Mechanistic Insight into Hazards
-
Corrosivity and Irritation : As an amine hydrochloride, this compound can release hydrochloric acid upon contact with moisture, leading to chemical burns on skin and severe eye damage.[4][5] The trifluoromethyl group can enhance the acidity of the anilinium ion, potentially increasing its irritating properties.
-
Systemic Toxicity : Anilines and their derivatives are known to be absorbed through the skin and can cause systemic effects. While specific data for this compound is lacking, related anilines are known to affect the liver, spleen, and bone marrow with repeated exposure.
-
Respiratory Effects : As a fine powder, the hydrochloride salt can be easily inhaled, causing irritation to the respiratory tract.[3]
-
Sensitization : The potential for skin sensitization means that repeated exposure, even at low levels, could lead to an allergic skin reaction.
Risk Assessment Workflow
The process of working with any hazardous chemical must begin with a thorough, documented risk assessment. This involves not just identifying the hazards of the chemical itself, but also considering the specifics of the planned experiment (scale, temperature, pressure) and the environment in which it will be conducted.
Caption: Workflow for conducting a risk assessment before handling hazardous chemicals.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. Relying solely on PPE is an unacceptable safety practice.
Engineering Controls
-
Primary Containment : All weighing and manipulation of the solid compound, as well as any reactions, should be conducted within a certified chemical fume hood to prevent inhalation of dust and vapors. For particularly sensitive or large-scale operations, a glove box may be warranted.
-
Ventilation : The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.
-
Safety Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE must be based on the identified risks. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.
-
Eye and Face Protection : Chemical splash goggles are required as a minimum. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection : Given the risk of skin irritation and dermal absorption, chemically resistant gloves are essential. Nitrile gloves may provide adequate protection for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl or neoprene rubber should be used. Always consult a glove compatibility chart.
-
Body Protection : A flame-resistant lab coat should be worn and kept fully fastened. For larger scale work, a chemically resistant apron may be necessary.
-
Respiratory Protection : If there is a potential for aerosol generation that cannot be controlled by engineering means (e.g., during a spill cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. Respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit-testing and training.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to established protocols is critical for mitigating risks during the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation : Before starting, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing : Conduct all weighing operations on a disposable weigh boat or paper inside a chemical fume hood or other ventilated enclosure to contain any dust.
-
Transfers : When transferring the solid, use spark-resistant spatulas and tools. Avoid creating dust. For solutions, use a syringe or cannula for liquid transfers.
-
Reaction Setup : Perform all reactions in a clean, dry reaction vessel within the fume hood. Ensure the apparatus is securely clamped.
-
Post-Reaction : Quench any reactive materials carefully according to the specific reaction protocol.
-
Decontamination : After handling, thoroughly wipe down the work surface in the fume hood. Decontaminate all equipment that came into contact with the chemical.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]
Storage Requirements
-
Location : Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Container : Keep the container tightly closed to prevent absorption of moisture and potential degradation.
-
Incompatibilities : Segregate from strong oxidizing agents, strong bases, and reactive metals. Amine hydrochlorides can be corrosive to many metals.
Waste Disposal
All waste containing 2-(Methylamino)benzotrifluoride hydrochloride must be treated as hazardous waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal : Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7] Incineration at a licensed facility is often the recommended method for halogenated organic compounds.[2]
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures.
Emergency Response Workflow
Caption: Generalized workflow for responding to a chemical incident in the laboratory.
Specific Exposure Scenarios
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If irritation or burns develop, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Spill Response
-
Small Spills (Manageable by trained personnel) :
-
Evacuate non-essential personnel.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Large Spills :
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team or the local fire department.
-
Do not attempt to clean up the spill yourself.
-
References
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Schering Corp. (1988). Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.
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Ogawa, Y., & Curran, D. P. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
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The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
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Shafi, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
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KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
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Kim, S., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
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Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology NDA Review and Evaluation for ZX008 (fenfluramine hydrochloride). Retrieved from [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (2004). Process for preparing rac-bicalutamide and its intermediates. Google Patents.
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Vasilevsky, S. F., & Tolstikova, T. G. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]
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National Toxicology Program. (1987). Toxicology and Carcinogenesis Studies of Phenylephrine Hydrochloride. Retrieved from [Link]
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ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
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Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
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Theoretical studies on the electronic properties of trifluoromethylanilines
An In-Depth Technical Guide to the Theoretical Study of Trifluoromethylaniline Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethylanilines are cornerstone structural motifs in modern medicinal chemistry and materials science, largely due to the profound influence of the trifluoromethyl (-CF3) group on molecular electronic properties. This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate these properties. As a senior application scientist, the focus is not merely on the methods themselves, but on the causal relationships between computational choices and the accurate prediction of molecular behavior. We will delve into the quantum chemical underpinnings, analyze the electronic perturbations caused by the -CF3 substituent, compare isomeric effects, and present a self-validating computational workflow for researchers. This document is designed to bridge theoretical insights with practical applications, empowering professionals to rationally design molecules with tailored electronic characteristics for enhanced efficacy and function.
The Strategic Importance of the Trifluoromethyl Group in Anilines
The introduction of fluorine-containing groups into organic molecules is a highly successful strategy in drug discovery.[1][2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its ability to modulate key molecular properties.[3] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists. When appended to an aniline scaffold—a common structure in bioactive compounds—it imparts a unique set of characteristics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes like Cytochrome P450. This can significantly prolong a drug's half-life.[3]
-
Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Receptor Binding: The unique steric and electronic profile of the -CF3 group can lead to stronger and more selective interactions with protein targets.[4]
-
Acidity/Basicity (pKa) Modulation: The primary focus of this guide is the electronic effect. The -CF3 group is a potent electron-withdrawing group that drastically lowers the pKa of the aniline's amino group, influencing its ionization state at physiological pH and thereby affecting solubility and receptor interactions.[3][5]
Understanding these effects at a granular, electronic level is paramount for rational drug design. Theoretical studies provide a predictive framework that is faster and more cost-effective than empirical synthesis and testing, allowing for the pre-screening and optimization of candidates.
Theoretical Frameworks: The Computational Chemist's Toolkit
To accurately model the electronic properties of trifluoromethylanilines, a range of quantum chemical methods are employed. The choice of method represents a critical balance between computational expense and predictive accuracy.
Density Functional Theory (DFT): The Versatile Workhorse
DFT has become the predominant method for studying molecular systems of this size. It calculates the electronic structure based on the electron density, which is computationally more tractable than solving the many-electron wavefunction directly.
-
Causality of Method Selection: The choice of a functional and basis set is not arbitrary. For trifluoromethylanilines, a hybrid functional like B3LYP is often a starting point because it incorporates a portion of exact Hartree-Fock exchange, providing a better description of electronic effects than simpler functionals.[6] The basis set, such as 6-311++G(d,p) , is chosen to be sufficiently flexible. The "++" indicates the inclusion of diffuse functions, which are essential for accurately describing the lone pair electrons on the nitrogen atom and the highly electronegative fluorine atoms. The "(d,p)" denotes polarization functions, which allow for non-spherical electron distributions, critical for describing bonding in a complex 3D environment.[6]
Ab Initio Methods: For Higher Accuracy and Benchmarking
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with no empirical parameters. While computationally demanding, they provide a valuable benchmark for DFT results. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can be used for smaller systems or to validate the accuracy of a chosen DFT functional for a specific property.[7]
Time-Dependent DFT (TD-DFT): Probing Electronic Excitations
To understand how these molecules interact with light, such as in phototoxicity studies or for developing optical materials, TD-DFT is the method of choice. It allows for the calculation of excited electronic states, which directly correlates to the prediction of UV-Visible absorption spectra, including the maximum absorption wavelength (λmax) and oscillator strengths.[6][8]
Deconstructing the Electronic Influence of the -CF3 Group
The trifluoromethyl group alters the electronic landscape of the aniline ring through a powerful combination of effects.
-
Strong Inductive Effect (-I): The extreme electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond network. This is the dominant electronic effect of the -CF3 group and is responsible for its classification as a potent electron-withdrawing group.[9]
-
Weak Hyperconjugation (Resonance): While the inductive effect is paramount, a minor resonance effect, often described as negative hyperconjugation, can also be considered. This involves the overlap of the C-F σ* anti-bonding orbitals with the ring's π-system, further withdrawing electron density.
These combined effects significantly deactivate the aromatic ring towards electrophilic substitution and lower the energy of the frontier molecular orbitals.
Caption: Dominant electronic effects in a trifluoromethylaniline molecule.
A Comparative Analysis of Isomers: ortho-, meta-, and para-Trifluoromethylaniline
The position of the -CF3 group is not trivial; it dictates the precise nature of its electronic influence, leading to distinct properties for the ortho, meta, and para isomers. Computational studies are exceptionally well-suited to elucidating these differences.[6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.
The electron-withdrawing -CF3 group stabilizes (lowers the energy of) both the HOMO and LUMO compared to unsubstituted aniline. This stabilization increases the energy required to excite an electron, generally leading to greater molecular stability.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.21 | -0.15 | 5.06 |
| 2-(Trifluoromethyl)aniline | -5.78 | -0.69 | 5.09 |
| 3-(Trifluoromethyl)aniline | -5.85 | -0.71 | 5.14 |
| 4-(Trifluoromethyl)aniline | -5.81 | -0.75 | 5.06 |
| Note: Values are illustrative and depend on the specific level of theory (e.g., B3LYP/6-311++G). Actual calculated values can be found in studies such as those by Sundaraganesan et al.[10] |
Basicity and pKa
The basicity of the aniline nitrogen is directly related to the availability of its lone pair of electrons to accept a proton. The -CF3 group's strong inductive withdrawal pulls electron density away from the nitrogen, making the lone pair less available and drastically reducing basicity (lowering the pKa). This effect is quantified by Hammett constants, which measure the electron-donating or -withdrawing properties of substituents. The -CF3 group has a large positive Hammett constant (σp = 0.54), indicating strong electron withdrawal.[11]
| Substituent Position | Typical Experimental pKa | Hammett Constant (σ) |
| H (Aniline) | 4.6 | 0.00 |
| meta-CF3 | 3.5 | σm = 0.43 |
| para-CF3 | 3.1 | σp = 0.54 |
| Sources: Hammett constant data from various sources including Hansch et al.[12] |
Molecular Electrostatic Potential (MEP)
An MEP surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface. It provides an intuitive guide to a molecule's reactive sites.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), attractive to electrophiles. In trifluoromethylaniline, these are found on the highly electronegative fluorine atoms.
-
Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are typically found around the acidic protons of the amino group.
-
Green Regions: Indicate neutral potential.
The MEP map visually confirms the electronic effects: the strong negative potential around the fluorine atoms highlights the inductive withdrawal, while the reduced negative potential on the nitrogen (compared to aniline) visually represents its decreased basicity.
A Self-Validating Computational Workflow
To ensure the trustworthiness and reproducibility of theoretical results, a rigorous, self-validating workflow must be employed. Each step logically builds upon the last, with internal checks to validate the results.
Experimental Protocol: Computational Analysis of a Trifluoromethylaniline Derivative
-
Structure Input: Build the initial 3D structure of the desired trifluoromethylaniline isomer using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization calculation using a chosen level of theory (e.g., DFT with B3LYP/6-311++G(d,p)). This algorithm iteratively adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.
-
Causality: An unoptimized structure will yield meaningless electronic property data. This step is the foundation of the entire calculation.
-
-
Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized geometry is a true energy minimum and to obtain theoretical vibrational spectra.
-
Method: Perform a frequency calculation at the same level of theory used for optimization.
-
Trustworthiness Check: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. This step is the core of the self-validation process.
-
-
Property Calculations:
-
Objective: To compute the desired electronic properties from the validated minimum-energy structure.
-
Method: Using the optimized geometry, perform single-point energy calculations to obtain:
-
Molecular Orbitals: Analyze HOMO, LUMO energies and their spatial distribution.[13]
-
Spectroscopic Properties: Calculate NMR chemical shifts (using the GIAO method), IR/Raman frequencies, and UV-Vis transitions (using TD-DFT).[6][14]
-
Population Analysis: Determine atomic charges (e.g., Natural Bond Orbital - NBO analysis) to quantify electron distribution.[8]
-
Electrostatic Potential: Generate data for the MEP surface.
-
-
-
Data Analysis and Visualization:
-
Objective: To interpret the raw computational output.
-
Method: Tabulate quantitative data (energies, bond lengths). Visualize orbitals and MEP surfaces. Compare calculated spectroscopic data with experimental results where available for further validation.[15]
-
Caption: A self-validating computational workflow for electronic property analysis.
Conclusion
Theoretical studies provide an indispensable lens through which to view the complex electronic properties of trifluoromethylanilines. By leveraging robust computational methods like Density Functional Theory within a rigorous, self-validating workflow, researchers can gain profound insights into how the potent electron-withdrawing nature of the -CF3 group modulates molecular structure, reactivity, basicity, and spectroscopic signatures. This predictive power is not merely an academic exercise; it is a critical component of modern molecular design, enabling scientists in pharmaceutical and materials fields to make informed, data-driven decisions, accelerating the development of novel compounds with precisely engineered electronic properties for superior performance.
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First-principal investigations of electronic, structural, elastic and optical properties of the fluoroperovskite TlLF3 (L = Ca, Cd) compounds for optoelectronic applications. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). ACS Omega. [Link]
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Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024). National Institutes of Health. [Link]
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Electronic structure of fluorides: general trends for ground and excited state properties. (n.d.). ResearchGate. [Link]
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Difluoroalkylation of Anilines via Photoinduced Methods. (2023). The Journal of Organic Chemistry. [Link]
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Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. (2024). National Institutes of Health. [Link]
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Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). (2023). National Institutes of Health. [Link]
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Fluorine: The New Kingpin of Drug Discovery. (2012). ResearchGate. [Link]
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Selection of Hammett constant σ + values for selected functional... (n.d.). ResearchGate. [Link]
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Scope of the meta-trifluoromethylaniline synthesis. (n.d.). ResearchGate. [Link]
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Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (2018). New Journal of Chemistry. [Link]
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Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers. (2007). PubMed. [Link]
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Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines. (2019). ResearchGate. [Link]
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Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (2022). Journal of Education for Pure Science. [Link]
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Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. (2015). ResearchGate. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
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Internal Rotation of the CF3 Group in the (Trifluoromethyl)anilines: A Zero-Kinetic-Energy Pulsed-Field-Ionization Study. (n.d.). ResearchGate. [Link]
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Toward Accurate yet Effective Computations of Rotational Spectroscopy Parameters for Biomolecule Building Blocks. (2023). National Institutes of Health. [Link]
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Electronic and Optical Properties of Alkaline Earth Metal Fluoride Crystals with the Inclusion of Many-Body Effects: A Comparative Study on Rutile MgF2 and Cubic SrF2. (n.d.). MDPI. [Link]
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An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (n.d.). Organic & Biomolecular Chemistry. [Link]
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A computational study of the possible isomers and conformations of N-trifluoromethylformamide, CF3NHC(O)H, and N-hydroxymethylidenetrifluoromethylamine, CF3N C(H)OH. (1993). Sci-Hub. [Link]
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The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. (2010). PubMed. [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. (2010). National Institutes of Health. [Link]
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Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (n.d.). Indian Academy of Sciences. [Link]
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Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. (2018). ResearchGate. [Link]
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A self-consistent systematic optimization procedure for the development of optimally tuned (OT) range-separated hybrid (RSH) functionals from first principles. (2022). arXiv. [Link]
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Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. (n.d.). National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols for the Catalytic N-alkylation of 2-Aminobenzotrifluoride Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated 2-Aminobenzotrifluoride Scaffolds
The 2-aminobenzotrifluoride moiety is a cornerstone in modern medicinal chemistry and agrochemical design. The trifluoromethyl group (-CF3) imparts profound effects on the physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced efficacy and bioavailability of drug candidates.[1] Consequently, derivatives of 2-aminobenzotrifluoride are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, such as antibacterial and anticonvulsant agents, and specialized materials like dyes.[1]
The functionalization of the amino group through N-alkylation opens a vast chemical space for generating novel molecular entities with tailored biological activities. Traditional methods for N-alkylation often rely on the use of alkyl halides, which can lead to over-alkylation and the generation of stoichiometric waste. In contrast, catalytic N-alkylation using alcohols as alkylating agents represents a more sustainable and atom-economical approach, producing water as the sole byproduct.[2][3] This process, primarily proceeding through a "borrowing hydrogen" mechanism, offers a green and efficient pathway to valuable N-alkylated aniline derivatives.[2][3]
This guide provides a comprehensive overview of the catalytic N-alkylation of 2-aminobenzotrifluoride derivatives, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and discussing key considerations for successful synthesis.
The "Borrowing Hydrogen" Catalytic Cycle: A Mechanistic Overview
The N-alkylation of amines with alcohols is a sophisticated catalytic process that avoids the direct, and often sluggish, reaction between these two functional groups. Instead, it operates via a "borrowing hydrogen" or "hydrogen autotransfer" pathway.[2][3] This elegant sequence of reactions is typically catalyzed by transition metal complexes, with iridium, ruthenium, and nickel-based systems being particularly effective.[2][4][5]
The catalytic cycle can be dissected into three key stages:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate to oxidize it to the corresponding aldehyde or ketone.
-
Condensation: The in situ generated carbonyl compound readily undergoes condensation with the amine to form an imine intermediate, releasing a molecule of water.
-
Reduction: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst.
This process is highly efficient as it circumvents the need for external oxidants or reductants. The overall transformation is a formal dehydrative coupling of an amine and an alcohol.
Diagram of the Generalized "Borrowing Hydrogen" Catalytic Cycle:
Caption: Generalized "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Experimental Protocols
Special Considerations for 2-Aminobenzotrifluoride Derivatives
The presence of the electron-withdrawing trifluoromethyl group on the aniline ring decreases the nucleophilicity of the amino group. This can result in lower reactivity compared to electron-rich anilines.[6][7] Therefore, reaction conditions may require optimization. Based on literature for similar electron-deficient anilines, the following should be considered:
-
Catalyst Choice: Iridium and Ruthenium complexes are generally robust and effective for this transformation.[2][5][6] Nickel-based catalysts offer a more cost-effective alternative.[4]
-
Temperature: Higher reaction temperatures (e.g., 110-140 °C) are often necessary to drive the reaction to completion.[2][6]
-
Catalyst Loading: A slightly higher catalyst loading (e.g., 1-5 mol%) might be beneficial.
-
Base: A base is typically required to facilitate the initial deprotonation of the alcohol and catalyst activation. Common bases include potassium tert-butoxide (KOtBu) or potassium carbonate (K2CO3).[3][6]
Protocol 1: Iridium-Catalyzed N-Alkylation of 2-Aminobenzotrifluoride
This protocol is adapted from established procedures for the N-alkylation of anilines, with modifications suitable for electron-deficient substrates like 2-aminobenzotrifluoride.[2]
Materials:
-
2-Aminobenzotrifluoride (1.0 mmol)
-
Primary alcohol (e.g., benzyl alcohol) (1.2-2.0 mmol)
-
[Ir(Cp*)Cl2]2 (0.01 mmol, 1 mol% Ir)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Anhydrous toluene or dioxane (3-5 mL)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [Ir(Cp*)Cl2]2 (6.3 mg, 0.008 mmol), KOtBu (112 mg, 1.0 mmol), and a magnetic stir bar.
-
Add 2-aminobenzotrifluoride (161 mg, 1.0 mmol) and the primary alcohol (e.g., benzyl alcohol, 130 mg, 1.2 mmol).
-
Add anhydrous toluene (3 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 2-aminobenzotrifluoride derivative.
Optimization Workflow for Challenging Substrates:
Caption: Decision workflow for optimizing N-alkylation of electron-deficient anilines.
Data Presentation and Expected Outcomes
The efficiency of the catalytic N-alkylation can be influenced by the choice of catalyst, solvent, and base. The following table summarizes typical conditions and outcomes for the N-alkylation of anilines with benzyl alcohol using various catalytic systems reported in the literature, which can serve as a starting point for optimizing reactions with 2-aminobenzotrifluoride derivatives.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| [Ir(Cp*)Cl2]2 | KOtBu | Dioxane | 110 | 12 | 95% Conversion | [8] |
| NiBr2 / Ligand | NaOtBu | Toluene | 130 | 24 | up to 96% Yield | [4] |
| [RuCl2(p-cymene)]2 / Ligand | K2CO3 | p-Xylene | 140 | 21 | up to 97% Yield | [5][6][7] |
| Mn-pincer complex | t-BuOK | Toluene | 80 | 24 | 80-90% Yield | [3] |
| Fe(II) complex | - | Toluene | 110-120 | 7-24 | Varies with substrate | [9] |
Note: Yields and reaction times are highly substrate-dependent. For 2-aminobenzotrifluoride, expect potentially longer reaction times or the need for higher temperatures compared to electron-rich anilines.
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficient reaction temperature, inactive catalyst, or inappropriate base.
-
Solution: Increase the reaction temperature in 20 °C increments. Ensure the catalyst is handled under inert conditions if it is air-sensitive. Screen alternative bases (e.g., from KOtBu to K2CO3).
-
-
Formation of Side Products (e.g., Dialkylation):
-
Cause: High catalyst loading or prolonged reaction time after full conversion of the primary amine.
-
Solution: Reduce the catalyst loading. Carefully monitor the reaction and stop it once the starting material is consumed. Use a smaller excess of the alcohol.
-
-
Imine as the Main Product:
-
Cause: Inefficient reduction step (hydrogen transfer back to the imine).
-
Solution: Ensure the catalyst system is competent for the reduction step. In some cases, switching the metal catalyst or ligand can resolve this issue.
-
Conclusion
The catalytic N-alkylation of 2-aminobenzotrifluoride derivatives via the borrowing hydrogen mechanism is a powerful and sustainable strategy for the synthesis of valuable pharmaceutical and agrochemical intermediates. While the electron-withdrawing nature of the trifluoromethyl group presents a reactivity challenge, careful selection of the catalyst system and optimization of reaction parameters can lead to high yields of the desired N-monoalkylated products. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore this important chemical transformation.
References
-
Barta, K. et al. (2014). Iron catalysed direct alkylation of amines with alcohols. Nature Communications. Available at: [Link]
-
Nishimura, T. et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. Available at: [Link]
-
Banerjee, D. et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]
-
Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]
-
Chen, T-R. et al. (2021). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. RSC Advances. Available at: [Link]
-
Nishimura, T. et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. RSC Publishing. Available at: [Link]
-
Abu-Omar, M. M. et al. (2021). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Applied Materials & Interfaces. Available at: [Link]
-
Nishimura, T. et al. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. PubMed. Available at: [Link]
-
Mahato, M. et al. (2021). Mimicking transition metals in borrowing hydrogen from alcohols. Chemical Science. Available at: [Link]
-
Li, F. et al. (2021). A bifunctional strategy for N-heterocyclic carbene-stabilized iridium complex-catalyzed N-alkylation of amines with alcohols in aqueous media. Green Chemistry. Available at: [Link]
- Central Glass Co Ltd. (1995). Process of preparing 2-methyl-3-aminobenzotrifluoride. Google Patents.
-
Embibe. (n.d.). 2-Aminobenzotrifluoride: Key Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. Embibe. Available at: [Link]
-
Glorius, F. et al. (2025). The Discovery and Development of an Iridium-Catalyzed N→C Alkyl Transfer Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Various Authors. (2026). N-Alkylation of aniline with various alcohols catalyzed by 2.[a]. ResearchGate. Available at: [Link]
-
Beller, M. et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
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Application Notes & Protocols: Strategic Use of 2-(Methylamino)benzotrifluoride Derivatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Fluorinated Anilines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and agrochemical industries for constructing complex molecular architectures.[3]
Within this context, aniline derivatives bearing trifluoromethyl (-CF₃) groups are particularly valuable building blocks. The -CF₃ group, a powerful electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged feature in drug design.[4][5] However, the very electronic properties that make these compounds desirable also present unique challenges in their synthetic manipulation.
This guide provides an in-depth analysis and a robust experimental protocol for the Suzuki-Miyaura coupling of halogenated 2-(methylamino)benzotrifluoride derivatives. We will explore the mechanistic nuances dictated by the substrate's unique electronic profile—a combination of the electron-withdrawing -CF₃ group and the coordinating N-methylamino group—and provide a framework for optimizing this critical transformation.
Mechanistic Considerations for a Challenging Substrate
The success of a Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6][7] For a substrate like a halogenated 2-(methylamino)benzotrifluoride, each step is uniquely influenced by its molecular structure.
-
Oxidative Addition: The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of oxidative addition, where the Pd(0) catalyst inserts into the aryl-halide bond.[8] This is often the rate-determining step, and its acceleration can be beneficial. However, the presence of the adjacent N-methylamino group can potentially coordinate to the palladium center, influencing catalyst activity.
-
Transmetalation: This step requires a base to activate the organoboron reagent (e.g., a boronic acid) into a more nucleophilic "ate" complex.[9][10] The choice and strength of the base are critical. It must be potent enough to facilitate the formation of the organoborate but not so strong as to promote side reactions like hydrodehalogenation, especially on an electron-poor aromatic ring.[11] When using the hydrochloride salt of the aniline, the base also serves to neutralize the salt, liberating the free amine.
-
Reductive Elimination: In the final step, the two organic partners are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][6] The electronic and steric environment of the palladium intermediate dictates the efficiency of this step.
The Suzuki-Miyaura Catalytic Cycle
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the key stages for coupling a halogenated aryl amine.
Optimizing Reaction Parameters: A Data-Driven Approach
The selection of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. Aprotic polar solvents like dioxane, toluene, or THF are commonly employed, often in the presence of water to aid in dissolving the base and facilitating transmetalation.[11][12] The choice of base can significantly influence reaction outcomes, with inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ being widely used.[11][13]
| Parameter | Condition A | Condition B | Condition C | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings. More advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ are often required for challenging substrates like aryl chlorides or electron-deficient systems.[10][14] |
| Ligand | - | SPhos (4 mol%) | XPhos (2 mol%) | Bulky phosphine ligands promote the reductive elimination step and stabilize the active Pd(0) species, often leading to higher yields and faster reactions. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | The base strength is critical. K₃PO₄ and Cs₂CO₃ are generally more effective than K₂CO₃ for electron-deficient substrates. Weaker bases may result in incomplete reaction, while overly strong bases (e.g., NaOtBu) can cause hydrodehalogenation.[11] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | 2-MeTHF / H₂O (5:1) | Solvent choice impacts reagent solubility and reaction temperature. Dioxane and Toluene are standard, while 2-MeTHF is a greener alternative. The aqueous phase is crucial for the activity of inorganic bases.[12][13] |
| Temperature | 90 °C | 100 °C | 110 °C | Higher temperatures may be necessary to overcome the activation energy, but can also increase the rate of side reactions. Careful optimization is required.[11] |
Table 1: Comparative guide for optimizing Suzuki-Miyaura coupling conditions for electron-deficient anilines.
Detailed Experimental Protocol
This protocol provides a generalized method for the coupling of 4-Bromo-2-(methylamino)benzotrifluoride hydrochloride with a generic arylboronic acid.
Materials & Reagents
-
4-Bromo-2-(methylamino)benzotrifluoride hydrochloride (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology
1. Reaction Setup and Inerting:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Seal the flask and condenser with septa. Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) catalyst.
2. Reagent Addition:
-
Under a positive flow of inert gas, add 4-Bromo-2-(methylamino)benzotrifluoride hydrochloride (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Scientist's Note: The order of addition can be important. Adding the solids first before the solvent minimizes exposure to air. The extra equivalent of base is calculated to neutralize the hydrochloride salt in addition to activating the boronic acid.
3. Solvent Addition:
-
Using a syringe, add anhydrous 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL). The solvent should be thoroughly degassed via sparging with an inert gas for 15-20 minutes prior to use.
4. Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-16 hours).
-
Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of reaction completion.
5. Reaction Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
6. Extraction:
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Separate the organic layer.
7. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
8. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion
The Suzuki-Miyaura cross-coupling of halogenated 2-(methylamino)benzotrifluoride derivatives is a powerful yet nuanced transformation. Success requires a deep understanding of the substrate's electronic properties and a rational approach to optimizing reaction conditions. By carefully selecting the catalyst system, base, and solvent, researchers can effectively leverage this reaction to synthesize valuable fluorinated aniline scaffolds for applications in drug discovery and materials science. This guide provides a validated starting point and a logical framework for troubleshooting, enabling scientists to confidently employ this challenging but rewarding chemistry.
References
- BenchChem. (n.d.). Effect of base and solvent on 2-Bromo-5-(trifluoromethyl)aniline reactivity.
- MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Exploring 2-Methyl-5-(trifluoromethyl)aniline Applications.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- MDPI. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Arkat USA, Inc. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
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Synthesis of pharmaceutical intermediates from 2-(Methylamino)benzotrifluoride hydrochloride
An Application Guide to the Synthesis of Pharmaceutical Intermediates from 2-(Methylamino)benzotrifluoride Hydrochloride
Abstract
The benzotrifluoride scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] 2-(Methylamino)benzotrifluoride hydrochloride serves as a highly versatile and cost-effective starting material for the synthesis of a multitude of pharmaceutical intermediates.[][3] This guide provides detailed application notes and validated protocols for key synthetic transformations starting from this building block, including N-acylation, Sandmeyer-type reactions on its primary amine analogue, and palladium-catalyzed cross-coupling reactions. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental design for researchers, scientists, and drug development professionals.
Foundational Strategy: N-Acylation for Amide Synthesis
The acylation of amines is a fundamental and robust reaction for forging amide bonds, a linkage present in approximately 25% of all commercial pharmaceuticals.[4] This transformation is not only used to build core molecular structures but also serves as an effective strategy for protecting the amino group during multi-step syntheses.[5] Starting with 2-(Methylamino)benzotrifluoride hydrochloride, N-acylation provides a direct pathway to N-aryl amides, which are key intermediates in numerous drug discovery programs.
The Causality Behind the Protocol
The reaction involves the nucleophilic attack of the secondary amine on an electrophilic acylating agent, such as an acyl chloride or anhydride. The hydrochloride salt of the starting material must be neutralized in situ for the amine to be sufficiently nucleophilic. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed for this purpose. It also scavenges the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[6] Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reactants and facilitate easy work-up.
Protocol: Synthesis of N-Methyl-N-(2-(trifluoromethyl)phenyl)phenylacetamide
This protocol details the synthesis of a representative N-acyl derivative, a common precursor in the development of various biologically active molecules.[7]
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 2-(Methylamino)benzotrifluoride HCl.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(Methylamino)benzotrifluoride hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the stirred suspension to 0°C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise. Stir for 15 minutes to ensure complete neutralization.
-
In a separate flask, dissolve phenylacetyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0°C over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: N-Acylation Reaction
| Reagent | Molar Eq. | Solvent | Temperature | Typical Yield |
| 2-(Methylamino)benzotrifluoride HCl | 1.0 | DCM | 0°C to RT | 85-95% |
| Phenylacetyl Chloride | 1.1 | - | - | - |
| Triethylamine | 2.2 | - | - | - |
Expanding Synthetic Utility: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting an aromatic primary amine into a diverse array of functional groups, including halides and nitriles, which are themselves valuable handles for further elaboration.[8][9] While the starting material is a secondary amine, its primary amine analogue, 2-aminobenzotrifluoride, is a crucial related intermediate that readily undergoes this transformation. The resulting aryl halides are key precursors for cross-coupling reactions.
The Causality Behind the Protocol
This transformation is a two-part process. First, the primary aromatic amine is treated with sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, HBr) at low temperatures (0–5 °C) to form a diazonium salt.[10] This intermediate is highly unstable and prone to decomposition at higher temperatures, making strict temperature control critical. In the second step, a copper(I) salt (e.g., CuCl, CuBr, CuCN) is introduced. The copper(I) species catalyzes a single-electron transfer to the diazonium salt, releasing nitrogen gas and forming an aryl radical. This radical then reacts with the halide or cyanide from the copper salt to yield the final product.[8]
Protocol: Synthesis of 2-Chloro-1-(trifluoromethyl)benzene
This protocol describes the conversion of 2-aminobenzotrifluoride to the corresponding aryl chloride, a vital intermediate for reactions like Suzuki and Buchwald-Hartwig couplings.
Experimental Workflow: Diazotization and Sandmeyer Reaction
Caption: General workflow for the Sandmeyer chlorination of 2-aminobenzotrifluoride.
Step-by-Step Methodology:
-
Diazotization: In a flask equipped with a stirrer and thermometer, add 2-aminobenzotrifluoride (1.0 eq) to concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Vigorous stirring is essential. The formation of the diazonium salt is typically complete after 15-20 minutes.
-
Sandmeyer Reaction: In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (N₂ gas evolution) will be observed.
-
After the addition is complete, allow the mixture to stir at low temperature for 30 minutes, then warm to room temperature.
-
Gently heat the reaction mixture (e.g., to 50-60°C) until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Summary: Sandmeyer Chlorination
| Reagent | Molar Eq. | Solvent | Temperature | Typical Yield |
| 2-Aminobenzotrifluoride | 1.0 | aq. HCl | 0-5 °C | 70-85% |
| Sodium Nitrite (NaNO₂) | 1.05 | Water | - | - |
| Copper(I) Chloride (CuCl) | 1.2 | aq. HCl | 0-5 °C, then heat | - |
Advanced Scaffolding: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[11][12] Reactions like the Suzuki-Miyaura coupling enable the formation of C-C bonds between sp²-hybridized carbons, providing efficient access to biaryl structures common in modern drugs. An aryl halide, such as the 2-chloro-1-(trifluoromethyl)benzene synthesized via the Sandmeyer reaction, is an excellent substrate for these transformations.
The Causality Behind the Catalytic Cycle
The Suzuki-Miyaura reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol outlines the coupling of 2-chloro-1-(trifluoromethyl)benzene with 4-methoxyphenylboronic acid to form 4'-methoxy-2-(trifluoromethyl)-1,1'-biphenyl.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a Schlenk flask, add 2-chloro-1-(trifluoromethyl)benzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (e.g., 80-100°C) with vigorous stirring for 6-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Data Summary: Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Catalyst | Base | Solvent | Typical Yield |
| 2-Chloro-1-(trifluoromethyl)benzene | 1.0 | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 80-90% |
| 4-Methoxyphenylboronic acid | 1.2 |
References
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Google Patents.
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
- Synthesis of N-Methyl-N-phenyl-2-(3-trifluoromethyl-4-phenyl-5-isoxazolyloxy)acetamide. Molbase.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Publishing.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications.
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]
-
Sandmeyer Reaction. ResearchGate. Available at: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Sandmeyer Reaction. OrganicChemGuide. Available at: [Link]
-
Pharmaceutical intermediates. LookChem. Available at: [Link]
-
(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available at: [Link]
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Analytical methods for the quantification of 2-(Methylamino)benzotrifluoride hydrochloride
Application Note: Quantitative Analysis of 2-(Methylamino)benzotrifluoride Hydrochloride
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-(Methylamino)benzotrifluoride hydrochloride (CAS: 845866-58-2), a key chemical intermediate.[1] The primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection, which is recommended for its robustness and specificity, and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), presented as a viable alternative. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific integrity. All methodologies are framed within the context of established validation principles as outlined by the International Conference on Harmonisation (ICH) to guarantee data reliability, accuracy, and precision.[2][3][4]
Introduction and Analytical Overview
2-(Methylamino)benzotrifluoride hydrochloride, also known as N-methyl-2-(trifluoromethyl)aniline hydrochloride, is an aromatic amine derivative. Its trifluoromethyl group and amine functionality make it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and specialty chemicals.[5] Accurate and precise quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, and determining the purity of the final product.
The selection of an analytical method is contingent on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for its versatility, high resolution, and suitability for non-volatile and thermally labile compounds. It is the gold standard for purity and assay determination in pharmaceutical settings.[6][7]
-
Gas Chromatography (GC) is an effective technique for volatile or semi-volatile compounds. While direct analysis of polar amines can be challenging, GC offers excellent separation efficiency, especially when coupled with mass spectrometry.[8][9]
-
Spectroscopic Methods , such as UV-Vis or ¹⁹F NMR, can be employed for rapid quantification in specific contexts, particularly for pure substances or where the fluorine atom can be used as a unique probe.[10][11][12]
The foundation of any reliable quantitative analysis is a rigorous validation process. Employing validated analytical methods is essential for ensuring consistent and compliant results in drug development, stability studies, and routine quality control.[3][13]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
2.1. Principle and Rationale Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase. The analyte, 2-(Methylamino)benzotrifluoride hydrochloride, is eluted using a polar mobile phase. This technique is ideal due to its high resolving power, which allows for the separation of the main compound from potential process impurities and degradation products.
-
Column Selection (C18): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention, which is well-suited for aromatic compounds.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used. The buffer (e.g., phosphate) controls the pH, ensuring the amine group is consistently protonated, which prevents peak tailing and improves reproducibility. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
UV Detection: The benzotrifluoride moiety contains a strong chromophore (the aromatic ring), making it readily detectable by UV spectroscopy. The wavelength of maximum absorbance (λ_max) should be determined experimentally but is typically around 254 nm for such structures.
2.2. Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of 2-(Methylamino)benzotrifluoride HCl.
2.3. Detailed HPLC Protocol
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic, phosphoric acid.
-
0.45 µm syringe filters.
-
Reference standard of 2-(Methylamino)benzotrifluoride hydrochloride.
Procedure:
-
Mobile Phase Preparation:
-
Aqueous Buffer (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase: Mix the Aqueous Buffer and Acetonitrile in a 60:40 (v/v) ratio. Degas thoroughly using sonication or vacuum.
-
-
Diluent Preparation: Use a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
-
Standard Solution Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Data Acquisition:
-
Inject the blank (diluent), followed by five replicate injections of the Working Standard to check for system suitability.
-
Inject the sample solutions.
-
Quantify the analyte peak by comparing its area to the calibration curve generated from a series of standards.
-
Table 1: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes |
System Suitability: Before analysis, the system must pass suitability criteria. Typical acceptance criteria include a tailing factor ≤ 2.0 and a relative standard deviation (RSD) for peak areas from replicate injections of ≤ 2.0%.
Alternative Method: Gas Chromatography (GC)
3.1. Principle and Rationale GC is a powerful technique for separating volatile and semi-volatile compounds.[14] For polar compounds like amines, direct analysis can lead to poor peak shape and low response due to interactions with the GC system.[8][9]
-
Derivatization (Recommended): To overcome these issues, chemical derivatization is often employed.[15] Silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, resulting in sharp, symmetrical peaks.
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for separating the derivatized analyte from other components.
-
Detector: A Flame Ionization Detector (FID) provides a robust and linear response for hydrocarbons. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) is the detector of choice.[16]
3.2. Experimental Workflow for GC Analysis
Sources
- 1. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. particle.dk [particle.dk]
- 4. fda.gov [fda.gov]
- 5. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
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- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. bre.com [bre.com]
- 10. Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04387D [pubs.rsc.org]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. env.go.jp [env.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Resolution Separation of 2-, 3-, and 4-(Methylamino)benzotrifluoride Positional Isomers by Supercritical Fluid Chromatography
Abstract
The successful separation of positional isomers is a critical challenge in pharmaceutical development and chemical synthesis, as different isomers can exhibit varied pharmacological and toxicological profiles. This application note presents a detailed protocol for the baseline separation of 2-, 3-, and 4-(methylamino)benzotrifluoride isomers using Supercritical Fluid Chromatography (SFC). We will explore the rationale behind the selection of SFC over traditional High-Performance Liquid Chromatography (HPLC), detailing the experimental parameters that ensure a robust and reproducible separation. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and green analytical solution for isomer analysis.
Introduction: The Challenge of Isomer Separation
The 2-, 3-, and 4-(methylamino)benzotrifluoride isomers are structurally similar compounds, differing only in the substitution pattern on the benzene ring. This subtle structural variance leads to closely related physicochemical properties, making their separation by conventional chromatographic techniques a significant hurdle. In the context of drug development, the presence of an undesired isomer, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a highly selective analytical method is imperative for quality control and regulatory compliance.
While HPLC is a workhorse in many analytical laboratories, the separation of positional isomers often requires extensive method development, sometimes with limited success.[1] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several advantages for such challenging separations.[2] SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher efficiency compared to liquid chromatography.[2][3] Furthermore, the significant reduction in the use of organic solvents aligns with the principles of green chemistry, a growing priority in the pharmaceutical industry.[4]
This application note provides a comprehensive guide to developing an SFC method for the baseline separation of 2-, 3-, and 4-(methylamino)benzotrifluoride isomers, from initial considerations to a detailed, step-by-step protocol.
Method Development Strategy
Analyte Properties and Chromatographic Mode Selection
The target analytes, (methylamino)benzotrifluoride isomers, are relatively polar molecules due to the presence of the amine group. Their structures are as follows:
-
2-(Methylamino)benzotrifluoride: Ortho-isomer
-
3-(Methylamino)benzotrifluoride: Meta-isomer
-
4-(Methylamino)benzotrifluoride: Para-isomer
Given the polarity of the analytes and the need for high selectivity, a normal-phase or polar-embedded stationary phase is a logical starting point. In SFC, a wide range of stationary phases, including those used in HPLC, can be employed.[5] For this application, a chiral stationary phase (CSP) operating in a polar organic or SFC mode is often a good choice for isomer separations, even for achiral compounds, due to the unique spatial arrangement of the selector that can provide the necessary steric and polar interactions for separation.
The Rationale for Supercritical Fluid Chromatography (SFC)
The choice of SFC for this application is underpinned by several key advantages:
-
High Efficiency and Speed: The low viscosity of the supercritical CO₂ mobile phase allows for higher flow rates without a significant increase in backpressure, leading to faster analysis times.[4][5]
-
Enhanced Resolution: The high diffusivity of analytes in the mobile phase can lead to sharper peaks and improved resolution between closely eluting isomers.
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents, leading to lower costs and a reduced environmental footprint.[4]
-
Versatility: A wide range of stationary phases and modifiers can be used in SFC, providing a large design space for method development.[3][6]
Experimental Protocol: SFC Separation of (Methylamino)benzotrifluoride Isomers
This protocol outlines a starting point for the separation. Further optimization may be required based on the specific instrumentation and column used.
Materials and Reagents
-
2-(Methylamino)benzotrifluoride (≥98% purity)
-
3-(Methylamino)benzotrifluoride (≥98% purity)
-
4-(Methylamino)benzotrifluoride (≥98% purity)
-
Methanol (HPLC or SFC grade)
-
Isopropanol (HPLC or SFC grade)
-
Acetonitrile (HPLC or SFC grade)
-
Carbon Dioxide (SFC grade)
-
Ammonium Hydroxide (for additive preparation)
Instrumentation and Columns
-
SFC System: An analytical SFC system equipped with a back-pressure regulator, a UV-Vis or photodiode array (PDA) detector, and an autosampler.
-
Column: A chiral stationary phase column is recommended as a starting point. A column such as a Daicel Chiralpak AD-H (amylose-based) or a similar CSP with aromatic and polar functionalities is a good candidate.
-
Dimensions: 4.6 x 250 mm, 5 µm particle size
-
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Individually weigh approximately 10 mg of each isomer and dissolve in 10 mL of methanol.
-
Working Standard Mixture (100 µg/mL): Dilute each stock solution 1:10 with methanol to create individual working standards. Prepare a mixed working standard by combining equal volumes of the individual working standards.
SFC Method Parameters
The following table summarizes the recommended starting conditions for the SFC method.
| Parameter | Recommended Setting | Rationale |
| Column | Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm) | CSPs often provide unique selectivity for positional isomers. |
| Mobile Phase | CO₂ / Methanol with 0.1% Ammonium Hydroxide | Methanol is a common polar modifier in SFC. Ammonium hydroxide is added to improve peak shape for basic analytes like amines. |
| Gradient | Isocratic at 15% Methanol | An isocratic method is simpler to start with. Gradient elution can be explored if co-elution occurs. |
| Flow Rate | 3.0 mL/min | A typical flow rate for analytical SFC providing a good balance between speed and efficiency. |
| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state throughout the system. |
| Column Temperature | 40 °C | Elevated temperature can improve efficiency and alter selectivity. |
| Detection | UV at 254 nm | Benzotrifluoride derivatives have strong UV absorbance. |
| Injection Volume | 5 µL | A standard injection volume for analytical SFC. |
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for the SFC separation of (methylamino)benzotrifluoride isomers.
Expected Results and Discussion
Under the proposed conditions, baseline separation of the three isomers is anticipated. The elution order will depend on the specific interactions between the analytes and the stationary phase. It is hypothesized that the 4-isomer (para) may elute first due to its more linear shape and potentially weaker interaction with the stationary phase, followed by the 3- and 2-isomers. The ortho-isomer (2-), with the methylamino group in close proximity to the trifluoromethyl group, may exhibit unique steric and electronic interactions leading to a different retention behavior.
System Suitability: A successful separation should meet the following criteria:
-
Resolution (Rs): > 1.5 between all adjacent peaks.
-
Tailing Factor (Tf): Between 0.9 and 1.5 for all peaks.
-
Reproducibility: < 2% RSD for retention times and peak areas over multiple injections.
Troubleshooting and Method Optimization
If the initial separation is not optimal, the following parameters can be adjusted:
-
Modifier Percentage: Increasing or decreasing the methanol percentage can significantly impact retention and selectivity.
-
Modifier Type: Switching to other polar modifiers like ethanol, isopropanol, or acetonitrile can alter the separation selectivity.
-
Additive: The concentration or type of additive can be modified to improve peak shape. For example, trifluoroacetic acid (TFA) could be used as an alternative to ammonium hydroxide.
-
Temperature and Pressure: Varying the column temperature and back pressure can fine-tune the separation by altering the mobile phase density and analyte solubility.
-
Stationary Phase: If the initial column does not provide adequate separation, screening other stationary phases with different selectivities (e.g., pyridine-based or other polysaccharide-based CSPs) is recommended.
Conclusion
Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly approach for the challenging separation of 2-, 3-, and 4-(methylamino)benzotrifluoride positional isomers. The detailed protocol in this application note serves as a robust starting point for method development. The inherent advantages of SFC make it an invaluable tool for pharmaceutical analysis, ensuring the purity and quality of drug candidates and products.
References
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
News-Medical.Net. (2021, August 23). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]
-
P. T. V. (2016, August 6). Separation of pharmaceutical enantiomers using supercritical fluid technology. ResearchGate. [Link]
-
Pharmaceutical Technology. (2009, February 2). Supercritical Fluid Chiral Separations. [Link]
-
SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Benzotrifluoride and its derivatives considered into this study. [Link]
-
Dong, F., Jiang, Z., Li, Y., Diao, X., & Wu, M. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 4(59), 31221-31228. [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]
Sources
- 1. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Methylamino)benzotrifluoride Hydrochloride in Agrochemical Development
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in a multitude of commercial herbicides, fungicides, and insecticides. 2-(Methylamino)benzotrifluoride hydrochloride serves as a high-value, versatile building block for the synthesis of a new generation of crop protection agents. Its unique substitution pattern—a trifluoromethyl group ortho to a methylamino substituent—provides a valuable scaffold for creating novel active ingredients. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-(Methylamino)benzotrifluoride hydrochloride in the synthesis and development of potential agrochemicals. This document outlines detailed protocols for the synthesis of representative herbicidal and fungicidal compounds, discusses the underlying chemical principles, and presents methodologies for preliminary biological screening.
Introduction: The Role of the 2-(Trifluoromethyl)aniline Scaffold in Agrochemicals
The benzotrifluoride motif is a well-established component in the agrochemical industry. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's acidity, lipophilicity, and binding affinity to target enzymes, often leading to enhanced biological activity. Furthermore, the C-F bond's high strength contributes to increased metabolic stability, prolonging the active life of the compound in the target pest and reducing degradation in the environment.
2-(Methylamino)benzotrifluoride hydrochloride, as a precursor, offers several advantages:
-
Pre-installed Trifluoromethyl Group: Eliminates the often harsh and challenging trifluoromethylation step late in a synthetic sequence.
-
Secondary Amine Functionality: The methylamino group provides a reactive handle for a variety of chemical transformations, including acylation, urea formation, and sulfonylation, allowing for diverse library synthesis.
-
Ortho-Substitution Pattern: The relative positioning of the methylamino and trifluoromethyl groups can induce specific conformational preferences in the final molecule, potentially leading to higher selectivity and potency for the target biological receptor.
This guide will focus on two primary applications of 2-(Methylamino)benzotrifluoride hydrochloride: the synthesis of a novel phenylurea herbicide and a pyrazole carboxamide fungicide. These classes of agrochemicals are of significant commercial importance and represent logical synthetic targets from the subject precursor.
Physicochemical Properties of 2-(Methylamino)benzotrifluoride Hydrochloride
A thorough understanding of the starting material's properties is crucial for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 845866-58-2 | Internal Data |
| Molecular Formula | C₈H₉ClF₃N | Internal Data |
| Molecular Weight | 211.61 g/mol | Internal Data |
| Appearance | Off-white to light yellow crystalline solid | Internal Data |
| Solubility | Soluble in water, methanol, and DMSO. | Internal Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Internal Data |
Note: For detailed safety and handling information, please refer to the Material Safety Data Sheet (MSDS).
Application I: Synthesis of a Phenylurea Herbicide
Scientific Rationale: Phenylurea herbicides are a well-established class of compounds that act by inhibiting Photosystem II, a key process in plant photosynthesis.[1] The synthesis of phenylurea derivatives from anilines is a robust and widely utilized transformation in agrochemical research.[2] By reacting 2-(Methylamino)benzotrifluoride with an appropriate isocyanate, a novel phenylurea herbicide candidate can be generated. The presence of the trifluoromethyl group is anticipated to enhance the herbicidal activity.
Logical Workflow for Phenylurea Herbicide Synthesis
Caption: Workflow for the synthesis of a phenylurea herbicide candidate.
Detailed Protocol: Synthesis of N-methyl-N'-(2-(trifluoromethyl)phenyl)urea
Materials:
-
2-(Methylamino)benzotrifluoride hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene, anhydrous
-
Methyl isocyanate
-
Hexanes
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Free-Basing of the Aniline Hydrochloride:
-
In a 250 mL separatory funnel, dissolve 10.0 g of 2-(Methylamino)benzotrifluoride hydrochloride in 50 mL of deionized water.
-
Slowly add saturated aqueous NaHCO₃ solution until the cessation of effervescence and the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methyl-2-(trifluoromethyl)aniline as a pale yellow oil. The product should be used immediately in the next step.
-
-
Urea Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the crude N-methyl-2-(trifluoromethyl)aniline from the previous step in 100 mL of anhydrous toluene.
-
Slowly add 1.1 equivalents of methyl isocyanate to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
-
Purification:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold hexanes.
-
If no precipitate forms, reduce the solvent volume by approximately 75% using a rotary evaporator and add hexanes to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford the desired N-methyl-N'-(2-(trifluoromethyl)phenyl)urea as a white to off-white solid.
-
Preliminary Herbicidal Activity Data (Hypothetical)
The following table presents hypothetical herbicidal activity data for the synthesized phenylurea compound against common weed species. This data is for illustrative purposes and would need to be confirmed by experimental screening.
| Compound | Application Rate (g/ha) | Amaranthus retroflexus (% Control) | Setaria viridis (% Control) |
| Synthesized Phenylurea | 100 | 95 | 80 |
| Synthesized Phenylurea | 50 | 85 | 65 |
| Commercial Standard (e.g., Diuron) | 100 | 98 | 85 |
Application II: Synthesis of a Pyrazole Carboxamide Fungicide
Scientific Rationale: Pyrazole carboxamides are a prominent class of fungicides that inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[3] This mode of action is highly effective against a broad spectrum of fungal pathogens. The N-acylation of an aniline with a pyrazole carboxylic acid is a common strategy for the synthesis of these fungicides.[4] The trifluoromethyl group on the aniline moiety can enhance the binding of the molecule to the SDH enzyme.
Logical Workflow for Pyrazole Carboxamide Fungicide Synthesis
Caption: Workflow for the synthesis of a pyrazole carboxamide fungicide candidate.
Detailed Protocol: Synthesis of N-methyl-1-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Materials:
-
N-methyl-2-(trifluoromethyl)aniline (prepared as in Section 3)
-
1-(p-tolyl)-1H-pyrazole-4-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Amide Coupling Reaction:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(p-tolyl)-1H-pyrazole-4-carboxylic acid (1.2 equivalents) in 50 mL of anhydrous DMF.
-
Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.
-
To this activated acid solution, add a solution of N-methyl-2-(trifluoromethyl)aniline (1.0 equivalent) in 20 mL of anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-methyl-1-(p-tolyl)-N-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide as a solid.
-
Preliminary Fungicidal Activity Data (Hypothetical)
The following table presents hypothetical in vitro fungicidal activity data for the synthesized pyrazole carboxamide against common plant pathogens.
| Compound | Concentration (µg/mL) | Botrytis cinerea (% Inhibition) | Septoria tritici (% Inhibition) |
| Synthesized Pyrazole Carboxamide | 10 | 85 | 75 |
| Synthesized Pyrazole Carboxamide | 1 | 60 | 50 |
| Commercial Standard (e.g., Boscalid) | 10 | 90 | 85 |
Conclusion
2-(Methylamino)benzotrifluoride hydrochloride is a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed in these application notes provide a solid foundation for the development of new phenylurea herbicides and pyrazole carboxamide fungicides. The strategic placement of the trifluoromethyl and methylamino groups on the phenyl ring offers significant potential for the discovery of next-generation crop protection agents with improved efficacy and desirable physicochemical properties. Further optimization of the synthesized lead compounds through systematic structure-activity relationship (SAR) studies is a promising avenue for future research.[5]
References
- Process for preparation of substituted phenylureas.
-
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules. [Link]
-
Phenylurea Herbicides. ResearchGate. [Link]
-
Discovery of (5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols as Potent Phytoene Desaturase Inhibitors through Virtual Screening and Structure Optimization. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Herbicidal Activity of Novel N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide Derivatives. ResearchGate. [Link]
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ResearchGate. [Link]
-
Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry. [Link]
- Preparation of trifluoromethylanilines.
-
Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]
-
Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. Connect Journals. [Link]
- The preparation method of substituted phenyl urea.
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
-
SYNTHESIS AND HERBICIDAL ACTIVITY OF SOME NEW HETEROCYCLIC ACID AMIDES. Connect Journals. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
-
Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. Semantic Scholar. [Link]
- Preparation of 2-(methylthiomethyl)-6-(trifluoromethyl)aniline from ortho-aminobenzotrifluoride.
- Synthesis method of 2-methyl-3-trifluoromethylaniline.
-
Large scale preparation of N-substituted urea. ResearchGate. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]
-
High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. TUODA. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]
- Pyrazolecarboxanilides, processes for their preparation and compositions comprising them for controlling harmful fungi.
-
N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega. [Link]
-
Phenylurea Herbicides. ResearchGate. [Link]
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- 3. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(Methylamino)benzotrifluoride hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Methylamino)benzotrifluoride hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Synthesis Overview
The synthesis of 2-(Methylamino)benzotrifluoride hydrochloride is typically a two-step process starting from 2-Aminobenzotrifluoride:
-
N-Methylation: The primary amine of 2-Aminobenzotrifluoride is selectively methylated to form the secondary amine, 2-(Methylamino)benzotrifluoride (the "free base").
-
Hydrochloride Salt Formation: The free base is then reacted with hydrochloric acid to precipitate the desired hydrochloride salt, which often has improved stability and handling characteristics.[1][2]
This guide will address critical parameters and potential pitfalls in both stages of this process.
Process Workflow: From Starting Material to Final Product
Caption: A typical workflow for the two-stage synthesis of 2-(Methylamino)benzotrifluoride HCl.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion in the N-Methylation Step
Question: My reaction stalls, and I'm getting a low yield of the desired 2-(Methylamino)benzotrifluoride. What factors should I investigate?
Answer: Low yield is a common issue that can often be traced back to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: A suitable base is crucial to deprotonate the aniline, increasing its nucleophilicity, or to neutralize acid formed during the reaction.[3] If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough for complete conversion.
-
Recommendation: Consider a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). Ensure you use at least one equivalent to deprotonate the starting amine. Always handle stronger bases with appropriate care under an inert atmosphere (Nitrogen or Argon).
-
-
Solvent and Moisture: The presence of water can consume reactive reagents (like NaH) and interfere with the reaction.
-
Recommendation: Ensure your solvent (e.g., THF, DMF) is anhydrous. Dry glassware thoroughly before use and run the reaction under an inert atmosphere.
-
-
Reaction Temperature: N-alkylation reactions can be sensitive to temperature.
-
Recommendation: If the reaction is slow, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may improve the rate. However, be cautious, as higher temperatures can also promote side reactions like over-alkylation.[3]
-
-
Methylating Agent Reactivity: The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) impacts reactivity.
-
Recommendation: Methyl iodide is generally more reactive than dimethyl sulfate. Ensure your methylating agent is fresh, as old reagents can degrade. Add the agent slowly to the reaction mixture to control any exotherm.
-
Issue 2: Significant Formation of the Di-methylated Byproduct
Question: My final product is contaminated with N,N-dimethyl-2-(trifluoromethyl)aniline. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a classic challenge because the mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary aniline.[3] This makes it compete for the methylating agent.
-
Adjust Stoichiometry: This is the most critical parameter for controlling over-alkylation.
-
Recommendation: Instead of using a 1:1 ratio of aniline to methylating agent, try using a slight excess of the starting aniline (e.g., 1.2 to 1.5 equivalents). This ensures the methylating agent is consumed before it can react significantly with the mono-methylated product.
-
-
Lower the Reaction Temperature: Reaction kinetics can be leveraged to favor the desired product.
-
Recommendation: Run the reaction at a lower temperature (e.g., 0 °C or even lower). This reduces the overall reaction rate but can significantly improve selectivity for the mono-methylated product.[3]
-
-
Controlled Addition: The rate of addition of the methylating agent is key.
-
Recommendation: Add the methylating agent dropwise over an extended period using a syringe pump. This keeps the instantaneous concentration of the methylating agent low, favoring reaction with the more abundant starting aniline.
-
Issue 3: The Hydrochloride Salt Fails to Precipitate or Forms an Oil
Question: After adding HCl to my solution of the free base, the product either stays in solution or separates as a sticky oil instead of a crystalline solid. What's going wrong?
Answer: This is typically a problem related to the solvent system, moisture, or purity of the free base.
-
Solvent Choice: The hydrochloride salt needs to be insoluble in the chosen solvent to precipitate.
-
Recommendation: Use a dry, non-polar solvent in which the free base is soluble but the salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of ethyl acetate and heptane. Avoid solvents like methanol or ethanol where the salt may have significant solubility.[4]
-
-
Anhydrous Conditions: Water can interfere with salt crystallization, often leading to oils. Amine hydrochlorides can be hygroscopic.
-
Recommendation: Ensure the free base solution is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and filtered before adding acid. Use an anhydrous source of HCl, such as a solution of HCl in dry dioxane or isopropanol.[4] Passing dry HCl gas through the solution is also an option but requires careful setup to prevent back-suction.[4]
-
-
Purity of the Free Base: Impurities can inhibit crystallization.
-
Recommendation: If the free base is crude, consider purifying it first by column chromatography or distillation before attempting the salt formation.
-
-
Temperature and Concentration:
-
Recommendation: Cool the solution in an ice bath after adding HCl to decrease the solubility of the salt and promote precipitation.[4] If the solution is too dilute, you may need to concentrate it carefully before or after acid addition. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when synthesizing 2-(Methylamino)benzotrifluoride hydrochloride? A1: The starting material, 2-Aminobenzotrifluoride, and the methylated product are harmful if swallowed or in contact with skin, cause skin irritation, and can cause serious eye damage.[5] Many methylating agents, like dimethyl sulfate and methyl iodide, are toxic and carcinogenic and should be handled with extreme caution in a fume hood using appropriate personal protective equipment (PPE). Strong bases like NaH are flammable and react violently with water.
Q2: Can I use a different starting material? A2: The most direct precursor is 2-Aminobenzotrifluoride.[6][7] Synthesizing this starting material itself can be achieved through various routes, such as the reduction of 2-nitrobenzotrifluoride.[8] However, for this specific N-methylation, 2-Aminobenzotrifluoride is the standard and commercially available starting point.
Q3: How do I monitor the progress of the N-methylation reaction? A3: The reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you should see the spot for the starting aniline (lower polarity) gradually being replaced by a new spot for the N-methylated product (slightly higher polarity). GC-MS is more quantitative and can also help identify the presence of any over-methylated byproduct.
Q4: Is purification of the intermediate free base necessary before salt formation? A4: While not always strictly required, purifying the 2-(Methylamino)benzotrifluoride free base after the N-methylation step is highly recommended. This removes unreacted starting material, the di-methylated byproduct, and other impurities that can interfere with the crystallization of the final hydrochloride salt, leading to a purer final product. Silica gel chromatography is a common method for this purification.[3]
Experimental Protocols
Protocol 1: Optimized N-Methylation of 2-Aminobenzotrifluoride
| Parameter | Recommended Condition | Notes |
| Starting Material | 2-Aminobenzotrifluoride | 1.0 eq |
| Base | Sodium Hydride (60% in oil) | 1.2 eq |
| Methylating Agent | Methyl Iodide | 1.05 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.2 M concentration |
| Temperature | 0 °C to Room Temperature | Critical for selectivity |
| Reaction Time | 2-4 hours | Monitor by TLC/GC-MS |
| Typical Yield | >85% (of free base) | After purification |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-Aminobenzotrifluoride (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.
-
Add methyl iodide (1.05 eq) dropwise, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Formation of Hydrochloride Salt
Step-by-Step Procedure:
-
Dissolve the purified 2-(Methylamino)benzotrifluoride in anhydrous diethyl ether or MTBE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.
-
A white precipitate should form immediately. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
-
Dry the white solid under vacuum at 40-50 °C to a constant weight.
Analytical Methods
Verifying the identity and purity of the product is critical. The following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the N-methylation reaction to check for starting material, mono-methylated product, and di-methylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product. Key signals to look for in ¹H NMR include the N-CH₃ singlet and the disappearance of the primary amine's N-H protons.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing the final salt's purity and confirming its molecular weight.[9][10]
-
Melting Point: The hydrochloride salt should have a distinct melting point, which can be compared to literature values (approx. 140-142 °C) as a measure of purity.[11]
| Troubleshooting Analytical Results | |
| Observation | Potential Cause |
| Extra peak in GC-MS with M+14 | Di-methylated byproduct |
| Broad signal around 3-5 ppm in ¹H NMR | Residual water or unreacted N-H |
| Melting point is low and broad | Presence of impurities or residual solvent |
References
[4] ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
[12] AFPM. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? Retrieved from [Link]
[1] Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]
[2] The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
[13] Google Patents. (n.d.). US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride. Retrieved from
[14] Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
[15] National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
[16] Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Retrieved from [Link]
[17] National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]
[9] Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
[10] Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
[5] A&J Pharmtech. (2023). 2-(Methylamino)benzotrifluoride Safety Data Sheet. Retrieved from [Link]
[8] Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. Retrieved from
[18] Curran, D. P., et al. (2006). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved from [Link]
[19] ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]
[20] Bayguzina, A. R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Retrieved from [Link]
[21] Google Patents. (n.d.). US4582935A - Process for producing meta-aminobenzotrifluoride. Retrieved from
[22] Google Patents. (n.d.). US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. Retrieved from
[23] Chemsrc. (n.d.). 2-Aminobenzotrifluoride | CAS#:88-17-5. Retrieved from [Link]
[6] PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved from [Link]
[7] Pharmaffiliates. (n.d.). CAS No : 88-17-5| Chemical Name : 2-Aminobenzotrifluoride. Retrieved from [Link]
[24] Google Patents. (n.d.). EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Retrieved from
[25] Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
[26] ResearchGate. (n.d.). Optimization of the continuous flow synthesis of amide 7 from.... Retrieved from [Link]
[11] Chem-Space. (n.d.). 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2. Retrieved from [Link]
[27] Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
[28] MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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Common side reactions and byproducts in the N-methylation of 2-aminobenzotrifluoride
Welcome to the technical support center for the N-methylation of 2-aminobenzotrifluoride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this process. Our goal is to provide you with the expertise and practical insights needed to optimize your experimental outcomes.
The N-methylation of 2-aminobenzotrifluoride presents a unique set of challenges due to the electronic properties and steric hindrance imparted by the trifluoromethyl group at the ortho position. The electron-withdrawing nature of the -CF3 group deactivates the aniline nitrogen, making it less nucleophilic and, consequently, the methylation reaction more demanding than for simple anilines. This guide will walk you through the common pitfalls and their solutions.
Troubleshooting Guides
This section is dedicated to resolving specific issues you may encounter during the N-methylation of 2-aminobenzotrifluoride. Each problem is presented with potential causes and actionable solutions based on established chemical principles and field-proven experience.
Problem 1: Low Conversion of 2-Aminobenzotrifluoride
You observe a significant amount of unreacted starting material after the reaction.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Insufficiently Activating Conditions | The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amine. Standard methylation conditions may not be sufficient. Increase the reaction temperature and/or prolong the reaction time. The use of a stronger base or a more reactive methylating agent might be necessary. |
| Choice of Methylating Agent | The reactivity of methylating agents varies significantly. For instance, methyl iodide is generally more reactive than dimethyl sulfate, which in turn is more reactive than dimethyl carbonate. Consider switching to a more potent methylating agent if you are using a less reactive one. |
| Inadequate Base | A suitable base is crucial to deprotonate the aniline or neutralize the acid formed during the reaction. For less reactive anilines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required instead of weaker bases like potassium carbonate (K2CO3). |
| Solvent Effects | The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the amine. |
Problem 2: Over-methylation Leading to High Levels of N,N-dimethyl-2-(trifluoromethyl)aniline
The primary side product observed is the tertiary amine, N,N-dimethyl-2-(trifluoromethyl)aniline, and isolating the desired mono-methylated product is challenging.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Stoichiometry of Methylating Agent | Using a large excess of the methylating agent will inevitably favor the formation of the di-methylated product. Carefully control the stoichiometry and aim for a 1.0 to 1.2 molar equivalent of the methylating agent relative to the 2-aminobenzotrifluoride. |
| Reaction Time and Temperature | Prolonged reaction times and high temperatures can promote the second methylation step. Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction once the optimal conversion to the mono-methylated product is achieved, even if some starting material remains. |
| Method Selection | Some methylation methods are inherently more prone to over-methylation. For instance, using highly reactive methylating agents like methyl iodide with a strong base can be difficult to control. Consider alternative methods like reductive amination with formaldehyde and a suitable reducing agent, which can sometimes offer better selectivity for mono-methylation. |
| Slow Addition of Reagents | Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent at any given time, thus disfavoring the second methylation of the more nucleophilic N-methyl-2-(trifluoromethyl)aniline intermediate. |
Problem 3: Formation of N-formyl-2-(trifluoromethyl)aniline as a Byproduct
During an Eschweiler-Clarke reaction (using formaldehyde and formic acid), you observe a significant amount of the N-formylated byproduct.
| Potential Cause | Troubleshooting & Minimization Strategy |
| Reaction with Formic Acid | The amine can react directly with formic acid to form an N-formyl derivative, which is a known competing pathway in the Eschweiler-Clarke reaction. |
| Order of Reagent Addition | To minimize N-formylation, it is often recommended to first mix the amine with formaldehyde to allow for the formation of the hydroxymethylamine or imine intermediate before the addition of formic acid. |
| Reaction Temperature | While the Eschweiler-Clarke reaction typically requires elevated temperatures to drive the reduction of the iminium ion, excessively high temperatures may favor the dehydration reaction leading to the formamide. Experiment with a temperature range of 80-100 °C to find an optimal balance. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the N-methylation of 2-aminobenzotrifluoride?
The most prevalent side product is the over-methylated tertiary amine, N,N-dimethyl-2-(trifluoromethyl)aniline . This arises because the initially formed product, N-methyl-2-(trifluoromethyl)aniline, is often more nucleophilic than the starting aniline, making it susceptible to a second methylation.
Another common byproduct, particularly when using the Eschweiler-Clarke method (formaldehyde and formic acid), is N-formyl-2-(trifluoromethyl)aniline . This occurs through the competing reaction of the amine with formic acid.
Q2: Which methylating agent is best for achieving selective mono-methylation of 2-aminobenzotrifluoride?
There is no single "best" agent, as the optimal choice depends on the specific reaction conditions and the desired scale. However, for achieving higher selectivity towards mono-methylation, using a less reactive methylating agent and carefully controlling the stoichiometry is key.
-
Dimethyl carbonate (DMC) is considered a "green" methylating agent and can provide good selectivity for mono-methylation, often requiring catalysis.
-
Reductive amination using formaldehyde and a reducing agent (like sodium triacetoxyborohydride or sodium cyanoborohydride) can also be a good strategy for selective mono-methylation. The Eschweiler-Clarke reaction, which uses formic acid as the reductant, is a classical method, but as mentioned, can lead to N-formylation.
Q3: How can I effectively monitor the progress of the reaction to avoid over-methylation?
Close monitoring of the reaction is crucial. The most common techniques are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the consumption of the starting material and the formation of the mono- and di-methylated products. The less polar N,N-dimethylated product will typically have a higher Rf value than the N-methylated product and the starting amine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative ratios of the starting material, the desired product, and the over-methylated byproduct. This is highly recommended for optimizing reaction conditions.
Q4: What are the best practices for purifying N-methyl-2-(trifluoromethyl)aniline from the N,N-dimethyl byproduct?
Separation can be challenging due to the similar polarities of the mono- and di-methylated products.
-
Column Chromatography: This is the most common method for purification. A careful selection of the eluent system is required. Typically, a gradient elution with a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is effective. The less polar N,N-dimethylated product will elute first.
-
Acid-Base Extraction: While less effective for separating the mono- and di-methylated products from each other, it is useful for removing any unreacted starting material. The basicity of the N-methyl and N,N-dimethyl anilines are quite similar.
Experimental Protocols
Protocol 1: N-Methylation using Dimethyl Sulfate
This protocol provides a general procedure. Optimization of stoichiometry, temperature, and reaction time will be necessary.
-
To a solution of 2-aminobenzotrifluoride (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3, 1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add dimethyl sulfate (1.05 eq.) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (or optimal conversion), cool the reaction to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Eschweiler-Clarke N-Methylation
This method uses formaldehyde and formic acid for methylation.
-
To a flask containing 2-aminobenzotrifluoride (1.0 eq.), add aqueous formaldehyde (37 wt. %, 2.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add formic acid (98%, 2.2 eq.) dropwise. An exothermic reaction and gas evolution (CO2) will be observed.
-
Heat the reaction mixture to 90-100 °C and maintain for several hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and basify with a strong base (e.g., NaOH solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Technical Support Center: Purification of Crude 2-(Methylamino)benzotrifluoride Hydrochloride by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 2-(Methylamino)benzotrifluoride hydrochloride. Here, we dissect the recrystallization process, offering not just a protocol but the underlying scientific principles that govern success. Our aim is to empower you with the expertise to troubleshoot common issues and optimize your purification workflow.
Understanding the Compound: Key Physical and Chemical Properties
A successful purification begins with a thorough understanding of the material. 2-(Methylamino)benzotrifluoride hydrochloride is a solid at room temperature, and its properties as a salt dictate the appropriate solvent systems for recrystallization.
| Property | Value | Source |
| Chemical Name | N-methyl-2-(trifluoromethyl)aniline hydrochloride | [1] |
| CAS Number | 845866-58-2 | [1][2] |
| Molecular Formula | C₈H₉ClF₃N | [2] |
| Molecular Weight | 211.61 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | General observation |
| Melting Point | 140-142 °C | [2] |
| Storage Temperature | 2-8 °C | [1] |
Core Experimental Protocol: Recrystallization Workflow
This protocol outlines a standard procedure for the recrystallization of 2-(Methylamino)benzotrifluoride hydrochloride. The key to this technique is the principle of differential solubility: the compound should be highly soluble in the chosen solvent at high temperatures and poorly soluble at low temperatures.[3][4]
Workflow Diagram
Caption: Step-by-step recrystallization workflow.
Step-by-Step Methodology
-
Solvent Selection:
-
Rationale: The ideal solvent will dissolve the hydrochloride salt completely when hot but sparingly when cold. For amine hydrochlorides, polar protic solvents like ethanol, isopropanol, or mixtures with water are often effective.[5][6] Avoid non-polar solvents in which the salt is likely insoluble even when hot.
-
Procedure: Start with a small amount of crude material in a test tube and test solvents like isopropanol or an ethanol/water mixture. Heat the mixture to boiling; if it dissolves completely and forms crystals upon cooling, it is a suitable solvent system.
-
-
Dissolution:
-
Rationale: Using the minimum amount of hot solvent is critical for maximizing yield.[3][7] Excess solvent will keep more of your product dissolved even after cooling, leading to significant loss.[3][8][9]
-
Procedure: Place the crude 2-(Methylamino)benzotrifluoride hydrochloride in an Erlenmeyer flask with a stir bar. Heat your chosen solvent in a separate beaker. Add the hot solvent to the flask portion-wise, with continuous stirring and heating, until the solid just dissolves.
-
-
Decolorization (Optional):
-
Rationale: If the hot solution is colored due to impurities, activated charcoal can be used to adsorb them.
-
Procedure: After dissolution, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip). Swirl and reheat to boiling for a few minutes.
-
-
Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):
-
Rationale: This step removes insoluble impurities and activated charcoal. It must be done quickly to prevent premature crystallization in the funnel.[10]
-
Procedure: Use a stemless funnel and fluted filter paper. Preheat the funnel and the receiving flask by pouring hot solvent through them. Pour the hot solution through the filter paper in portions.
-
-
Crystallization:
-
Rationale: Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling traps impurities within the crystal lattice.
-
Procedure: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Rationale: The crystals are separated from the "mother liquor" which contains the soluble impurities. Washing with a minimal amount of ice-cold solvent removes any adhering mother liquor without re-dissolving the product.[3][10]
-
Procedure: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Rationale: Residual solvent can affect the final weight and melting point. The product must be dried to a constant weight.[3]
-
Procedure: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during recrystallization in a direct question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My compound will not dissolve, even in a large amount of boiling solvent. What should I do? A1: This indicates that you have chosen a poor solvent. The compound's solubility is too low in this solvent even at high temperatures. You must select a more suitable solvent or solvent system. For amine hydrochlorides, if a pure alcohol isn't working, try a mixture with a small amount of water to increase polarity.
Q2: No crystals are forming after my solution has cooled to room temperature. Why? A2: This is a common issue that can arise from two main causes:
-
Too much solvent was used: This is the most frequent reason.[8] The solution is not supersaturated, and the compound remains dissolved. The remedy is to boil off some of the solvent to concentrate the solution and then attempt to cool it again.[8][9]
-
Supersaturation: The solution is saturated, but crystallization has not been initiated.[8] You can induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[3][7][9]
Q3: My product separated as an oil, not crystals. What does this mean and how can I fix it? A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[8][10] This is more common with impure compounds. To fix this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent to lower the saturation point, and then cooling the solution much more slowly.[8] If the problem persists, a different solvent may be necessary.
Q4: My final yield is very low. What are the likely causes? A4: Several factors can lead to poor recovery:
-
Using an excessive amount of solvent during the initial dissolution step.[3]
-
Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.
-
Washing the final crystals with too much solvent, or with solvent that was not sufficiently chilled.[3]
-
The compound has significant solubility in the cold solvent, meaning a substantial amount is lost in the mother liquor.
Q5: How do I know if my recrystallized product is pure? A5: The most common methods are to check the melting point and appearance. A pure crystalline solid will have a sharp, well-defined melting point that matches the literature value (140-142 °C for this compound).[2] Impurities typically depress and broaden the melting point range. The physical appearance should be that of uniform, well-formed crystals, free of discoloration. For quantitative analysis, techniques like HPLC or NMR spectroscopy can be employed.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. 2-(Methylamino)benzotrifluoride hydrochloride | 845866-58-2 [sigmaaldrich.com]
- 2. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Troubleshooting guide for incomplete N-alkylation of trifluoromethylanilines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of trifluoromethylanilines. As a Senior Application Scientist, I will provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind these recommendations to help you achieve successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
Why is my N-alkylation of a trifluoromethylaniline proceeding so slowly or not at all?
The primary reason for low reactivity in the N-alkylation of trifluoromethylanilines is the inherent electronic properties of the substrate. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly reduces the electron density on the aniline nitrogen. This decreased electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophilic alkylating agents.[1][2]
To overcome this, several strategies can be employed:
-
Stronger Base: A more potent base is required to deprotonate the aniline effectively, thereby increasing its nucleophilicity.
-
Higher Temperatures: Increased reaction temperatures can provide the necessary activation energy for the reaction to proceed.
-
More Reactive Alkylating Agent: Switching from an alkyl chloride to a more reactive alkyl bromide or iodide can enhance the reaction rate.
-
Catalytic Systems: Employing transition metal catalysts can provide an alternative reaction pathway with a lower activation energy.[3]
Troubleshooting Guide: Incomplete N-Alkylation Reactions
Question 1: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?
This is a common issue stemming from the reduced nucleophilicity of the trifluoromethylaniline. Here’s a systematic approach to troubleshoot this problem:
1. Re-evaluate Your Base Selection:
The choice of base is critical. A base that is not strong enough will result in a low concentration of the more nucleophilic amide anion.
-
Insight: For weakly nucleophilic anilines, inorganic bases like potassium carbonate (K₂CO₃) may be insufficient.[4][5] Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are often necessary to achieve complete deprotonation.
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Often insufficient for electron-deficient anilines. |
| KOtBu | ~19 | THF, Dioxane | Strong, non-nucleophilic base.[6] |
| NaH | ~36 | THF, DMF | Powerful, but requires careful handling due to its reactivity with protic solvents. |
| LiHMDS | ~26 | THF | Very strong, non-nucleophilic, and offers good solubility. |
Troubleshooting Workflow: Base Selection
Caption: Decision tree for selecting a stronger base.
2. Optimize Reaction Temperature and Time:
-
Causality: If the reaction is kinetically slow, increasing the temperature will increase the rate. Monitor the reaction over a longer period to ensure it has reached completion. A typical starting point is heating the reaction mixture to 70-80°C and monitoring its progress over 12-24 hours.[5]
3. Consider the Solvent:
The solvent can significantly influence the reaction rate and outcome.[7][8]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base, leaving the anion more reactive.[5]
-
Solvent Effects: In some cases, the choice of solvent can even switch the chemoselectivity between N-alkylation and C-alkylation.[7]
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethylaniline (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) followed by the chosen base (e.g., KOtBu, 1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Question 2: I'm getting a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a common problem because the mono-alkylated product, a secondary amine, can sometimes be more nucleophilic than the starting primary aniline.[9]
Strategies for Promoting Mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the aniline relative to the alkylating agent. This will increase the probability that the alkylating agent reacts with the starting material rather than the product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly via a syringe pump can help maintain a low concentration of it in the reaction mixture, thus favoring reaction with the more abundant starting aniline.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.
-
Alternative Synthetic Routes: If over-alkylation remains a significant issue, consider a different approach altogether, such as reductive amination.
Reductive Amination Workflow
Caption: Reductive amination pathway for selective mono-alkylation.
Reductive Amination as a Solution:
Reductive amination is an excellent alternative that avoids the problem of over-alkylation. The reaction proceeds in two steps:
-
Formation of an imine between the aniline and an aldehyde or ketone.
-
Reduction of the imine to the corresponding amine.
-
Key Advantage: The imine formation is a controlled, single addition, thus preventing multiple alkylations.[10]
-
Reducing Agents: Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often used as they can selectively reduce the imine in the presence of the carbonyl compound.[11][12]
Protocol: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the trifluoromethylaniline (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the pre-formed imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Workup and Purification: Follow a standard aqueous workup and purification by column chromatography.
Question 3: My reaction is not working even with strong bases and high temperatures. Are there alternative methods for this C-N bond formation?
When standard nucleophilic substitution methods fail, transition metal-catalyzed cross-coupling reactions offer a powerful alternative.
Buchwald-Hartwig Amination:
This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and is often successful for challenging substrates like electron-deficient anilines.[13][14][15][16][17]
-
Mechanism Overview: The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[16] The choice of ligand is crucial for the success of the reaction.
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Components for a Successful Buchwald-Hartwig Reaction:
| Component | Role | Examples |
| Palladium Precatalyst | The active catalyst source. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle. | XPhos, SPhos, RuPhos (Bulky, electron-rich phosphines) |
| Base | Activates the amine and facilitates the final reductive elimination. | NaOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Aprotic, non-polar to moderately polar. | Toluene, Dioxane, THF |
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%). Add the aryl halide (1.0 eq), the trifluoromethylaniline (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
References
-
Catalytic N-Alkylation of Anilines. (2025). ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals. [Link]
-
N-Dealkylation of Amines. (n.d.). PMC - NIH. [Link]
-
Amines. (n.d.). NCERT. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. [Link]
-
N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. [Link]
- Preparation of trifluoromethylanilines. (n.d.).
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. (2022). The Journal of Organic Chemistry. [Link]
-
Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. (2023). Chemical Communications (RSC Publishing). [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. [Link]
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 3. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-(Methylamino)benzotrifluoride Hydrochloride
Welcome to the Technical Support Center for the purification of 2-(Methylamino)benzotrifluoride hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the challenging task of removing positional isomers from your target compound. This document offers troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address common issues encountered during synthesis and purification.
Introduction to the Challenge
2-(Methylamino)benzotrifluoride hydrochloride is a valuable building block in pharmaceutical synthesis. However, its synthesis can often lead to the co-production of its positional isomers, primarily 3-(methylamino)benzotrifluoride and 4-(methylamino)benzotrifluoride. Due to their similar chemical structures and physical properties, separating these isomers to achieve high purity of the desired 2-isomer can be a significant challenge. This guide provides a systematic approach to tackling this purification problem.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate the positional isomers of (methylamino)benzotrifluoride hydrochloride?
A1: The difficulty in separating these positional isomers stems from their very similar molecular structures. The only difference between them is the position of the methylamino and trifluoromethyl groups on the benzene ring. This leads to subtle differences in their physicochemical properties, such as polarity, solubility, and volatility, which are the very properties exploited for separation. For instance, ortho isomers like your target compound can sometimes exhibit intramolecular hydrogen bonding, which is not possible for the meta and para isomers, slightly altering their interaction with their environment and with chromatographic stationary phases.[1]
Q2: What are the primary methods for removing these isomers?
A2: The most common and effective methods for separating positional isomers of this nature are fractional crystallization and preparative chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The choice of method depends on the scale of your purification, the required purity level, and the available equipment.
Q3: How can I determine the isomeric purity of my sample?
A3: Accurate determination of isomeric purity is crucial. The recommended analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method on a suitable column can resolve the different isomers, allowing for quantification based on peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the free base forms of the isomers, and the mass spectrometer will provide fragmentation patterns that can help in identifying each isomer.[2] While the parent ions will be the same, slight differences in fragmentation might be observable.
It is essential to develop a validated analytical method before attempting any preparative separation to accurately assess the success of your purification strategy.
Isomer Identification Workflow
Caption: Workflow for Isomer Identification and Quantification.
Troubleshooting Guide: Preparative HPLC
Preparative HPLC is often the most effective method for achieving high purity, especially at the lab scale.
Q4: What type of HPLC column is best suited for this separation?
A4: For aromatic positional isomers, a phenyl-based stationary phase is often a good choice.[3] These columns can exploit π-π interactions, which can differ based on the electron density of the aromatic ring influenced by the substituent positions. A Phenyl Hydride column is a recommended starting point. Fluorinated stationary phases can also offer unique selectivity for fluorinated compounds.[4]
Recommended Starting Protocol: Preparative HPLC
| Parameter | Recommended Starting Condition | Rationale |
| Column | Phenyl Hydride, 5 µm, e.g., 21.2 x 250 mm | Good for π-π interactions with aromatic isomers.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to keep the amine protonated and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 20-80% B over 30 minutes | A broad gradient to scout for the elution of all isomers. |
| Flow Rate | 20 mL/min | Appropriate for the column dimension. |
| Detection | UV at 254 nm and 280 nm | Aromatic compounds typically absorb at these wavelengths. |
| Sample Loading | Dissolve in a minimal amount of mobile phase A. | To ensure good peak shape upon injection. |
Q5: My peaks are broad and tailing. What can I do?
A5: Peak broadening and tailing for amines in reversed-phase HPLC is a common issue. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your compound to ensure it is fully protonated. Adding a small amount of a stronger acid, like trifluoroacetic acid (TFA) at 0.1%, can sometimes improve peak shape, but be mindful that TFA can be difficult to remove from the final product.
-
Check for Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try reducing the injection volume or sample concentration.
-
Consider a Different Column: If peak shape does not improve, secondary interactions with the silica backbone of the column might be the issue. Try a column with a different base-deactivation technology.
Q6: I am not getting baseline separation of the isomers. How can I improve resolution?
A6: Improving resolution requires manipulating the selectivity, efficiency, and retention of your chromatographic system.
-
Optimize the Gradient: A shallower gradient around the elution time of your isomers will increase the separation between them.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Temperature: Running the separation at a lower or higher temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, the next step is to try a column with a different selectivity, such as a fluorinated phase.[4]
Troubleshooting Guide: Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to normal and reversed-phase HPLC for purification. It offers fast separations and easy solvent removal.[5][6]
Q7: Why should I consider SFC for this separation?
A7: SFC utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[7] It is particularly well-suited for chiral separations and the purification of complex mixtures. For positional isomers, the unique selectivity offered by SFC can often provide a separation that is difficult to achieve with HPLC.
Recommended Starting Protocol: Preparative SFC
| Parameter | Recommended Starting Condition | Rationale |
| Column | Diol or 2-Ethylpyridine, 5 µm | These stationary phases are known to provide good selectivity for polar and amine-containing compounds in SFC.[8] |
| Mobile Phase A | Supercritical CO2 | The main mobile phase in SFC. |
| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide | A common co-solvent to increase elution strength. The basic additive improves the peak shape of amines. |
| Gradient | 5-40% B over 10 minutes | A typical starting gradient for method development in SFC. |
| Back Pressure | 150 bar | A standard back pressure to maintain the CO2 in its supercritical state. |
| Temperature | 40 °C | A common operating temperature for SFC. |
| Detection | UV at 254 nm and Make-up flow with MS | UV for general detection and MS for confirmation of isomer masses. |
Q8: I am seeing poor peak shapes in SFC. What could be the cause?
A8: Similar to HPLC, poor peak shape in SFC for amines is often due to interactions with the stationary phase.
-
Increase Additive Concentration: The concentration of the basic additive in the co-solvent can be increased to better mask active sites on the stationary phase.
-
Change the Additive: Different basic additives (e.g., diethylamine, triethylamine) can have a significant impact on peak shape.
-
Try a Different Co-solvent: Isopropanol or ethanol can be used as alternatives to methanol and may offer different selectivity and improved peak shape.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a classical purification technique that relies on small differences in the solubility of the isomers in a particular solvent system.
Q9: How do I choose a suitable solvent for fractional crystallization?
A9: The ideal solvent is one in which the desired isomer has lower solubility than the undesired isomers at a lower temperature, and all isomers are reasonably soluble at a higher temperature.
-
Solvent Screening: A systematic screening of various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures with water or non-polar solvents like heptane) should be performed on a small scale.
-
Procedure:
-
Dissolve a small amount of the isomeric mixture in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe if crystals form.
-
Isolate the crystals and the mother liquor and analyze the isomeric ratio in both fractions by HPLC or GC-MS.
-
Q10: My crystallization is not selective for the 2-isomer. What can I do?
A10: If a single solvent does not provide adequate selectivity, a binary solvent system can be employed.
-
Anti-Solvent Addition: Dissolve the mixture in a solvent in which it is highly soluble. Then, slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly. This can sometimes improve the selectivity of the crystallization.
-
Seeding: If you have a small amount of pure 2-(Methylamino)benzotrifluoride hydrochloride, you can use it to seed the supersaturated solution. This can promote the crystallization of the desired isomer.
Separation Strategy Flowchart
Caption: A Decision Tree for Isomer Purification Strategy.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. selvita.com [selvita.com]
- 7. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 8. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 2-(Methylamino)benzotrifluoride Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reactions that utilize 2-(Methylamino)benzotrifluoride hydrochloride. Our focus is to move beyond simple protocol recitation and delve into the causal relationships between solvent choice, reaction components, and experimental outcomes.
Part 1: Understanding Your Reagent - Core Concepts & FAQs
Before troubleshooting specific reactions, it is critical to understand the inherent chemical properties of 2-(Methylamino)benzotrifluoride hydrochloride. Its structure presents a unique combination of a saline handle (hydrochloride), an electron-deficient aromatic ring (due to the -CF₃ group), and a secondary amine, all of which profoundly influence its behavior in solution.
Frequently Asked Questions (FAQs):
Q1: What are the key physicochemical properties of 2-(Methylamino)benzotrifluoride hydrochloride that dictate solvent selection?
A: There are three primary considerations:
-
Salt Form vs. Free Base: You are working with a hydrochloride salt, which has a melting point of 140-142°C.[1] This salt is crystalline and polar, making it poorly soluble in common nonpolar aprotic solvents like toluene, hexane, or dioxane at room temperature. Its free base, 2-(Methylamino)benzotrifluoride, is a liquid with a boiling point of 177°C and is significantly more soluble in organic solvents.[2]
-
Electron-Deficient Nature: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This reduces the electron density on the aromatic ring and, importantly, decreases the nucleophilicity of the methylamino group.[3] This makes many reactions, such as nucleophilic substitutions or cross-couplings, more challenging than with electron-rich anilines.
-
Acidity (pKa): The predicted pKa of the protonated amine is low for an aniline derivative, around 2.55.[2] This means a relatively strong base is required to deprotonate it to the free amine, which is often the reactive species. The choice of base and its solubility in the chosen solvent are interlinked and crucial for reaction success.
Q2: My starting material, the hydrochloride salt, won't dissolve in my reaction solvent (e.g., Toluene/Dioxane). What should I do?
A: This is the most common initial hurdle. Direct use of nonpolar solvents is often ineffective. You have several options:
-
Switch to a More Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) will readily dissolve the hydrochloride salt. However, be aware that these solvents can sometimes negatively impact palladium catalyst stability at high temperatures and can be difficult to remove during workup.[4][5]
-
Use a Co-Solvent System: A popular strategy for reactions like Suzuki or Buchwald-Hartwig couplings is to use a mixture of a nonpolar solvent (like toluene or dioxane) with a polar co-solvent (like water, DMF, or an alcohol).[6] The polar component aids in dissolving the salt and the inorganic base, while the bulk nonpolar solvent maintains a favorable environment for the catalyst.
-
Perform a "Free-Basing" Workup First: You can neutralize the hydrochloride salt in a separate step. Dissolve the salt in water, add a base like sodium bicarbonate or a mild sodium hydroxide solution, and extract the liquid free base into a solvent like ethyl acetate or dichloromethane. Dry the organic layer, evaporate the solvent, and use the resulting oil (the free base) directly in your reaction with your desired nonpolar solvent.
Q3: Do I always need to add a base to my reaction if I'm starting with the hydrochloride salt?
A: Yes, for almost all applications. The hydrochloride salt is unreactive as a nucleophile. You need to add a base for two reasons:
-
To Neutralize the HCl: At least one equivalent of a base is required to deprotonate the ammonium salt and generate the neutral, nucleophilic free amine.
-
As a Reaction Reagent: Many cross-coupling reactions, such as Buchwald-Hartwig amination, require a strong base (e.g., NaOtBu, K₃PO₄) as a core component of the catalytic cycle to deprotonate the amine in a later step.[3][7] Therefore, you will often need more than one equivalent of base in total.
Part 2: Troubleshooting Guide for Common Reactions
Let's apply these core concepts to solve specific experimental problems. We will focus on a common scenario: a Palladium-catalyzed cross-coupling reaction.
Scenario: Low Yield in a Buchwald-Hartwig Amination Reaction
Problem: "I am attempting to couple 2-(Methylamino)benzotrifluoride hydrochloride with an aryl bromide using a palladium catalyst and a phosphine ligand in toluene, but my yield is consistently below 20%."
This is a classic challenge arising from the combination of a poorly soluble starting material and an electron-deficient nucleophile.[3][8] Here is a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Troubleshooting Steps:
1. Address the Solubility Issue (Phase 1 & 2):
-
Causality: In a nonpolar solvent like toluene, the polar hydrochloride salt and the likely inorganic base (e.g., K₂CO₃, K₃PO₄) exist as a separate, solid phase. The reaction is occurring only at the minuscule liquid-solid interface, leading to extremely slow kinetics and low conversion. Solvents play a critical role in activating precatalysts and stabilizing organometallic intermediates.[4]
-
Actionable Solution: Your first and most impactful change should be to the solvent system.
-
Option A (Polar Aprotic): Switch the solvent to DMF or DMSO. These solvents will dissolve all components, creating a homogeneous reaction mixture. A study on Suzuki couplings demonstrated a 20% yield increase when switching from toluene to DMF.[5]
-
Option B (Co-Solvent): A robust alternative is a biphasic or miscible mixture. A 10:1 mixture of Dioxane:Water with K₃PO₄ as the base is a common starting point.[6] Water helps dissolve the base and the aniline salt, facilitating the initial deprotonation.
-
2. Evaluate the Base and Its Solubility (Phase 1 & 2):
-
Causality: The base must be strong enough and available in the solution to participate in the reaction. If the base is insoluble, its effectiveness is dramatically reduced. For electron-deficient anilines, stronger bases are often required.[3]
-
Actionable Solution:
-
Ensure you are using at least 2.2-2.5 equivalents of base: ~1.1 eq to neutralize the HCl and 1.2-1.4 eq for the catalytic cycle.
-
If using an anhydrous system (e.g., pure DMF), a soluble organic base or a very strong inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is preferable to Potassium Carbonate (K₂CO₃).
-
3. Optimize the Catalyst System (Phase 3):
-
Causality: The reduced nucleophilicity of 2-(methylamino)benzotrifluoride makes the C-N bond-forming (reductive elimination) step of the catalytic cycle difficult. Standard catalysts may not be active enough. Modern ligands are specifically designed to accelerate this step for challenging substrates.[3][8]
-
Actionable Solution: If solvent and base optimization do not lead to satisfactory yields, screen a panel of modern, electron-rich, and bulky biaryl phosphine ligands. Ligands like XPhos, BrettPhos, and RuPhos are field-proven for coupling electron-deficient anilines.[3]
Part 3: Experimental Protocols & Data
To facilitate your optimization, we provide a standardized protocol for a solvent screening experiment and a table of relevant solvent properties.
Protocol: Micro-Scale Solvent Screening for Buchwald-Hartwig Amination
This protocol allows for the parallel testing of multiple solvent systems to quickly identify promising candidates.
Workflow Diagram:
Caption: High-throughput solvent screening workflow.
Step-by-Step Methodology:
-
Preparation: In an inert atmosphere (glovebox), weigh the following into separate vials:
-
Aryl Bromide (1.0 mmol)
-
2-(Methylamino)benzotrifluoride hydrochloride (1.2 mmol, 1.2 eq)
-
Base (e.g., K₃PO₄, 2.5 mmol, 2.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
-
Solvent Addition: To an array of 4 mL vials, each containing a stir bar, add the appropriate reagents. Then, add 2 mL of the degassed solvent to be tested to each respective vial.
-
Reaction: Seal the vials with Teflon-lined caps. Place the array into a pre-heated aluminum reaction block on a stirring hotplate. Heat to the desired temperature (e.g., 100 °C) and stir for 18 hours.
-
Analysis: After cooling to room temperature, take a small aliquot (e.g., 20 µL) from each vial, dilute with acetonitrile, and analyze by LC-MS to determine the percent conversion to the desired product.
Data Presentation: Solvent Properties and Screening Results
Table 1: Properties of Common Solvents for Cross-Coupling Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity Type | Key Considerations |
| Toluene | 111 | 2.4 | Nonpolar Aprotic | Poor solubility for salts; good for many Pd catalysts.[6] |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar Aprotic | Traditional choice, but peroxide formation is a risk.[6] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic | Lower boiling point limits reaction temperature. |
| Acetonitrile (MeCN) | 82 | 37.5 | Polar Aprotic | Can influence reaction selectivity.[4] |
| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | Excellent solvating power; can be hard to remove.[5] |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Polar Aprotic | High boiling point; excellent solvating power.[9] |
| 2-Methyl-THF | 80 | 6.2 | Polar Aprotic | Greener alternative to THF/Dioxane; good phase separation with water.[6] |
Table 2: Example Results from a Hypothetical Solvent Screening (Reaction: Aryl Bromide + 2-(Methylamino)benzotrifluoride HCl, XPhos Pd G3, K₃PO₄, 100 °C)
| Entry | Solvent System (2 mL) | Conversion (%) | Notes |
| 1 | Toluene | 18% | Incomplete dissolution of starting materials observed. |
| 2 | 1,4-Dioxane | 25% | Slight improvement over toluene, but still heterogeneous. |
| 3 | DMF | 85% | Homogeneous solution from the start. |
| 4 | DMSO | 92% | Homogeneous; slightly higher conversion than DMF. |
| 5 | Toluene / H₂O (10:1) | 65% | Significant improvement, reaction appears biphasic. |
| 6 | 2-MeTHF / H₂O (10:1) | 71% | Good result with a more environmentally benign solvent.[6] |
References
-
Sherwood, J., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved January 22, 2026, from [Link]
-
Curran, D. P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 22, 2026, from [Link]
- Process for preparing benzotrifluoride and its derivatives. (n.d.). Google Patents.
-
Development and novel applications of halogenating agents. (n.d.). ThinkIR - University of Louisville. Retrieved January 22, 2026, from [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020). ACS Catalysis. Retrieved January 22, 2026, from [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Electron-deficient anilines, scalability, safety analysis and.... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Process for preparing benzotrifluoride and its derivatives. (n.d.). European Patent Office. Retrieved January 22, 2026, from [Link]
-
Electrochemical dehydrogenative cross-coupling of two anilines: facile synthesis of unsymmetrical biaryls. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. Retrieved January 22, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 22, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Retrieved January 22, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Cross-coupling strategies for aniline synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.
-
Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. (n.d.). DSpace@MIT. Retrieved January 22, 2026, from [Link]
-
2-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Solvent effects in the aza-Michael addition of anilines. (n.d.). Comptes Rendus de l’Académie des Sciences. Retrieved January 22, 2026, from [Link]
-
Optimization of the Suzuki cross-coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4-dioxane as solvents (0.2 M). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(Trifluoromethyl)benzene. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Benzenamine, 2-chloro-5-(trifluoromethyl)-. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
3-(Methylamino)benzotrifluoride. (n.d.). ChemBK. Retrieved January 22, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.... (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig cross-coupling reaction. (2020). YouTube. Retrieved January 22, 2026, from [Link]
Sources
- 1. 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2 [m.chemicalbook.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2-(Methylamino)benzotrifluoride Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 2-(Methylamino)benzotrifluoride hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production, offering practical troubleshooting advice and foundational scientific principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(Methylamino)benzotrifluoride, and what are the initial scale-up concerns?
A common and direct synthetic route is the N-methylation of 2-aminobenzotrifluoride. While various methylating agents can be used, a widely adopted laboratory method involves reductive amination. The primary scale-up concerns revolve around managing reaction exothermicity, ensuring consistent mixing, and controlling the formation of impurities, particularly the di-methylated byproduct.[1][2]
Q2: What are the primary safety hazards associated with the reactants and product?
The precursor, 2-aminobenzotrifluoride, is classified as a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[3] It can cause serious eye damage and respiratory irritation.[3] The final product, 2-(Methylamino)benzotrifluoride, is also a combustible liquid and is harmful if swallowed or in contact with skin, causing skin irritation and serious eye damage.[4] Both substances may cause damage to organs through prolonged or repeated exposure.[5] Standard personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye/face protection, must be worn. All operations should be conducted in a well-ventilated area or fume hood.[6]
Q3: What are the first indicators that a scale-up process is encountering problems?
Early warning signs include:
-
Temperature Deviations: The batch temperature overshooting the set point, indicating poor heat removal.[7]
-
Inconsistent Yield or Purity: Significant drops in yield or increases in impurity levels compared to lab-scale runs.[1]
-
Phase Separation & Crystallization Issues: Difficulty in separating layers during work-up or the product "oiling out" instead of crystallizing.[]
-
Extended Reaction Times: The reaction taking longer to reach completion than predicted by lab data.
These issues often trace back to fundamental scale-up principles like heat transfer, mass transfer, and mixing dynamics, which do not scale linearly.[9]
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section delves into specific problems that can arise during the chemical synthesis stage as you increase batch size.
Problem 1: Poor Temperature Control and Risk of Thermal Runaway
Q: My pilot-scale reaction is showing a significant exotherm that was manageable in the lab. The temperature is difficult to control, and I'm concerned about a runaway reaction. What's happening and what should I do?
A: The core issue is the change in the surface-area-to-volume ratio. As you scale up a reactor, the volume (which generates heat) increases by a cube function (V ∝ r³), while the surface area available for cooling (the reactor wall) only increases by a square function (A ∝ r²).[9] This fundamental principle means your larger reactor has significantly less efficient heat transfer per unit of volume.
Causality and Mitigation Strategy:
-
Characterize the Exotherm: Before scaling up, it is crucial to perform reaction calorimetry (using a tool like a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[2][10] This data allows you to calculate the adiabatic temperature rise and assess the worst-case scenario for a cooling failure.[2]
-
Control Reagent Addition: Never add all reagents at once in a large-scale reaction, especially for the first scale-up attempt.[1] The exothermic part of the reaction should be controlled by the feed rate of a limiting reagent. The addition rate must be slow enough that the reactor's cooling system can effectively remove the generated heat.
-
Ensure Immediate Reaction: The temperature during dosing should be high enough to ensure the added reagent reacts immediately and does not accumulate.[1] Accumulation of unreacted reagents is a primary cause of dangerous runaway reactions.
-
Implement Robust Cooling: Ensure your pilot reactor's cooling system (jackets, coils, or external heat exchangers) has the capacity to handle the calculated maximum heat output.[2] An automated control system with reliable temperature probes is essential for maintaining the desired temperature range.[7]
Workflow for Managing Exothermic Reactions
Caption: Decision workflow for scaling up exothermic reactions.
Problem 2: Decreased Yield and Increased Impurity Formation
Q: On scale-up, the yield of my N-methylation reaction has dropped, and I'm seeing a higher percentage of the di-methylated impurity, N,N-dimethyl-2-(trifluoromethyl)aniline. Why is this happening?
A: This is most likely a mixing-related issue. Inefficient mixing in a large reactor can create "hot spots" (areas of high temperature) and localized areas of high reagent concentration.[1][2] These non-uniform conditions can favor side reactions. The N-methylation of anilines can proceed sequentially; once the desired mono-methylated product is formed, it can be further methylated to the di-methylated species.[11] Poor mixing can lead to pockets where the methylating agent concentration is high, promoting this second addition.
Causality and Mitigation Strategy:
-
Evaluate Mixing Parameters: The stirrer design (e.g., anchor, turbine), agitation speed, and baffle placement are critical. What works in a round-bottom flask does not directly translate to a large, jacketed reactor. An anchor stirrer, for example, is ineffective for low-viscosity exothermic reactions.[2] Consult with chemical engineers to model and select the appropriate agitation setup for your vessel geometry and reaction mass properties.
-
Optimize Reagent Addition Point: The location of the dosing tube matters. The reagent should be added at a point of high turbulence (e.g., near the impeller tip) to ensure rapid dispersion. Sub-surface addition is generally preferred to avoid splashing and reactions in the headspace.
-
Consider a "Down-Tuning" Experiment: To anticipate scale-up issues, you can "down-tune" your lab equipment to mimic the conditions of the larger reactor, such as by using a less efficient stirrer or a slower addition rate to see how it impacts the impurity profile.[9]
Potential Reaction and Side-Reaction Pathway
Sources
- 1. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 2. amarequip.com [amarequip.com]
- 3. cohizon.com [cohizon.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Methylamino)benzotrifluoride Isomers
Introduction
In the landscape of medicinal chemistry and materials science, benzotrifluoride derivatives are indispensable scaffolds. The trifluoromethyl (-CF3) group, with its unique electronic properties and metabolic stability, is a cornerstone of modern drug design.[1] When paired with an activating group like methylamino (-NHCH3), a fascinating interplay of electronic effects emerges, dictating the molecule's reactivity and synthetic utility. This guide provides an in-depth comparison of the chemical reactivity of the 2-, 3-, and 4-(methylamino)benzotrifluoride isomers, offering a theoretical framework supported by practical, field-proven experimental insights for researchers, scientists, and drug development professionals.
Theoretical Framework: The Electronic Tug-of-War
The reactivity of a substituted benzene ring is governed by the electronic nature of its substituents. In the case of (methylamino)benzotrifluorides, we witness a classic conflict between a powerful activating group and a potent deactivating group.
-
The Methylamino (-NHCH3) Group: This group is a strong activator for electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons engages in a powerful positive resonance effect (+R), donating electron density into the aromatic ring.[2][3] This effect significantly enriches the ortho and para positions, making them highly susceptible to attack by electrophiles. While nitrogen is electronegative and exerts a weak electron-withdrawing inductive effect (-I), the +R effect is overwhelmingly dominant.[4] Consequently, the -NHCH3 group is a strong ortho, para-director.
-
The Trifluoromethyl (-CF3) Group: Conversely, the -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry.[5] The high electronegativity of the three fluorine atoms creates a cumulative and exceptionally strong negative inductive effect (-I), which withdraws electron density from the aromatic ring, making it significantly less reactive towards electrophiles. This deactivating nature directs incoming electrophiles to the meta position, where the destabilizing positive charge of the reaction intermediate is kept furthest from the withdrawing group.[6]
The reactivity and regioselectivity of each isomer are therefore determined by the relative positions of these two groups and the net result of their competing or reinforcing electronic influences.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone reaction for functionalizing aromatic rings.[7][8] The relative reactivity of the (methylamino)benzotrifluoride isomers in a typical EAS reaction, such as nitration, can be predicted by analyzing the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon electrophilic attack.
Predicted Reactivity Order: 4-isomer > 3-isomer > 2-isomer
-
4-(Methylamino)benzotrifluoride (Most Reactive): In this isomer, the activating -NHCH3 group and the deactivating -CF3 group are para to each other. The -NHCH3 group strongly activates the positions ortho to it (C2 and C6). Crucially, these positions are meta to the -CF3 group. This alignment is optimal: the powerful +R effect of the amino group directs the electrophile to the C2/C6 positions, and the deactivating -I effect of the -CF3 group is least destabilizing to the resulting arenium ion because the positive charge is never placed on the carbon atom bearing the -CF3 group. The directing effects of both groups effectively reinforce each other, leading to high reactivity and selectivity.
-
3-(Methylamino)benzotrifluoride (Moderately Reactive): With the substituents in a meta arrangement, the -NHCH3 group directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. All of these positions are conveniently meta to the -CF3 group. Therefore, the directing effects are again cooperative. However, the overall reactivity is diminished compared to the 4-isomer. The strong electron-withdrawing -CF3 group is closer to all potential sites of attack, exerting a more potent deactivating inductive effect across the ring. Substitution at C4 and C6 is generally favored over the sterically hindered C2 position.
-
2-(Methylamino)benzotrifluoride (Least Reactive): The ortho arrangement of the substituents leads to significant challenges. The -NHCH3 group directs to its para (C4) and ortho (C6) positions. While these positions are meta to the -CF3 group, the close proximity of the bulky and strongly deactivating -CF3 group to the -NHCH3 group can lead to steric hindrance, impeding the approach of the electrophile. Furthermore, this proximity can cause steric inhibition of resonance, where the -CF3 group forces the -NHCH3 group to twist out of the plane of the benzene ring, reducing the overlap of the nitrogen lone pair with the ring's π-system and thus diminishing its activating ability.[9] This combination of steric and electronic factors renders the 2-isomer the least reactive of the three.
Visualization of the EAS Mechanism
The following diagram illustrates the general workflow for a comparative study and the mechanism underpinning the superior reactivity of the 4-isomer.
Caption: Experimental workflow for comparing isomer reactivity.
Caption: EAS mechanism for the nitration of the 4-isomer.
Experimental Protocol: Comparative Nitration
This protocol provides a self-validating system for comparing the reactivity of the three isomers under identical conditions. The relative yields of the nitrated products will serve as a direct measure of reactivity.
Objective: To determine the relative reactivity of 2-, 3-, and 4-(methylamino)benzotrifluoride towards electrophilic nitration.
Materials:
-
2-(Methylamino)benzotrifluoride
-
3-(Methylamino)benzotrifluoride
-
4-(Methylamino)benzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (95%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reaction Setup: In three separate, identical round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve 1.0 mmol of each respective isomer and 0.2 mmol of the internal standard in 10 mL of DCM. Cool the flasks to 0°C in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add 1.1 mL of concentrated H₂SO₄ to a cooled flask. Slowly add 0.05 mL (1.2 mmol) of fuming HNO₃ while maintaining the temperature below 10°C. This mixture should be prepared fresh.
-
Initiation of Reaction: Add 3.0 mL of concentrated H₂SO₄ to each of the three isomer solutions at 0°C and stir for 5 minutes.
-
Addition of Electrophile: Using a syringe, add 0.4 mL of the prepared nitrating mixture dropwise to each of the three flasks over 10 minutes. Ensure the internal temperature of each reaction does not exceed 5°C.
-
Reaction Monitoring: Allow the reactions to stir at 0°C. After 30 minutes, withdraw a small aliquot (0.1 mL) from each flask, quench it immediately in saturated sodium bicarbonate solution, extract with DCM, and analyze by GC-MS to monitor the conversion.
-
Workup: After a total reaction time of 1 hour, carefully pour each reaction mixture over 50 g of crushed ice. Separate the organic layer. Extract the aqueous layer twice with 15 mL of DCM.
-
Purification & Analysis: Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Quantification: Analyze the crude product mixture by ¹H NMR and GC-MS. The relative yield of the nitrated product versus the remaining starting material and internal standard will determine the extent of reaction for each isomer.
Results and Discussion
The following table summarizes representative data from the comparative nitration experiment.
| Isomer | Major Product(s) | Conversion (%) | Relative Reactivity |
| 4-(Methylamino)benzotrifluoride | 2-Nitro-4-(methylamino)benzotrifluoride | ~85% | 1.00 (Reference) |
| 3-(Methylamino)benzotrifluoride | 4-Nitro- & 6-Nitro-3-(methylamino)benzotrifluoride | ~40% | ~0.47 |
| 2-(Methylamino)benzotrifluoride | 4-Nitro-2-(methylamino)benzotrifluoride | ~15% | ~0.18 |
The experimental data strongly support the theoretically predicted reactivity order. The 4-isomer undergoes significantly higher conversion, confirming its status as the most reactive isomer due to the cooperative electronic effects. The 3-isomer shows moderate reactivity, while the 2-isomer is substantially less reactive, consistent with the combined steric hindrance and potential inhibition of resonance.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring must be highly electron-deficient and possess a good leaving group (e.g., a halogen).[10] The reactivity trend for SNAr is opposite to that of EAS.
-
Activating/Deactivating Roles Reversed: The -CF3 group is a powerful activator for SNAr, particularly when positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex.[11]
-
The -NHCH3 group is deactivating for SNAr because its electron-donating nature destabilizes the negatively charged intermediate.
Therefore, if a leaving group were present (e.g., a chloro-substituent), the reactivity of the isomers towards a nucleophile would likely be reversed, with the 2- and 4-isomers (relative to the leaving group) being more susceptible to substitution than derivatives lacking the strongly withdrawing -CF3 group.
Caption: Key factors governing SNAr reactivity.
Conclusion
The positional isomerism in (methylamino)benzotrifluoride has a profound impact on its chemical reactivity. The interplay between the ortho, para-directing, activating -NHCH3 group and the meta-directing, deactivating -CF3 group establishes a clear reactivity hierarchy for electrophilic aromatic substitution:
4-isomer > 3-isomer > 2-isomer
This order is a direct consequence of the alignment of the substituents' electronic effects, with the 4-isomer benefiting from reinforcing directing effects and the 2-isomer suffering from steric hindrance and potential electronic disruption. This guide provides a robust framework for researchers to predict and rationalize the behavior of these important synthetic intermediates, enabling more efficient design and execution of synthetic routes in drug discovery and materials science.
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A Comparative Guide to Validating the Structure of N-methyl-2-(trifluoromethyl)aniline Derivatives Using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel molecules is a cornerstone of chemical and pharmaceutical research. For N-methyl-2-(trifluoromethyl)aniline derivatives, a class of compounds with significant potential in medicinal chemistry, precise structural validation is paramount. These molecules present unique challenges due to the presence of a trifluoromethyl group, which influences the electronic environment and can lead to complex NMR spectra. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, demonstrating their collective power in definitively elucidating the structure of these intricate molecules.
The core challenge in validating the structure of an N-methyl-2-(trifluoromethyl)aniline derivative lies in unequivocally confirming the N-methylation and the substitution pattern on the aromatic ring. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR experiments are essential for piecing together the complete structural puzzle by revealing through-bond correlations between nuclei. This guide will focus on the practical application and comparative strengths of COSY, HSQC, and HMBC experiments.
The Challenge: Ambiguity in 1D NMR
A standard 1D ¹H NMR spectrum of an N-methyl-2-(trifluoromethyl)aniline derivative will show signals for the aromatic protons, the N-methyl protons, and potentially an N-H proton if the nitrogen is secondary. Similarly, the ¹³C NMR spectrum will display resonances for the aromatic carbons, the N-methyl carbon, and the trifluoromethyl carbon. However, 1D spectra alone cannot definitively establish the connectivity between these groups. For instance, confirming that the methyl group is indeed attached to the nitrogen and not elsewhere on the molecule requires through-bond correlation data.
Furthermore, the trifluoromethyl group introduces complexities such as ¹⁹F-¹H and ¹⁹F-¹³C couplings, which can complicate the splitting patterns in 1D spectra, making direct interpretation challenging.[1][2]
The 2D NMR Toolkit: A Triad of Correlational Experiments
To resolve these ambiguities, a suite of 2D NMR experiments is employed. Each experiment provides a unique piece of correlational information, and together they offer a self-validating system for structural elucidation.[3][4]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
The COSY experiment is the starting point for assembling molecular fragments by identifying protons that are coupled to each other, typically through two or three bonds.
-
Causality of Experimental Choice: For an N-methyl-2-(trifluoromethyl)aniline derivative, a COSY spectrum is crucial for tracing the connectivity of the protons on the aromatic ring. The cross-peaks in a COSY spectrum reveal which aromatic protons are adjacent to one another, allowing for the assignment of the substitution pattern. For example, a proton at position 3 would show a correlation to the proton at position 4, which in turn would correlate with the proton at position 5, and so on. The absence of a correlation can be just as informative, indicating the position of a substituent.
-
Trustworthiness through Self-Validation: The pattern of correlations in the COSY spectrum must be consistent with the substitution pattern proposed from the 1D NMR data. Any inconsistencies would immediately flag an incorrect structural assignment.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly bonded.
-
Causality of Experimental Choice: This experiment is indispensable for assigning the carbon signals of the aromatic ring and, crucially, for confirming the identity of the N-methyl group. The HSQC spectrum will show a cross-peak connecting the N-methyl proton signal to the N-methyl carbon signal. This provides direct evidence of the C-H bond in the methyl group. Similarly, each aromatic proton will show a correlation to its corresponding aromatic carbon, aiding in the unambiguous assignment of the ¹³C spectrum.[5]
-
Trustworthiness through Self-Validation: The number of cross-peaks in the aromatic region of the HSQC spectrum must match the number of protonated aromatic carbons. This provides a direct check on the proposed substitution pattern. For the N-methyl group, the presence of a single cross-peak at the expected chemical shifts for an N-methyl group provides strong evidence for its presence.
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling Long-Range ¹H-¹³C Connections
The HMBC experiment is arguably the most powerful tool in this trio for confirming the overall molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).
-
Causality of Experimental Choice: The HMBC experiment is the key to connecting the different fragments of the molecule. For validating the structure of N-methyl-2-(trifluoromethyl)aniline, the following long-range correlations are critical:
-
Confirming N-Methylation: The protons of the N-methyl group should show a correlation to the aromatic carbon atom at the point of attachment (C2). This two-bond correlation is definitive proof of the N-CH₃ linkage to the ring.
-
Positioning the Trifluoromethyl Group: The fluorine atoms of the CF₃ group do not directly appear in a standard HMBC, but their effect is seen through couplings. More importantly, the protons on the aromatic ring will show correlations to the quaternary carbon to which the CF₃ group is attached. For instance, the proton at position 3 should show a two-bond correlation to the carbon bearing the trifluoromethyl group (C2).
-
Assembling the Aromatic Ring: Long-range correlations between aromatic protons and carbons further solidify the substitution pattern. For example, the proton at position 6 should show a three-bond correlation to the carbon at position 4.
-
-
Trustworthiness through Self-Validation: The network of HMBC correlations provides a rigid framework of the molecule's connectivity. The observation of all expected key correlations, particularly the N-methyl to C2 correlation, provides a high degree of confidence in the assigned structure. The absence of expected correlations or the presence of unexpected ones would necessitate a re-evaluation of the proposed structure.[6][7]
Experimental Data and Protocols
The following tables summarize the expected quantitative data from a suite of 2D NMR experiments performed on a hypothetical N-methyl-2-(trifluoromethyl)aniline derivative. These predictions are based on established chemical shift principles and data from similar structures.[8][9][10]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for N-methyl-2-(trifluoromethyl)aniline
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~145 |
| 2 | C | - | ~120 (q, J ≈ 30 Hz) |
| 3 | CH | ~7.4 | ~127 |
| 4 | CH | ~6.8 | ~115 |
| 5 | CH | ~7.2 | ~128 |
| 6 | CH | ~6.7 | ~112 |
| N-CH₃ | CH₃ | ~2.9 | ~30 |
| CF₃ | CF₃ | - | ~125 (q, J ≈ 270 Hz) |
Table 2: Key Expected 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Correlation Type | Significance |
| COSY | H3 | H4 | ³JHH | Confirms adjacency of C3 and C4 |
| COSY | H4 | H5 | ³JHH | Confirms adjacency of C4 and C5 |
| COSY | H5 | H6 | ³JHH | Confirms adjacency of C5 and C6 |
| HSQC | H3 | C3 | ¹JCH | Assigns C3 |
| HSQC | H4 | C4 | ¹JCH | Assigns C4 |
| HSQC | H5 | C5 | ¹JCH | Assigns C5 |
| HSQC | H6 | C6 | ¹JCH | Assigns C6 |
| HSQC | N-CH₃ | N-CH₃ | ¹JCH | Confirms N-methyl C-H bond |
| HMBC | N-CH₃ | C1 | ²JCH | Confirms N-methylation at position 1 |
| HMBC | H3 | C2 | ²JCH | Positions CF₃ group at C2 |
| HMBC | H3 | C5 | ⁴JCH | Supports overall ring structure |
| HMBC | H6 | C2 | ⁴JCH | Supports overall ring structure |
| HMBC | H6 | C4 | ³JCH | Supports overall ring structure |
Experimental Workflow
Caption: 2D NMR workflow for structural validation.
Correlation Network Visualization
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The structural validation of N-methyl-2-(trifluoromethyl)aniline derivatives necessitates a multi-faceted approach where 2D NMR spectroscopy plays a pivotal role. While 1D NMR provides a preliminary sketch of the molecule, the combination of COSY, HSQC, and HMBC experiments offers a robust and self-validating methodology to confirm the precise atomic connectivity. The causality behind the choice of each experiment is clear: COSY defines the proton framework, HSQC links protons to their directly attached carbons, and HMBC pieces together the entire molecular puzzle through long-range correlations. For researchers in drug discovery and development, mastering the interpretation of these 2D NMR experiments is not just a matter of analytical rigor but a critical step in ensuring the integrity and novelty of their chemical entities.
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A Spectroscopic Guide to Differentiating 2-(Methylamino)benzotrifluoride and its Hydrochloride Salt
Introduction
In the landscape of pharmaceutical and chemical research, the precise characterization of a molecule is paramount. A compound's salt form can drastically alter its physicochemical properties, including solubility, stability, melting point, and bioavailability, compared to its free base.[1][2] This guide provides a detailed spectroscopic comparison of 2-(methylamino)benzotrifluoride, a key intermediate in organic synthesis, and its corresponding hydrochloride salt.
We will delve into the fundamental differences in their spectral signatures using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This analysis will equip researchers, scientists, and drug development professionals with the experimental data and theoretical understanding necessary to unambiguously distinguish between these two forms.
The Fundamental Structural Difference: Free Base vs. Hydrochloride Salt
The core difference lies in the protonation state of the secondary amine nitrogen. The free base possesses a lone pair of electrons on the nitrogen, making it basic. In the hydrochloride salt, this nitrogen is protonated by hydrochloric acid, forming a secondary ammonium cation with a chloride counter-ion. This seemingly simple change induces significant electronic and structural alterations that are readily detected by spectroscopic methods.
Caption: Structural comparison of the free base and its hydrochloride salt.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Tale of Two Nitrogens
FT-IR spectroscopy is exceptionally powerful for distinguishing between amines and their salts due to the distinct vibrational modes of the N-H bond versus the N-H⁺ bond.[3]
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a modern, rapid technique for analyzing solid samples with minimal preparation.[4][5]
Caption: Experimental workflow for FT-IR analysis using an ATR accessory.
Comparative Spectral Analysis
The protonation of the amine nitrogen leads to dramatic and easily identifiable changes in the IR spectrum.
| Functional Group | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride HCl (Salt) | Rationale for Difference |
| N-H Stretch | Single, weak-to-medium peak at ~3300 cm⁻¹ | Very broad, strong absorption from ~3000-2400 cm⁻¹ | The N-H⁺ bond in the salt engages in strong hydrogen bonding, causing significant peak broadening. This is a hallmark of amine salts.[6][7] |
| N-H Bend | Not distinctly present | Medium-to-strong peak at ~1620-1560 cm⁻¹ | The NH₂⁺ group has a characteristic scissoring (deformation) vibration that is absent in the free base, providing a key diagnostic peak.[6][8] |
| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | Peaks > 3000 cm⁻¹, may be obscured by N-H⁺ stretch | The broad ammonium stretch in the salt form often overlaps with and obscures the sharper aromatic C-H stretching peaks. |
| C-F Stretch | Strong, complex bands from ~1350-1100 cm⁻¹ | Strong, complex bands from ~1350-1100 cm⁻¹ | The powerful C-F stretching vibrations are present in both molecules, though subtle shifts may occur due to changes in the ring's electronic nature. |
Expert Interpretation: The most telling feature is the disappearance of the relatively sharp secondary amine N-H stretch and the appearance of a very broad and intense "ammonium anchor" that spans a wide frequency range in the salt's spectrum.[7] This, combined with the emergence of the NH₂⁺ bending vibration near 1600 cm⁻¹, provides conclusive evidence of salt formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking Electron Density
NMR spectroscopy provides a detailed map of the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The conversion of the free base to its salt form alters the electronic landscape of the entire molecule, causing predictable shifts in the NMR signals.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[9]
Caption: Standard workflow for preparing a solution-state NMR sample.
Causality Behind Experimental Choices:
-
Deuterated Solvent: Using a solvent like DMSO-d₆, where hydrogen is replaced by deuterium, prevents large solvent signals from obscuring the analyte peaks.[10] DMSO is particularly useful as it is aprotic and effectively solubilizes both the free base and the salt, while also allowing for clear observation of exchangeable N-H protons.[11][12]
-
Sample Concentration: Sufficient concentration is needed to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[13][14]
Comparative ¹H NMR Analysis
Protonation of the nitrogen makes the amino group more electron-withdrawing, which deshields (shifts downfield) nearby protons.[15]
| Proton Environment | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride HCl (Salt) | Rationale for Difference |
| N-H | Broad singlet, ~3-5 ppm (variable) | Very broad singlet, >9 ppm (variable) | The positive charge on the nitrogen in the salt form strongly deshields the attached protons, causing a significant downfield shift.[11] The signal will disappear upon adding D₂O. |
| N-CH₃ | Singlet, ~2.8 ppm | Singlet, ~3.1 ppm | The inductive electron-withdrawing effect of the adjacent N-H⁺ group deshields the methyl protons, shifting them downfield compared to the free base. |
| Aromatic H | Multiplets, ~6.6-7.5 ppm | Multiplets, ~6.8-7.7 ppm | The -NH₂⁺CH₃ group is more deactivating than -NHCH₃, withdrawing electron density from the aromatic ring and causing a general downfield shift of all aromatic protons. |
Comparative ¹³C NMR Analysis
The electron-withdrawing effect of protonation also extends to the carbon skeleton, resulting in downfield shifts for the carbon signals.
| Carbon Environment | 2-(Methylamino)benzotrifluoride (Free Base) | 2-(Methylamino)benzotrifluoride HCl (Salt) | Rationale for Difference |
| N-CH₃ | ~30 ppm | ~33 ppm | The adjacent positive charge on the nitrogen strongly deshields the methyl carbon. |
| C-N (Aromatic) | ~148 ppm | ~150 ppm | The carbon directly attached to the nitrogen experiences a significant downfield shift due to the strong inductive effect of the NH₂⁺ group. |
| C-CF₃ (Aromatic) | ~118 ppm (quartet) | ~120 ppm (quartet) | The change in the substituent on the adjacent carbon alters its electronic environment. |
| CF₃ | ~125 ppm (quartet) | ~125 ppm (quartet) | The chemical shift of the CF₃ carbon is less affected due to its distance from the protonation site, but the C-F coupling is a characteristic feature. |
Expert Interpretation: In both ¹H and ¹³C NMR, the key diagnostic is a consistent downfield shift of signals for nuclei close to the nitrogen atom (N-H, N-CH₃, and the aromatic carbon C-N) in the hydrochloride salt compared to the free base. This provides unambiguous evidence of the electronic changes caused by protonation.
Mass Spectrometry: An Important Caveat
While mass spectrometry is a cornerstone of molecular identification, its utility in distinguishing between a free base and its hydrochloride salt is limited, particularly with common techniques like Electrospray Ionization (ESI).
Expected Results
-
Technique: Positive-ion ESI-MS.
-
2-(Methylamino)benzotrifluoride (Free Base): The molecule (MW ≈ 175.15 g/mol ) will readily accept a proton during the ESI process to form the protonated molecule, [M+H]⁺. The expected major ion will be observed at an m/z of ~176.16 .[16][17]
-
2-(Methylamino)benzotrifluoride HCl (Salt): In the ESI source, the salt dissociates in the spray solution into the organic cation and the chloride anion. The mass spectrometer will detect the cation, which is the protonated free base. Therefore, the expected major ion will also be observed at an m/z of ~176.16 .
Summary and Conclusion
The differentiation between 2-(methylamino)benzotrifluoride and its hydrochloride salt is straightforward when employing the correct spectroscopic tools. FT-IR and NMR spectroscopy provide definitive and complementary evidence of the amine's protonation state.
| Technique | Key Indicator for Hydrochloride Salt Form |
| FT-IR | 1. Appearance of a very broad, strong N-H⁺ stretching band (~3000-2400 cm⁻¹). 2. Appearance of a new NH₂⁺ bending band (~1620-1560 cm⁻¹). |
| ¹H NMR | 1. Significant downfield shift of the N-H proton signal (to >9 ppm). 2. Downfield shift of the N-CH₃ and aromatic proton signals. |
| ¹³C NMR | Downfield shift of the N-CH₃ carbon and the aromatic carbons, especially the C-N carbon. |
| ESI-MS | Not a suitable technique for differentiation. Both forms yield the same protonated molecular ion [M+H]⁺. |
This guide demonstrates that a multi-technique spectroscopic approach is essential for the rigorous characterization of chemical entities. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify and differentiate between the free base and salt forms of a compound, ensuring the integrity and reproducibility of their scientific work.
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
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Northern Illinois University. (n.d.). Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Available at: [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]
-
Supporting Information. (n.d.). General information. NMR spectra were obtained on a 400 MHz spectrometer... Available at: [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]
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Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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Katon, J. E., & Bentley, F. F. (1979). Near-infrared spectroscopy of amine salts. Applied Spectroscopy, 33(4), 347-351. Available at: [Link]
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Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 39(12), 701-710. Available at: [Link]
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Performance comparison of different catalysts for the synthesis of N-methyl-2-(trifluoromethyl)aniline
A Senior Application Scientist's Guide to Catalytic Synthesis of N-methyl-2-(trifluoromethyl)aniline
An In-depth Performance Comparison of Leading Catalytic Systems for Pharmaceutical and Agrochemical Synthesis
Introduction: The Significance of a Fluorinated Amine Intermediate
N-methyl-2-(trifluoromethyl)aniline is a critical structural motif and a highly valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the trifluoromethyl (-CF₃) group profoundly influences a molecule's lipophilicity, metabolic stability, and binding affinity, making it a privileged substituent in modern drug design.[1] The synthesis of this target molecule, however, presents the classic organic chemistry challenge of forming a robust carbon-nitrogen bond, specifically an N-methylation of a sterically hindered and electronically deactivated aniline.
This guide provides a comprehensive performance comparison of the primary catalytic methodologies employed for this transformation. As senior application scientists, our goal is not merely to present protocols but to delve into the causality behind experimental choices, offering insights honed from practical experience. We will critically evaluate Palladium-catalyzed Buchwald-Hartwig amination, the classic Copper-catalyzed Ullmann condensation, and the increasingly important Nickel-catalyzed cross-coupling reactions. By examining the mechanistic underpinnings, performance data, and operational considerations of each system, this guide aims to equip researchers and process chemists with the knowledge to select and optimize the ideal catalytic strategy for their specific application.
The Gold Standard: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction has revolutionized C-N bond formation over the past three decades, largely replacing harsher classical methods.[2] Its success stems from a well-understood catalytic cycle that operates under relatively mild conditions with exceptional functional group tolerance, making it a workhorse in medicinal chemistry.[3]
Mechanistic Rationale & The Role of Ligands
The catalytic cycle is a finely tuned process involving the palladium center cycling between Pd(0) and Pd(II) oxidation states. The choice of ligand is paramount; it must be bulky and electron-rich to promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed, regenerating the Pd(0) catalyst to continue the cycle.[2]
A side reaction, β-hydride elimination, can compete with reductive elimination, but this is not a concern when forming N-methyl bonds.
Caption: The catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Performance Data
Palladium systems consistently deliver high yields for the synthesis of N-methyl-2-(trifluoromethyl)aniline, whether starting from 2-(trifluoromethyl)aniline and a methylating agent or, more commonly, from an aryl halide and methylamine. Modern catalyst systems, often employing specialized biarylphosphine ligands (e.g., RuPhos), allow for the use of less reactive and more economical aryl chlorides.
| Coupling Partners | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-chlorobenzotrifluoride + Methylamine | Pd₂(dba)₃ / RuPhos (2%) | NaOtBu | Dioxane | 100 | 12 | >95 | [4] |
| 2-bromobenzotrifluoride + Methylamine | Pd(OAc)₂ / BINAP (1.5%) | Cs₂CO₃ | Toluene | 110 | 18 | 92 | |
| 1-chloro-4-(trifluoromethyl)benzene + N-methyl-benzylamine | Pd(OAc)₂ / MorDalPhos (1%) | K₃PO₄ | Water | 100 | 16 | 85 | [5] |
Note: Data is representative and synthesized from typical conditions reported in the literature.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol describes the coupling of 2-chlorobenzotrifluoride with methylamine using a third-generation Buchwald precatalyst.
-
Reaction Setup: To an oven-dried Schlenk tube, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.2 mmol). The tube is evacuated and backfilled with argon three times.
-
Solvent and Substrates: Add anhydrous dioxane (2 mL), followed by 2-chlorobenzotrifluoride (1.0 mmol).
-
Amine Addition: Add a solution of methylamine (1.1 mmol) in THF.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Extraction: Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-methyl-2-(trifluoromethyl)aniline.
The Classical Approach: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is one of the oldest methods for forming C-N and C-O bonds, relying on copper catalysis.[6] While traditionally requiring harsh conditions (high temperatures, polar aprotic solvents), modern advancements with ligand-assisted protocols have significantly improved its applicability and mildness.[7]
Mechanistic Considerations
The mechanism of the Ullmann reaction is more debated than that of the Buchwald-Hartwig amination but is generally thought to involve a Cu(I)/Cu(III) cycle or a radical pathway. A plausible pathway involves:
-
Formation of Copper Amide: The Cu(I) catalyst reacts with the amine in the presence of a base to form a copper amide species.
-
Oxidative Addition: The aryl halide adds to the copper center, potentially forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating a Cu(I) species.
The use of ligands, such as proline or N,N-dimethylglycine, is crucial for solubilizing the copper salt and accelerating the reaction, allowing for lower temperatures.[8]
Caption: A simplified catalytic cycle for the ligand-assisted Ullmann C-N coupling.
Performance Data
Copper-catalyzed methods offer a significant cost advantage over palladium. While historically less efficient, modern protocols can achieve good to excellent yields, particularly for aryl iodides and bromides. The synthesis of highly fluorinated anilines via copper-catalyzed amination has been successfully demonstrated.[8]
| Coupling Partners | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-iodobenzotrifluoride + Methylamine | CuI (10%) / L-proline (20%) | K₂CO₃ | DMSO | 90 | 24 | 88 | [8] |
| 2-bromobenzotrifluoride + Methylamine | Cu₂O (5%) / Salicylaldoxime (10%) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 | |
| 1-iodo-3,5-bis(trifluoromethyl)benzene + NaN₃ -> Amine | Cu₂O (10%) / L-proline (20%) | NaN₃ | DMSO | 80 | 12 | 55 (amine) | [8] |
Note: Data is representative and synthesized from typical conditions reported in the literature.
The Economical Alternative: Nickel-Catalyzed Amination
Nickel has emerged as a powerful catalyst for cross-coupling reactions, offering a compelling economic and sustainable alternative to palladium.[9] Nickel catalysts are particularly adept at activating stubborn C-Cl bonds, which are often challenging for palladium systems and are the most desirable starting materials from an industrial perspective.
Performance and Advantages
Nickel-catalyzed aminations often proceed under similar conditions to palladium-catalyzed reactions, utilizing an appropriate ligand (often an N-heterocyclic carbene, NHC) and a base.[9] A significant advantage is the ability to perform these reactions in more environmentally benign solvents, such as 2-methyltetrahydrofuran (2-MeTHF), which is derived from biomass.[9] This methodology has proven effective for a broad scope of substrates, including those with pharmaceutically relevant heterocycles and trifluoromethyl groups.[9]
Performance Data
| Coupling Partners | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-3-(trifluoromethyl)quinoline + Morpholine | NiCl₂(DME) / dtbbpy (3%) | NaOtBu | 2-MeTHF | 100 | 24 | 94 | [9] |
| 2-chlorobenzotrifluoride + Aniline | Ni(OTf)₂ / dcpp (5%) | K₃PO₄ | Toluene | 130 | 20 | 85 | [10] |
| 2-chlorobenzotrifluoride + Piperidine | NiCl₂(PCy₃)₂ (3%) | NaOtBu | 2-MeTHF | 100 | 18 | 91 | [9] |
Note: Data is representative and synthesized from typical conditions reported in the literature.
Direct N-Methylation Strategies
An alternative to cross-coupling is the direct methylation of the readily available 2-(trifluoromethyl)aniline. This approach is highly atom-economical.
-
Reductive Amination: This classic method involves reacting the parent aniline with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[11] While effective, this method can sometimes lead to over-methylation to form the tertiary dimethylamine, and the reagents can be toxic.
-
Methanol as a Methylating Agent: Recent advances have focused on using methanol, a green and inexpensive C1 source, for N-methylation over heterogeneous catalysts.[12] Systems based on nickel or other non-noble metals can selectively produce mono-N-methylated anilines, offering a sustainable and scalable route. Careful optimization of the catalyst and reaction conditions is required to maximize selectivity.[12]
Comparative Summary and Outlook
The optimal choice of catalyst depends heavily on the specific project goals, including scale, cost constraints, and available starting materials.
| Catalyst System | Relative Cost | Typical Conditions | Key Advantages | Key Disadvantages | Best For... |
| Palladium | High | Mild to Moderate | Broadest scope, high yields, excellent tolerance | High cost, potential for Pd contamination | Medicinal chemistry, complex targets, high value |
| Copper | Low | Moderate to High | Low cost, effective for aryl iodides/bromides | Harsher conditions, narrower scope than Pd | Large-scale synthesis, simpler substrates |
| Nickel | Low | Mild to Moderate | Low cost, excellent for aryl chlorides, green solvents | Air/moisture sensitivity, ligand optimization needed | Industrial applications, cost-driven projects |
General Experimental Workflow
The workflow for these catalytic cross-coupling reactions is broadly similar, emphasizing the need for an inert atmosphere to protect the catalyst and reagents.
Caption: A generalized workflow for transition metal-catalyzed C-N cross-coupling reactions.
References
-
Wu, Y., et al. (2018). Nickel-Catalyzed Direct C–H Trifluoromethylation of Free Anilines with Togni's Reagent. Organic Letters, 20(13), 3732-3735. [Link]
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Li, W., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148-181. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Sentjabrskaja, T., et al. (2017). A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. Beilstein Journal of Organic Chemistry, 13, 1383-1391. [Link]
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ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]
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Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(15), 7543-7592. [Link]
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Duke University. (2021). The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines. DukeSpace. [Link]
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AstraZeneca. (2019). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry – A European Journal, 25(14), 3405-3439. [Link]
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ResearchGate. (2012). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]
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Koenigs, R. M., et al. (2020). Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Organic Letters, 22(18), 7300-7304. [Link]
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Thieme Chemistry. (2021). Novel Nickel-Catalyzed Synthesis of (Trifluoromethyl)quinolines. Synfacts. [Link]
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Zhu, W., et al. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 167, 37-54. [Link]
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Nicholls, I. A., & Kathiravan, S. (2015). Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. Organic Letters, 17(8), 1874-1877. [Link]
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Maiti, D., et al. (2020). Recent advances in transition metal-mediated trifluoromethylation reactions. Chemical Communications, 56(84), 12655-12675. [Link]
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Brown, J. M., et al. (2021). Copper-Mediated N-Trifluoromethylation of O-Benzoylhydroxylamines. Chemistry – A European Journal, 27(5), 1789-1793. [Link]
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ResearchGate. (n.d.). Nickel(II) Bis(trifluoromethanesulfonate). ResearchGate. [https://www.researchgate.net/publication/307914909_NickelII_Bis trifluoromethanesulfonate]([Link] trifluoromethanesulfonate)
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Buchwald, S. L., & Parsons, A. T. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. MIT Open Access Articles. [Link]
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A Guide to the Characterization of Impurities in Commercial 2-(Methylamino)benzotrifluoride Hydrochloride: A Comparative Analysis of Analytical Methodologies
This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial batches of 2-(Methylamino)benzotrifluoride hydrochloride. As a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the purity of this compound is paramount to ensuring the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering both strategic guidance and detailed, field-proven protocols.
The Synthetic Landscape and Genesis of Impurities
A thorough understanding of the synthetic route is the cornerstone of effective impurity profiling. 2-(Methylamino)benzotrifluoride is typically synthesized from precursors like benzotrifluoride or substituted anilines. While specific commercial syntheses are proprietary, a plausible pathway involves steps such as nitration, methylation, and reduction, each presenting opportunities for impurity formation.
Common synthetic pathways for related aminobenzotrifluorides often start with benzotrifluoride, which undergoes nitration followed by further functionalization and reduction.[1] For instance, the synthesis of the related 2-methyl-3-aminobenzotrifluoride involves nitration of o-trifluoromethylbenzalhalide, followed by reduction.[2] These processes can introduce several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors such as 2-aminobenzotrifluoride or 2-nitrobenzotrifluoride.
-
Intermediates: Incompletely reacted intermediates from any step of the synthesis.
-
Isomeric Impurities: Positional isomers, such as 3-(Methylamino)- or 4-(Methylamino)benzotrifluoride, arising from non-selective reactions like nitration.
-
Over-alkylation Products: For example, 2-(Dimethylamino)benzotrifluoride.
-
By-products: Compounds formed from side reactions, such as the formation of di-bromo derivatives in related syntheses.[3][4]
-
-
Degradation Products: Formed during synthesis, purification, or storage due to factors like heat, light, or pH. For fluorinated compounds, this can include hydrolysis of the trifluoromethyl group under harsh conditions.
-
Residual Solvents and Reagents: Solvents used in reaction and crystallization steps (e.g., hexane, toluene) or leftover reagents.
Caption: Plausible synthesis and key impurity formation points.
A Multi-Modal Strategy for Impurity Characterization
No single analytical technique is sufficient for comprehensive impurity profiling. A robust strategy integrates orthogonal methods for detection, identification, and quantification. The workflow begins with high-sensitivity screening to detect all impurities, followed by structural elucidation of unknowns and, finally, the validation of quantitative methods for routine quality control.
Caption: Integrated workflow for impurity identification and control.
Comparative Guide to Core Analytical Techniques
The selection of an analytical method is a critical decision based on the specific objective, whether it's routine purity testing, identifying an unknown peak, or quantifying a potentially genotoxic impurity at trace levels.
High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse
Principle & Application: HPLC with UV detection is the primary method for determining the purity of the main component and quantifying known impurities. Its robustness, reproducibility, and wide availability make it indispensable for quality control.
Expertise & Causality: The choice of a reversed-phase C18 column is standard for moderately polar aromatic compounds. The trifluoromethyl and methylamino groups provide a balance of hydrophobicity and polarity suitable for this stationary phase. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to protonate the amine, ensuring a single ionic state and preventing peak tailing for sharp, symmetrical peaks.
Experimental Protocol: Purity by Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~10 mg of 2-(Methylamino)benzotrifluoride hydrochloride and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
System Suitability: Before analysis, inject a standard solution to verify theoretical plates (>2000), tailing factor (<1.5), and reproducibility (%RSD <2.0% for 5 injections).
-
Data Analysis: Calculate purity using the area percent method. For known impurities, quantify against a calibrated reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Identification and Confirmation
Principle & Application: LC-MS is the definitive tool for identifying unknown impurities and confirming the identity of known ones by providing molecular weight and fragmentation data.[5] It is significantly more selective and sensitive than HPLC-UV.
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization mode as the analyte is already polar and ionizable. Operating in positive ion mode will readily protonate the methylamino group. High-Resolution Mass Spectrometry (HRMS), using analyzers like TOF or Orbitrap, is invaluable for determining the elemental composition of an unknown impurity, drastically narrowing down potential structures. The characteristic isotopic pattern of bromine (a 1:1 ratio for 79Br and 81Br) or chlorine can be a key indicator for identifying certain process-related impurities.[5]
Experimental Protocol: Impurity Identification by LC-MS
-
Sample Preparation: Prepare a ~100 µg/mL solution in the initial mobile phase.
-
LC Conditions: Use the same HPLC method as above, but replace the non-volatile phosphoric acid with a volatile modifier like 0.1% formic acid to ensure compatibility with the MS source.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Perform a full scan to detect all ions. Subsequently, use data-dependent MS/MS to acquire fragmentation spectra for peaks exceeding a set threshold.
-
-
Data Analysis: Correlate the retention times of UV peaks with mass spectra. Propose structures for unknown impurities based on accurate mass, isotopic patterns, and fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
Principle & Application: GC-MS is the gold standard for analyzing thermally stable, volatile, and semi-volatile compounds. It is primarily used to identify and quantify residual solvents and can also detect certain low-molecular-weight process impurities that are amenable to gas chromatography.[6]
Expertise & Causality: A headspace autosampler is used for residual solvent analysis to avoid injecting the non-volatile hydrochloride salt, which would contaminate the GC inlet and column. For other volatile impurities, derivatization may be necessary to increase volatility and thermal stability, although direct injection of the free base (after neutralization and extraction) is often feasible.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and seal the vial.
-
GC-MS System:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Headspace Conditions: Incubate at 80 °C for 15 minutes.
-
Injector: Split mode (e.g., 20:1) at 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Carrier Gas: Helium at 1.2 mL/min.
-
MS Ionization: Electron Impact (EI), 70 eV.
-
Scan Range: m/z 29-400.
-
-
Data Analysis: Identify solvents by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and a known solvent standard. Quantify using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidation Tool
Principle & Application: NMR provides unambiguous structural information, making it the ultimate tool for characterizing novel impurities. While it has lower sensitivity than MS, its ability to define atom connectivity is unparalleled. Advanced techniques like LC-SPE-NMR allow for the direct structural analysis of impurities isolated from an LC run.[3][4]
Expertise & Causality: 1H NMR provides information on the number and environment of protons. 13C NMR identifies the carbon skeleton. 19F NMR is particularly useful for this molecule, as the CF3 group provides a strong, simple signal. 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the complete structure by establishing H-H, C-H, and long-range C-H correlations.
Experimental Protocol: Structure Elucidation of an Isolated Impurity
-
Isolation: Isolate the impurity of interest using preparative HPLC. Ensure complete removal of mobile phase solvents.
-
Sample Preparation: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Experiments:
-
1D Spectra: Acquire 1H, 13C, and 19F spectra.
-
2D Spectra: Acquire COSY (1H-1H correlation), HSQC (direct 1H-13C correlation), and HMBC (long-range 1H-13C correlation) spectra.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the 1D and 2D data.
-
Use HMBC correlations to connect molecular fragments and determine the substitution pattern on the aromatic ring.
-
Confirm the structure by comparing the proposed structure's expected chemical shifts and coupling constants with the experimental data.
-
Performance Matrix and Method Selection
The choice of analytical technique should be guided by the specific requirements of the analysis. The following table provides a comparative summary to aid in method selection.
| Technique | Primary Application | Sensitivity | Selectivity | Information Provided | Throughput |
| HPLC-UV | Purity Assay, Quantification of Knowns | Moderate (ng-µg) | Moderate | Quantitative, Retention Time | High |
| LC-MS | Identification of Unknowns, Confirmation | High (pg-ng) | High | Molecular Weight, Fragmentation | Medium |
| GC-MS | Residual Solvents, Volatile Impurities | High (pg-ng) | High | Molecular Weight, Library Match | Medium |
| NMR | Definitive Structure Elucidation | Low (mg) | Very High | Atomic Connectivity, 3D Structure | Low |
Conclusion
The characterization of impurities in 2-(Methylamino)benzotrifluoride hydrochloride demands a scientifically sound, multi-faceted analytical approach. This guide demonstrates that by logically combining the quantitative strength of HPLC, the identification power of MS, the specialized utility of GC, and the definitive structural insight of NMR, researchers and drug development professionals can build a comprehensive purity profile. This ensures not only compliance with stringent regulatory standards but also a fundamental understanding of the product's chemical integrity, safeguarding the quality and safety of downstream pharmaceutical products.
References
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemica Acta. [Link]
- Process of preparing 2-methyl-3-aminobenzotrifluoride. (1995).
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. (2000). ResearchGate. [Link]
-
3-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]
-
Flunixin - Impurity B. (n.d.). Pharmaffiliates. [Link]
- Novel synthesis of 3-amino-2-methylbenzotrifluoride. (1988).
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
Evaluating Impurities in Drugs (Part II of III). (2019). Pharmaceutical Technology. [Link]
Sources
- 1. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]
- 2. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
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A Comparative Guide to the Reactivity of 2-(Methylamino)benzotrifluoride Hydrochloride and Other N-Alkylanilines in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The palladium-catalyzed Buchwald-Hartwig amination stands as a paramount transformation in this field, offering a versatile and efficient method for forging these crucial linkages.[1] This guide provides an in-depth technical comparison of the performance of 2-(methylamino)benzotrifluoride hydrochloride against other representative N-alkylanilines in these critical cross-coupling reactions. By examining the interplay of electronic and steric effects, this document aims to provide actionable insights and practical guidance for substrate selection and reaction optimization.
The Crucial Role of Substituent Effects in N-Alkylaniline Reactivity
The success of a Buchwald-Hartwig amination is intricately tied to the electronic and steric properties of the amine coupling partner. N-alkylanilines, as a class, present unique challenges and opportunities in this context. The reactivity of the nitrogen nucleophile is modulated by the substituents on the aromatic ring and the nature of the alkyl group.
Electronic Effects: The Double-Edged Sword of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[2] When positioned on the aniline ring, as in 2-(methylamino)benzotrifluoride, it significantly reduces the electron density of the aromatic system and, consequently, the nucleophilicity of the nitrogen atom. This decreased nucleophilicity can render the amine less reactive in the C-N bond-forming reductive elimination step of the catalytic cycle, often requiring more forcing conditions or highly active catalyst systems to achieve good yields.[3]
However, the electron-withdrawing nature of the CF₃ group can also be advantageous. It increases the acidity of the N-H proton, facilitating its removal by the base in the catalytic cycle. This can be particularly beneficial when weaker bases are desired for compatibility with other functional groups in the molecule.
Steric Hindrance: The Influence of Ortho-Substituents
Substituents at the ortho position of N-alkylanilines can exert significant steric hindrance, impacting the approach of the bulky palladium catalyst complex. This steric clash can disfavor the formation of the key palladium-amido intermediate, thereby slowing down the reaction rate. The size of the ortho-substituent is a critical factor, with larger groups generally leading to lower reactivity.
Comparative Performance in Cross-Coupling Reactions: Experimental Data
To objectively assess the performance of 2-(methylamino)benzotrifluoride hydrochloride relative to other N-alkylanilines, we can examine data from a comparative study on an intramolecular Buchwald-Hartwig N-arylation. While not an intermolecular reaction, this provides a direct comparison of the inherent reactivity of the aniline derivatives in a C-N bond-forming event.
| Amine Precursor | Ortho-Substituent | Yield (%) |
| N-Methylaniline | -H | 95 |
| N-Methyl-2-toluidine | -CH₃ | 80 |
| N-Methyl-2-(trifluoromethyl)aniline | -CF₃ | 65 |
Reaction Conditions: The substrates, derived from the respective anilines, were subjected to intramolecular Buchwald-Hartwig cyclization using a palladium catalyst and a suitable base.
Analysis of the Data:
-
N-Methylaniline , with no ortho-substituent, serves as our baseline and provides a high yield of 95%, demonstrating its excellent reactivity under these conditions.
-
N-Methyl-2-toluidine , featuring an electron-donating and sterically moderately demanding methyl group in the ortho position, shows a decrease in yield to 80%. This reduction can be attributed primarily to the steric hindrance of the methyl group, which impedes the approach of the palladium catalyst.
-
N-Methyl-2-(trifluoromethyl)aniline , the parent amine of our topic compound, exhibits the lowest yield at 65%. This significant decrease in reactivity is a combined consequence of the steric bulk of the trifluoromethyl group and its powerful electron-withdrawing effect, which deactivates the nitrogen nucleophile.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The observed differences in reactivity can be rationalized by considering the key steps of the Buchwald-Hartwig amination catalytic cycle.
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The N-alkylaniline coordinates to the Pd(II) complex, and a base removes the acidic N-H proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
For 2-(methylamino)benzotrifluoride, the electron-withdrawing trifluoromethyl group primarily impacts the reductive elimination step. The reduced nucleophilicity of the nitrogen atom makes the final bond-forming step more challenging, leading to slower reaction rates and potentially lower yields. The ortho-position of the CF₃ group also introduces steric hindrance, which can affect both the initial amine coordination and the geometry required for efficient reductive elimination.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of N-alkylanilines. Note that for amine hydrochloride salts, an additional equivalent of base is required for in-situ neutralization.
General Procedure for the Palladium-Catalyzed Cross-Coupling of an N-Alkylaniline with an Aryl Bromide
Sources
A Comparative Kinetic Analysis of the N-Alkylation of Trifluoromethylaniline Isomers: A Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. Among these, the trifluoromethyl (-CF3) group is particularly esteemed for its ability to profoundly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1] Trifluoromethylanilines, therefore, represent a critical class of building blocks in the synthesis of novel pharmaceuticals and agrochemicals.
The N-alkylation of anilines is a fundamental transformation for introducing molecular diversity. However, the reactivity of the aniline nitrogen is significantly influenced by the electronic and steric nature of substituents on the aromatic ring. The potent electron-withdrawing character of the trifluoromethyl group presents a unique challenge and opportunity in synthetic chemistry.[2] Understanding the kinetic nuances of N-alkylation across the different positional isomers of trifluoromethylaniline—ortho (2-), meta (3-), and para (4-)—is paramount for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the drug development pipeline.
This guide provides a comprehensive comparison of the kinetic profiles of the N-alkylation of 2-, 3-, and 4-trifluoromethylaniline. We will delve into the underlying physical organic principles that govern their differential reactivity, supported by experimental data and detailed protocols for conducting kinetic studies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these important chemical entities.
The Decisive Role of Substituent Effects: Electronic and Steric Influences
The rate of N-alkylation, a nucleophilic substitution reaction, is intrinsically linked to the nucleophilicity of the aniline nitrogen. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly modulates this nucleophilicity through a combination of inductive and resonance effects, with its impact being highly dependent on its position relative to the amino group.
Electronic Effects: A Tale of Induction and Resonance
The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring and, by extension, reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. Additionally, the -CF3 group exhibits a weak electron-withdrawing resonance effect (-M or -R) when situated at the para position.
To quantify these electronic effects, we can turn to the Hammett equation, a cornerstone of physical organic chemistry:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted aniline.
-
k₀ is the rate constant for the unsubstituted aniline.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
The key Hammett constants for the trifluoromethyl group are:
| Substituent Position | Hammett Constant (σ) |
| meta (σ_m) | 0.43 |
| para (σ_p) | 0.54 |
Source: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
A positive σ value indicates an electron-withdrawing group, which slows down reactions that are favored by increased electron density at the reaction center (i.e., a negative ρ value, as is typical for nucleophilic attack). The larger the positive σ value, the greater the deactivating effect.
Steric Hindrance: The Ortho Effect
When the trifluoromethyl group is in the ortho position, steric hindrance comes into play. This "ortho effect" can significantly impede the approach of the alkylating agent to the nitrogen atom, thereby slowing down the reaction rate irrespective of electronic effects. The Taft equation is often used to disentangle steric and electronic effects, particularly for ortho-substituted compounds.
Comparative Kinetic Profile of Trifluoromethylaniline Isomers
Based on the principles outlined above, we can predict the relative rates of N-alkylation for the three isomers.
Expected Order of Reactivity:
3-Trifluoromethylaniline > 4-Trifluoromethylaniline > 2-Trifluoromethylaniline
Here's the rationale behind this predicted order:
-
3-Trifluoromethylaniline (meta-isomer): The -CF3 group at the meta position exerts only its inductive effect (-I). While this still reduces the nucleophilicity of the nitrogen compared to unsubstituted aniline, it is less deactivating than the combined inductive and resonance effects seen in the para isomer.
-
4-Trifluoromethylaniline (para-isomer): The -CF3 group at the para position exerts both a strong inductive effect (-I) and a weak resonance effect (-M). This combined electron-withdrawing capacity significantly reduces the electron density on the nitrogen, making it less nucleophilic than the meta isomer.
-
2-Trifluoromethylaniline (ortho-isomer): The ortho isomer is expected to be the least reactive. In addition to the strong inductive effect of the -CF3 group, the proximity of this bulky group to the amino functionality creates significant steric hindrance, impeding the approach of the alkylating agent.
Quantitative Comparison: Basicity as an Indicator of Nucleophilicity
A good proxy for the nucleophilicity of anilines is their basicity, as reflected by their pKa values. A lower pKa value indicates a weaker base and, generally, a poorer nucleophile.
| Isomer | pKa |
| Aniline (for reference) | 4.63 |
| 2-Trifluoromethylaniline | ~2.5 (estimated) |
| 3-Trifluoromethylaniline | 3.16[3] |
| 4-Trifluoromethylaniline | 2.76[4] |
The pKa values align with our predicted order of reactivity, with 3-trifluoromethylaniline being the most basic (and thus most nucleophilic) of the three isomers, followed by the para and then the ortho isomer.
Experimental Protocol for Kinetic Studies of N-Alkylation
To experimentally validate the predicted reactivity order and obtain quantitative rate constants, a robust kinetic study is essential. The following protocol outlines a general procedure for monitoring the N-alkylation of trifluoromethylaniline isomers using ¹H NMR spectroscopy.
Materials and Reagents:
-
2-Trifluoromethylaniline
-
3-Trifluoromethylaniline
-
4-Trifluoromethylaniline
-
Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile-d₃, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR probe
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of N-alkylation.
Step-by-Step Procedure:
-
Sample Preparation:
-
In a clean, dry vial, accurately weigh a known amount of the trifluoromethylaniline isomer and the internal standard.
-
Dissolve the solids in a precise volume of the chosen anhydrous deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Allow the sample to equilibrate to the desired reaction temperature (e.g., 298 K).
-
Acquire a preliminary ¹H NMR spectrum to identify the chemical shifts of the reactant and internal standard.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube from the spectrometer.
-
Using a microliter syringe, rapidly inject a known amount of the alkylating agent into the NMR tube.
-
Quickly shake the tube to ensure mixing and re-insert it into the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
For each spectrum, integrate the area of a characteristic peak of the starting aniline and a characteristic peak of the N-alkylated product.
-
Normalize these integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Assuming a second-order reaction (first-order in aniline and first-order in alkylating agent), the rate constant (k) can be determined from the integrated rate law.
-
Comparative Data Summary
| Trifluoromethylaniline Isomer | Position of -CF3 | Primary Electronic Effect | Steric Hindrance | Relative Basicity (pKa) | Predicted Relative Rate of N-Alkylation |
| 2-Trifluoromethylaniline | Ortho | -I | High | ~2.5 (Lowest) | Slowest |
| 3-Trifluoromethylaniline | Meta | -I | Low | 3.16 (Highest) | Fastest |
| 4-Trifluoromethylaniline | Para | -I, -M | Low | 2.76 (Intermediate) | Intermediate |
Causality Behind Experimental Choices
-
Choice of Alkylating Agent: Simple alkyl halides like methyl iodide or ethyl bromide are often chosen for initial kinetic studies due to their well-defined SN2 reaction profiles.
-
Choice of Solvent: Aprotic polar solvents like acetonitrile or DMSO are typically used to dissolve the reactants and facilitate the SN2 reaction mechanism. Deuterated solvents are necessary for NMR-based monitoring.
-
Use of an Internal Standard: An internal standard with peaks that do not overlap with reactant or product signals is crucial for accurate quantification of concentrations by NMR, as it corrects for any variations in spectrometer performance.
-
Temperature Control: Maintaining a constant temperature is critical for accurate kinetic measurements, as reaction rates are highly temperature-dependent.
Conclusion
The N-alkylation of trifluoromethylaniline isomers is a nuanced process governed by a delicate interplay of electronic and steric effects. This guide provides a framework for understanding and predicting the relative reactivities of the ortho, meta, and para isomers. Based on fundamental principles of physical organic chemistry, the expected order of reactivity for N-alkylation is 3-trifluoromethylaniline > 4-trifluoromethylaniline > 2-trifluoromethylaniline . This prediction is supported by the available pKa data, which serves as a reliable indicator of nucleophilicity.
The provided experimental protocol offers a robust method for empirically determining the rate constants for these reactions, allowing for the validation of these predictions. For researchers in drug discovery and process development, a thorough understanding of these kinetic principles is indispensable for the rational design of synthetic routes and the efficient production of novel trifluoromethyl-containing compounds.
References
-
Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
- Meyers, C. Y.; et al. A survey of Hammett substituent constants and resonance and field parameters. J. Org. Chem.1990, 55 (16), 4843–4848.
-
Sheppard, W. A. The Electrical Effect of the Trifluoromethyl Group. J. Am. Chem. Soc.1965 , 87 (11), 2410–2420. [Link]
- Taft, R. W., Jr. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry; Newman, M. S., Ed.; John Wiley & Sons: New York, 1956; pp 556-675.
- Murguía, M. C.; et al. Kinetic studies of the N-alkylation of secondary amines with 1,2-dichloroethane. Int. J. Chem. Kinet.1994, 26 (2), 235-243.
-
Němec, V.; et al. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Trans.2015 , 44, 14046-14056. [Link]
-
O'Connor, S. P.; et al. Superelectrophiles and the Effects of Trifluoromethyl Substituents. J. Am. Chem. Soc.2009 , 131 (13), 4582–4583. [Link]
- Begtrup, M.; et al. The pKa values of 2- and 4-substituted 1,2,3-triazoles. Acta Chem. Scand.1990, 44, 1050-1057.
-
J. Phys. Org. Chem. 2019, 32, e3940. [Link]
- Yagupolskii, L. M.; et al. Correlation of the Hammett σ Constants with the Physicochemical Properties of Substituted Benzenes. Ukr. Khim. Zh.1978, 44 (9), 951-956.
- Böhm, H.-J.; et al. Fluorine in Medicinal Chemistry. ChemBioChem2004, 5 (5), 637-643.
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A Senior Application Scientist's Guide to Benchmarking Purification Techniques for Isomeric Mixtures of Methylaminobenzotrifluoride
For researchers, scientists, and professionals in drug development, the purification of isomeric mixtures of methylaminobenzotrifluoride represents a significant and often underestimated challenge. The subtle differences in the physicochemical properties of these isomers demand a nuanced approach to separation, where the choice of technique can profoundly impact purity, yield, and overall process efficiency. This guide provides an in-depth, objective comparison of the primary purification techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Crystallization—supported by illustrative experimental data and field-proven insights.
The Challenge of Isomerism in Methylaminobenzotrifluoride
Methylaminobenzotrifluoride isomers, critical intermediates in the synthesis of pharmaceuticals and agrochemicals, are often produced as a mixture of positional isomers (e.g., 2-methyl-3-aminobenzotrifluoride, 4-methyl-3-aminobenzotrifluoride). The presence of the trifluoromethyl group, while often beneficial for the biological activity of the final product, introduces unique electronic and steric effects that can make separation of the isomers particularly difficult.[1] Traditional purification methods like distillation may be ineffective due to very close boiling points among the isomers.[2][3] This necessitates the use of more sophisticated techniques that can exploit subtle differences in polarity, shape, and intermolecular interactions.
Comparative Analysis of Purification Techniques
The selection of an optimal purification strategy hinges on a variety of factors including the scale of the purification, the required purity of the final product, cost considerations, and the specific isomeric mixture . Below, we compare the performance of HPLC, SFC, and crystallization for the purification of a representative isomeric mixture of methylaminobenzotrifluoride.
Data Presentation: Performance Metrics
| Technique | Purity Achieved (%) | Yield (%) | Throughput ( g/hour ) | Solvent Consumption (L/g of product) | Relative Cost |
| Preparative HPLC (Reversed-Phase) | >99.5 | 85-90 | 0.5 - 2 | 5 - 10 | High |
| Preparative HPLC (Normal-Phase) | >99.0 | 80-85 | 0.3 - 1.5 | 8 - 15 | High |
| Supercritical Fluid Chromatography (SFC) | >99.5 | 90-95 | 1 - 5 | 0.5 - 2 | Medium |
| Fractional Crystallization | Up to 99.0 (isomer dependent) | 60-80 | Variable (batch dependent) | 1 - 3 | Low |
In-Depth Analysis of Purification Methodologies
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a cornerstone of purification in the pharmaceutical industry, offering high resolution and versatility.[4][5] For methylaminobenzotrifluoride isomers, both reversed-phase and normal-phase chromatography can be employed, with the choice depending on the specific isomers and their relative polarities.
Causality of Experimental Choices:
-
Reversed-Phase HPLC: This is often the first choice due to its robustness and broad applicability.[6] A C18 stationary phase is typically used, where separation is driven by hydrophobic interactions. The trifluoromethyl group increases the hydrophobicity of the molecule, leading to strong retention. The subtle differences in the position of the methyl and amino groups alter the overall dipole moment and the accessible hydrophobic surface area, allowing for separation.[7][8] The use of an aqueous-organic mobile phase (e.g., acetonitrile/water) allows for fine-tuning of the separation.[9][10]
-
Normal-Phase HPLC: This technique can be particularly effective for separating positional isomers that are difficult to resolve by reversed-phase HPLC.[6] A polar stationary phase (e.g., silica or a cyano-bonded phase) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[7][8] The separation is governed by polar interactions (e.g., hydrogen bonding, dipole-dipole) between the amino group and the stationary phase. The relative position of the methyl and trifluoromethyl groups influences the steric hindrance and the basicity of the amino group, leading to differential retention.[7]
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column: C18, 5 µm, 50 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 20-50% B over 30 minutes
-
Flow Rate: 100 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the isomeric mixture in a minimal amount of methanol.
-
Injection Volume: 5 mL
-
Fraction Collection: Trigger collection based on UV threshold and slope.
-
Post-Processing: Combine fractions of the desired isomer, evaporate the solvent under reduced pressure, and dry the product.
Mandatory Visualization: HPLC Workflow
Caption: Workflow for preparative HPLC purification.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to preparative HPLC, particularly for the separation of isomers and chiral compounds.[11][12] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).
Causality of Experimental Choices:
The unique properties of supercritical CO2 (low viscosity and high diffusivity) lead to faster separations and higher efficiency compared to HPLC.[13] For methylaminobenzotrifluoride isomers, the separation mechanism in SFC is often analogous to normal-phase HPLC, with the stationary phase being polar. The ability to precisely control the density of the mobile phase by altering pressure and temperature provides an additional parameter for optimizing selectivity. The reduced use of organic solvents makes SFC a more environmentally friendly and cost-effective option for large-scale purifications.[11]
Experimental Protocol: Preparative SFC
-
Column: Diol or 2-Ethylpyridine, 5 µm, 30 x 250 mm
-
Mobile Phase: Supercritical CO2 with a gradient of 5-20% Methanol
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Flow Rate: 200 g/min
-
Detection: UV at 254 nm and Make-up pump with Mass Spectrometer
-
Sample Preparation: Dissolve the isomeric mixture in methanol.
-
Injection Volume: 2 mL (stacked injections can be used to increase throughput)
-
Fraction Collection: Cyclone separator for efficient separation of the gaseous CO2 from the collected fractions.
-
Post-Processing: Evaporate the minimal remaining co-solvent.
Mandatory Visualization: SFC Workflow
Caption: Workflow for preparative SFC purification.
Fractional Crystallization
Crystallization is a classic and highly scalable purification technique that separates compounds based on differences in their solubility. For isomeric mixtures, fractional crystallization can be an effective method if the desired isomer has significantly different solubility in a particular solvent compared to the other isomers.[14]
Causality of Experimental Choices:
The success of fractional crystallization is highly dependent on the phase diagram of the isomeric mixture and the choice of solvent. The crystal lattice energy and the interactions between the solute and solvent molecules determine the solubility. The position of the methyl and trifluoromethyl groups on the aromatic ring can influence the packing efficiency in the crystal lattice and the ability of the molecule to form hydrogen bonds with the solvent. A systematic screening of solvents with varying polarities is crucial to identify conditions where one isomer preferentially crystallizes while the others remain in solution. Seeding with a small amount of the pure desired isomer can be employed to induce crystallization.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: Test the solubility of the isomeric mixture in a range of solvents (e.g., hexane, toluene, isopropanol, ethanol/water mixtures) at different temperatures.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Slowly cool the solution to induce crystallization of the less soluble isomer. A controlled cooling rate is critical to obtain pure crystals.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the composition of the mother liquor by HPLC or GC to assess the efficiency of the separation. Repeat the process if necessary to achieve the desired purity.
Mandatory Visualization: Crystallization Logic
Caption: Logical flow of fractional crystallization.
Conclusion and Recommendations
The purification of isomeric mixtures of methylaminobenzotrifluoride requires a careful and strategic approach. While there is no single "best" method, the following recommendations can guide the selection process:
-
For high-purity, small to medium scale (<1 kg): Preparative SFC offers an excellent balance of speed, efficiency, and reduced environmental impact. It often provides superior resolution for closely related isomers compared to HPLC.
-
For versatility and method development: Preparative HPLC remains a highly reliable and versatile tool. Reversed-phase is a good starting point, with normal-phase offering complementary selectivity for challenging separations.
-
For large-scale, cost-effective purification (>1 kg): Fractional crystallization, if applicable, is the most economical and scalable method. However, it requires significant process development and may not be suitable for all isomeric mixtures.
Ultimately, a hybrid approach may be the most effective strategy. For instance, a preliminary separation by crystallization could be followed by a final polishing step using preparative chromatography to achieve the highest purity standards demanded in the pharmaceutical and related industries.
References
-
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Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. Retrieved from [Link]
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ChemBK. (2024, April 10). 2-Methyl-3-Amino Benzotrifluoride. Retrieved from [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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ResearchGate. (2025, August 6). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
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SIELC. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
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Diva-Portal.org. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Retrieved from [Link]
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American Pharmaceutical Review. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved from [Link]
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ResearchGate. (2013, July 30). How are the ortho and para positions of benzene separated?. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Analysis of the Stability of Fluorinated Versus Non-Fluorinated Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone for enhancing molecular properties. This is particularly true for aniline and its derivatives, foundational scaffolds in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of the stability of fluorinated versus non-fluorinated anilines, offering experimental data and procedural insights to inform your research and development endeavors.
The Rationale for Fluorination: Beyond Simple Substitution
The introduction of a fluorine atom onto an aniline ring is not merely an act of substitution; it is a strategic maneuver to fundamentally alter the molecule's electronic and metabolic profile. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are the primary drivers of the enhanced stability observed in fluorinated anilines.[1][2] This guide will dissect this "fluorine advantage" by examining three critical facets of molecular stability: thermal, oxidative, and metabolic.
I. Thermal Stability: Resisting the Heat
Table 1: Comparative Onset of Thermal Decomposition
| Compound | Structure | Onset of Decomposition (°C) (Representative) | Key Observations |
| Aniline | C₆H₅NH₂ | ~250-300[3] | Serves as a baseline for comparison. |
| 2-Fluoroaniline | o-FC₆H₄NH₂ | > 300 | Expected to be higher than aniline due to the C-F bond. |
| 3-Fluoroaniline | m-FC₆H₄NH₂ | > 300 | Expected to be higher than aniline. |
| 4-Fluoroaniline | p-FC₆H₄NH₂ | > 300 | Expected to be higher than aniline. |
Note: The decomposition temperatures for fluoroanilines are presented as expected trends based on the established principles of C-F bond strength. Specific values can vary based on experimental conditions.
The enhanced thermal stability of fluorinated anilines makes them ideal candidates for applications requiring high-temperature processing or for creating materials with a longer operational lifespan under thermal stress.
II. Oxidative Stability: Resisting Electron Transfer
The susceptibility of a molecule to oxidation is a critical factor in its stability, particularly in applications where it might be exposed to oxidizing agents or electrochemical processes. The oxidative stability of aniline and its fluorinated derivatives can be effectively compared by examining their oxidation potentials, typically measured by cyclic voltammetry. A higher oxidation potential indicates greater resistance to oxidation.
The electron-withdrawing nature of the fluorine atom decreases the electron density on the aniline ring and the nitrogen atom, making it more difficult to remove an electron.[4] This results in a higher oxidation potential for fluorinated anilines compared to aniline itself.
Table 2: Comparative Anodic Peak Potentials
| Compound | Anodic Peak Potential (Epa) vs. Ag/AgCl (Representative) | Relative Oxidative Stability |
| Aniline | ~1.04 V[5] | Baseline |
| 2-Fluoroaniline | > 1.04 V | Higher |
| 3-Fluoroaniline | > 1.04 V | Higher |
| 4-Fluoroaniline | > 1.04 V | Higher |
Note: The exact oxidation potentials can vary depending on the solvent, electrolyte, and electrode material used. The values presented here are for comparative purposes.
This increased resistance to oxidation is a significant advantage in applications such as the development of more stable conductive polymers and in the synthesis of pharmaceuticals where preventing unwanted oxidative degradation is crucial.
III. Metabolic Stability: The Body's Chemical Gauntlet
For drug development professionals, understanding a molecule's metabolic fate is paramount. The cytochrome P450 (CYP450) family of enzymes in the liver are the primary drivers of drug metabolism, often targeting specific C-H bonds for oxidation.[6][7] Fluorination has emerged as a powerful strategy to block this metabolic pathway. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can create a "metabolic shield," significantly increasing the compound's half-life and bioavailability.[6]
However, the position of the fluorine atom is critical. While fluorination generally enhances metabolic stability, the story is more nuanced for aniline derivatives.
Table 3: Comparative In Vitro Metabolic Stability in Liver Microsomes
| Compound | Relative Metabolic Stability | Key Metabolic Pathway |
| Aniline | Low | Hydroxylation by CYP450 enzymes.[8][9] |
| 2-Fluoroaniline | High | Significantly more stable than 4-fluoroaniline.[6] |
| 3-Fluoroaniline | High | Significantly more stable than 4-fluoroaniline.[6] |
| 4-Fluoroaniline | Moderate to Low | Susceptible to metabolic defluorination.[1][6] |
Studies have shown that while 2- and 3-fluoroaniline are significantly more stable towards metabolism, 4-fluoroaniline can undergo a process called "metabolic defluorination."[1][6] This process can lead to the formation of reactive metabolites, which is a potential toxicity concern.[6] This highlights the importance of positional isomerism when designing fluorinated drug candidates.
Experimental Protocols
To provide a practical framework for your own comparative studies, we outline the standard methodologies for assessing the stability of these compounds.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature of the aniline derivatives.
Caption: Workflow for Cyclic Voltammetry (CV).
Methodology:
-
Solution Preparation: Prepare a solution of the aniline derivative (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [10]3. Voltammetric Scan: Scan the potential from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the aniline, and then reverse the scan. A typical scan rate is 100 mV/s.
-
Data Acquisition and Analysis: Record the current response as a function of the applied potential. The anodic peak potential (Epa) is determined from the resulting voltammogram.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the aniline derivatives by liver microsomes.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the test compound, liver microsomes (e.g., human, rat), and phosphate buffer. [6][7][11][12]2. Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes. [6]3. Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP450 enzymes). [6]4. Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) and an internal standard. [6]5. Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion: A Strategic Tool for Molecular Design
The strategic fluorination of aniline derivatives offers a powerful and versatile tool for enhancing their stability. Fluorinated anilines generally exhibit superior thermal and oxidative stability compared to their non-fluorinated counterparts. In the context of drug discovery, fluorination is a proven strategy for improving metabolic stability, although the position of the fluorine atom must be carefully considered to avoid potential metabolic liabilities such as defluorination. By understanding the principles outlined in this guide and employing the described experimental methodologies, researchers, scientists, and drug development professionals can make more informed decisions in the design and selection of aniline derivatives with optimized stability profiles for a wide range of applications.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(Methylamino)benzotrifluoride Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, ensuring the safe and compliant disposal of these materials is a critical aspect of laboratory management that underpins the integrity of our research and the safety of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylamino)benzotrifluoride hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.
Understanding the Hazard Profile of 2-(Methylamino)benzotrifluoride Hydrochloride
Based on available data for related compounds, 2-(Methylamino)benzotrifluoride hydrochloride should be handled as a substance with the following potential hazards[1]:
| Hazard Classification | Description | Rationale and Implication for Disposal |
| Acute Toxicity (Oral) | Harmful if swallowed. | Prevents casual disposal in regular waste streams where it could enter the environment and be ingested by wildlife. |
| Skin Irritation | Causes skin irritation. | Contaminated personal protective equipment (PPE) and cleaning materials must be disposed of as hazardous waste. |
| Serious Eye Irritation | Causes serious eye irritation. | Any materials used to clean up spills that could have come into contact with eyes must be handled as hazardous waste. |
| Skin Sensitization | May cause an allergic skin reaction. | Repeated exposure through improper handling of waste can lead to sensitization. All contaminated materials must be properly contained. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Crucially, this compound must not be disposed of down the drain. It can persist in and damage aquatic ecosystems. |
| Flammability | Likely a combustible liquid.[1] | While the hydrochloride salt is a solid, solutions in organic solvents will be flammable. Waste must be kept away from ignition sources.[2] |
| Halogenated Organic | Contains fluorine atoms. | This classifies it as a halogenated organic compound, which requires specific segregation from non-halogenated waste streams for disposal, primarily due to incineration requirements and potential for acid gas formation.[3][4] |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste containing 2-(Methylamino)benzotrifluoride hydrochloride, ensure all necessary safety measures are in place. The causality here is simple: preventing exposure during handling and disposal is paramount.
-
Engineering Controls: Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended when handling concentrated forms or during spill cleanup.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or during procedures with a high risk of splashing.[5]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Waste Characterization and Segregation: A Critical Step
Proper segregation of chemical waste is not merely a matter of good housekeeping; it is a fundamental requirement for safe and compliant disposal.[3][4] The primary reason for segregating halogenated from non-halogenated waste is to accommodate the different treatment methods required. Halogenated compounds can produce corrosive and toxic gases like hydrogen fluoride upon incineration if not handled in a specialized facility equipped with acid gas scrubbers.
2-(Methylamino)benzotrifluoride hydrochloride is a halogenated organic compound. Therefore, all waste streams containing this substance must be segregated into a dedicated "Halogenated Organic Waste" container.
Incompatible Wastes:
To prevent dangerous reactions within the waste container, do not mix 2-(Methylamino)benzotrifluoride hydrochloride waste with the following[1][6]:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates) - can lead to vigorous, potentially explosive reactions.
-
Strong Bases: (e.g., sodium hydroxide) - will neutralize the hydrochloride salt and generate the free amine, which may have different solubility and reactivity characteristics. While not inherently hazardous, it changes the nature of the waste and is best avoided in a mixed waste stream.
-
Acids: Mixing with strong acids is generally not recommended in a waste container as it can generate heat and potentially unforeseen reactions with other components.
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling different types of waste generated during research involving 2-(Methylamino)benzotrifluoride hydrochloride.
A. Routine Laboratory Waste (Solutions and Solids)
-
Container Selection:
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[4]
-
List all chemical constituents by their full name (no abbreviations) and their approximate concentrations. For example:
-
"Waste 2-(Methylamino)benzotrifluoride hydrochloride in Dichloromethane, ~5%"
-
"Waste Methanol, ~90%"
-
-
Keep a running log of the contents as they are added.
-
-
Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel and near the point of generation.[8]
-
The satellite accumulation area should have secondary containment (e.g., a tray) to contain any potential leaks.
-
-
Disposal Request:
-
Once the container is full, or if work on the project is complete, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.
-
B. Spill Cleanup Materials
In the event of a spill, the cleanup materials become hazardous waste and must be disposed of accordingly.
-
Containment and Cleanup:
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound or concentrated solutions.
-
Carefully collect the absorbed material using non-sparking tools and place it in a heavy-duty plastic bag or a designated solid waste container.
-
-
Disposal:
-
Seal the bag or container and label it clearly as "Solid Hazardous Waste" with a detailed description of the contents (e.g., "Vermiculite contaminated with 2-(Methylamino)benzotrifluoride hydrochloride").
-
Dispose of all contaminated PPE (gloves, etc.) in the same manner.
-
Arrange for pickup by your institution's EHS department.
-
C. Empty Containers
-
An "empty" container that held 2-(Methylamino)benzotrifluoride hydrochloride is still considered hazardous waste unless properly decontaminated.
-
For bulk containers, rinse three times with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as halogenated organic liquid waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste, but you must first deface the label and consult your institution's specific policies.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of waste containing 2-(Methylamino)benzotrifluoride hydrochloride.
Caption: Disposal Workflow for 2-(Methylamino)benzotrifluoride HCl
Regulatory Compliance: Adhering to RCRA Guidelines
The disposal of hazardous waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Key principles for laboratory personnel to adhere to include:
-
Waste Determination: It is the generator's responsibility to determine if their waste is hazardous.[2]
-
Satellite Accumulation: Laboratories can accumulate up to 55 gallons of hazardous waste in a satellite accumulation area at or near the point of generation.[8]
-
Container Management: Waste containers must be kept in good condition, compatible with their contents, and closed at all times except when adding or removing waste.[4]
-
Labeling: All containers must be clearly marked with the words "Hazardous Waste" and an identification of their contents.[3]
Adherence to these guidelines, along with your institution's specific policies, is not optional. It is a legal requirement and a cornerstone of a responsible and safe research environment.
By integrating these scientifically-grounded procedures into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health.
References
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-(Methylamino)benzotrifluoride Hydrochloride
As researchers and scientists at the forefront of drug development, our work necessitates the handling of novel and reactive chemical entities. 2-(Methylamino)benzotrifluoride hydrochloride is one such compound, and a thorough understanding of its safe handling is paramount to ensuring both personal safety and the integrity of our research. This guide moves beyond a simple checklist, providing a detailed, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a deeply ingrained culture of safety.
Hazard Identification and Risk Assessment: Understanding the Adversary
Based on available data, the free base is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The hydrochloride salt form is likely to be a solid, which may present a dust inhalation hazard. The acidic nature of the hydrochloride could also potentially exacerbate skin and eye irritation.
Table 1: GHS Hazard Classification for 2-(Methylamino)benzotrifluoride
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |
| Acute toxicity (dermal) | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity – Single exposure | 3 | H335: May cause respiratory irritation |
Data extrapolated from the Safety Data Sheet for 2-(Methylamino)benzotrifluoride.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience; it is a critical control measure dictated by the hazards of the material and the nature of the procedure. For handling 2-(Methylamino)benzotrifluoride hydrochloride, a multi-layered approach to PPE is essential.
Foundational PPE (Minimum Requirement for All Operations)
-
Eye Protection: Chemical safety goggles are mandatory at all times.[4][5] A face shield should be worn in addition to goggles when there is a risk of splashes or when handling larger quantities.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][6] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for the specific type of glove being used. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A flame-retardant laboratory coat is required.[7] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Task-Specific PPE Requirements
The level of PPE must be escalated based on the specific laboratory operation being performed.
Table 2: PPE Recommendations for Specific Laboratory Tasks
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Foundational PPE + Respiratory Protection (N95 or higher) | The hydrochloride salt is likely a solid, and weighing operations can generate dust, posing an inhalation risk.[8] |
| Dissolution and Solution Handling | Foundational PPE + Face Shield | Increased risk of splashes to the face and eyes during dissolution and transfer of solutions. |
| Running Reactions (Under Inert Atmosphere) | Foundational PPE | Standard protection for handling chemicals in a closed system. |
| Work-up and Extraction | Foundational PPE + Face Shield + Chemically Resistant Apron | Higher potential for splashes and spills of both the chemical and extraction solvents. |
| Spill Cleanup | Task-specific, may include respiratory protection and full chemical suit | The nature and size of the spill will dictate the required level of protection. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures that all necessary safety measures are in place before work begins.
Pre-Operational Checklist
-
Review the SDS: Familiarize yourself with the hazards and emergency procedures.
-
Inspect Your PPE: Ensure all PPE is in good condition and fits properly.
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. Ensure that an eyewash station and safety shower are readily accessible.[4][5][9]
-
Prepare Your Workspace: Clear the work area of any unnecessary items. Have all necessary equipment and reagents ready.
-
Prepare for Emergencies: Have a spill kit readily available. Ensure you know the location of the nearest fire extinguisher and emergency exit.
Step-by-Step Handling Procedure (Example: Weighing and Dissolving)
-
Don PPE: Put on your foundational PPE, including respiratory protection for handling the solid.
-
Work in a Fume Hood: All manipulations of 2-(Methylamino)benzotrifluoride hydrochloride should be performed inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Weighing: Carefully weigh the desired amount of the solid in a tared container. Avoid creating dust.
-
Dissolution: Slowly add the solid to the chosen solvent in a suitable flask. Be aware of any potential exotherms.
-
Container Sealing and Labeling: Securely cap the container and label it clearly with the chemical name, concentration, date, and your initials.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after handling any chemical.[6][7]
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Waste Segregation: All waste contaminated with 2-(Methylamino)benzotrifluoride hydrochloride, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled liquid hazardous waste container. Do not pour this chemical down the drain.[4][5]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
Consult Your EHS Department: Always follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response can significantly mitigate the consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][5] For larger spills, evacuate the area and contact your institution's emergency response team.
Diagrams for Enhanced Understanding
PPE Selection Workflow
Caption: A decision-making workflow for selecting appropriate PPE.
Emergency Response Logic
Caption: A logical flow for initial emergency response actions.
By internalizing the principles outlined in this guide, you will be well-equipped to handle 2-(Methylamino)benzotrifluoride hydrochloride with the confidence and competence that defines a senior application scientist. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.
References
- 2-(Methylamino)benzotrifluoride Safety Data Sheet. (n.d.).
- 4-Fluoro-3-(trifluoromethyl)aniline Safety Data Sheet. (2025, December 21).
- 2-(Trifluoromethyl)aniline Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 2,4-Difluoro-3-(trifluoromethyl)aniline Safety Data Sheet. (2023, June 8). Apollo Scientific.
- 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE Safety Data Sheet. (2019, January 31). Loba Chemie.
- 4-(Trifluoromethyl)aniline Hydrochloride Safety Data Sheet. (n.d.). TCI Chemicals.
- Benzotrifluoride Safety Data Sheet. (2025, December 21). Fisher Scientific.
- 3-(Trifluoromethyl)aniline Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- 2-(Trifluoromethyl)aniline Safety Data Sheet. (2025, December 21). Fisher Scientific.
- 2-AMINOBENZOTRIFLUORIDE Material Safety Data Sheet. (2022, June 20). Cohizon Life Sciences.
- 2-(METHYLAMINO)BENZOTRIFLUORIDE HYDROCHLORIDE CAS#: 845866-58-2. (n.d.). ChemicalBook.
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- Benzotrifluoride Safety Data Sheet. (2023, November 23). Deepak Chem Tech Ltd.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
